Platycoside G1
描述
Platycoside G1 is a natural product found in Platycodon grandiflorus with data available.
属性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Platycoside G1: A Comprehensive Technical Guide to its Natural Source, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181), is a significant bioactive compound found primarily in the plant species Platycodon grandiflorum. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Natural Source and Abundance of this compound
The principal and commercially recognized source of this compound is the balloon flower, Platycodon grandiflorum (Jacq.) A. DC., a perennial flowering plant belonging to the Campanulaceae family.[1][2] This plant is widely cultivated and used in traditional medicine and as a food source in East Asia.
The concentration of this compound, also known as Deapi-platycoside E, varies depending on several factors, including the part of the plant, the age and size of the root, and the geographical origin or cultivar. The roots are the primary repository of this compound.
Data on Natural Abundance
The following tables summarize the quantitative data for this compound and other related saponins (B1172615) in Platycodon grandiflorum.
Table 1: Quantitative Content of this compound in Platycodon grandiflorum Root
| Plant Part/Condition | Cultivar/Origin | This compound (Deapi-platycoside E) Content | Reference |
| Thin Root (7.88 mm diameter) | Not Specified | Highest among root sizes | [3] |
| Medium Root (11.55 mm diameter) | Not Specified | Lower than thin root | [3] |
| Thick Root (16.33 mm diameter) | Not Specified | Lowest among root sizes | [3] |
| Root | Accession KW01 (White flower) | Highest among studied accessions | [2] |
| Root Water Extract | Not Specified | 292.56 µg/g | [4] |
Table 2: Total Saponin Content in Various Parts of Platycodon grandiflorum
| Plant Part | Total Saponin Content (mg/100 g dry weight) | Reference |
| Roots (with peel) | 1674.60 ± 25.45 | [5] |
| Buds | 1364.05 ± 73.40 | [5] |
| Roots (without peel) | 1058.83 ± 45.69 | [5] |
| Stems | 993.71 ± 57.27 | [5] |
| Blanched Roots (without peel) | 945.17 ± 11.08 | [5] |
| Leaves | 881.16 ± 5.15 | [5] |
Table 3: Content of Other Major Platycosides in Platycodon grandiflorum Sprouts
| Plant Part | Polygalacin D Content (mg/g) | Deapi-platycodin D3 Content (mg/g) | Reference |
| Roots | 1.44 ± 0.02 | 0.37 ± 0.00 | [6] |
| Whole Sprouts | 1.15 ± 0.01 | 0.58 ± 0.03 | [6] |
| Leaves/Stems | 0.97 ± 0.01 | 0.88 ± 0.04 | [6] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the isolation and quantification of this compound. The following sections detail the methodologies cited in the literature.
Protocol 1: Extraction of Total Saponins from Platycodon grandiflorum Root
This protocol is a generalized procedure based on common laboratory practices for the extraction of triterpenoid saponins.
Objective: To extract the total saponin fraction from dried Platycodon grandiflorum root material.
Materials and Reagents:
-
Dried, powdered roots of Platycodon grandiflorum
-
70% Ethanol
-
Methanol
-
n-Butanol
-
Diethyl ether
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Suspend the powdered root material in 70% ethanol.
-
Extraction: Perform extraction, for example, by heating under reflux or using ultrasonication for a defined period (e.g., 60 minutes at 50°C).
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning (for enrichment): a. Dissolve the crude extract in distilled water. b. Perform a liquid-liquid extraction with diethyl ether to remove non-polar compounds. Discard the ether layer. c. Extract the remaining aqueous layer with water-saturated n-butanol. d. Collect the n-butanol layer, which will contain the saponins.
-
Final Concentration: Evaporate the n-butanol layer to dryness to yield the total saponin fraction.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantitative analysis of this compound in a plant extract.
Objective: To determine the concentration of this compound in an extracted sample.
Instrumentation and Conditions:
-
HPLC System: An HPLC instrument equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with an additive like 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol.
-
A representative gradient might be: 0-6 min (10-15% B), 6-50 min (15-25% B), 50-60 min (25-47.5% B), followed by an equilibration step.[7]
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Saponins are often detected at around 203 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.
Procedure:
-
Standard Preparation: a. Accurately weigh a reference standard of this compound. b. Prepare a stock solution of known concentration in a suitable solvent (e.g., methanol). c. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: a. Accurately weigh the dried extract. b. Dissolve the extract in a known volume of the initial mobile phase or methanol. c. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: a. Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration). b. Inject the prepared sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, isolation, and quantification of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]
- 5. Antiviral and Immune Enhancement Effect of Platycodon grandiflorus in Viral Diseases: A Potential Broad-Spectrum Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical characterization of balloon flower (Platycodon grandiflorum) sprout extracts and their regulation of inflammatory activity in lipopolysaccharide‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Triterpenoid Saponin Pathway: A Deep Dive into Platycoside G1 Biosynthesis in Platycodon grandiflorum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of platycoside G1, a significant bioactive triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Platycodon grandiflorum. This document details the enzymatic steps, key genes, and regulatory aspects of the pathway, presenting current knowledge to aid further research and potential applications in drug development and metabolic engineering.
Introduction to Platycosides and this compound
Platycodon grandiflorum, commonly known as the balloon flower, is a perennial plant species valued in traditional East Asian medicine for its wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and expectorant effects. These medicinal benefits are largely attributed to a class of oleanane-type triterpenoid saponins (B1172615) known as platycosides.
Among the various platycosides, this compound, also known as deapi-platycoside E, is of significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for the targeted enhancement of its production through breeding or biotechnological approaches.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonic acid (MVA) pathway in the cytoplasm. The subsequent steps involve the formation of the triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.
Formation of the Triterpenoid Backbone
The initial phase of platycoside biosynthesis involves the formation of the oleanane-type triterpenoid skeleton:
-
Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce squalene. This reaction is catalyzed by squalene synthase (SS) .
-
Squalene Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical cyclization precursor. This step is mediated by squalene epoxidase (SE) .
-
Cyclization to β-amyrin: The final step in the formation of the pentacyclic triterpenoid backbone is the cyclization of 2,3-oxidosqualene to β-amyrin. This reaction is catalyzed by β-amyrin synthase (bAS) , a key enzyme that directs the pathway towards the production of oleanane-type saponins.[1]
Oxidative Modifications by Cytochrome P450s
Following the formation of the β-amyrin backbone, a series of oxidative modifications occur, catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other modifications at various positions on the triterpenoid skeleton, leading to the formation of the aglycone, platycodigenin.
Key modifications include oxidations at the C-2, C-16, C-23, C-24, and C-28 positions.[1] The CYP716 family of P450s has been identified as playing a major role in the oxidation of β-amyrin in P. grandiflorum.[1] Specifically, a β-amyrin 28-oxidase is a key enzyme in this part of the pathway.[1]
Glycosylation by UDP-Glycosyltransferases (UGTs)
The structural diversity and biological activity of platycosides are greatly influenced by the attachment of sugar moieties, a process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar residues from activated sugar donors, such as UDP-glucose, to the triterpenoid aglycone.
Several UGTs involved in platycoside biosynthesis in P. grandiflorum have been identified and characterized:
-
PgGT2: This novel UGT from the UGT73 subfamily specifically catalyzes the initial β-D-glycosylation at the C-3 hydroxyl group of platycodigenin, producing the key intermediate 3-O-β-D-glucopyranosylplatycodigenin.[2][3]
-
PgGT1: This di-O-glycosyltransferase is capable of catalyzing the synthesis of platycoside E by sequentially attaching two β-1,6-linked glucosyl residues to the glucosyl moiety at the C-3 position of platycodin D.[3]
-
PgUGT29: This enzyme has been shown to catalyze the glycosylation of the C-3 position of Platycodin D to generate Platycodin D3.[4]
The biosynthesis of this compound (deapi-platycoside E) is believed to proceed through the formation of its precursor, platycoside E. Platycoside E has a sugar chain at the C-28 position that includes an apiose molecule. The final step in this compound biosynthesis would therefore involve the specific removal of this terminal apiose residue from platycoside E. While the enzymatic conversion of platycoside E to platycodin D (which involves the removal of two glucose units) by β-glucosidases has been documented, the specific enzyme responsible for the de-apiosylation of platycoside E to form this compound within Platycodon grandiflorum has not yet been definitively identified and represents an important area for future research.[5]
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Putative biosynthesis pathway of this compound in P. grandiflorum.
Quantitative Data
The concentration of various platycosides, including precursors to this compound, varies significantly between different organs of Platycodon grandiflorum. The following table summarizes representative quantitative data from literature.
| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |
| Deapioplatycoside E | Root | 0.092 - 2.772 | [6] |
| Platycoside E | Root | 0.335 - 4.291 | [6] |
| Platycodin D | Root | 0.234 - 6.822 | [6] |
| Polygalacin D | Root | 0.195 - 2.171 | [6] |
Gene expression studies have also provided insights into the tissue-specific nature of platycoside biosynthesis. For instance, the expression of many UGT genes is found to be highest in the roots, which is consistent with the accumulation of platycosides in this organ.
Key Experimental Protocols
This section outlines detailed methodologies for key experiments frequently cited in the study of platycoside biosynthesis.
Heterologous Expression and Functional Characterization of UGTs
This protocol describes the general workflow for expressing a candidate UGT gene in a heterologous host (e.g., E. coli or yeast) to verify its enzymatic activity.
Caption: Experimental workflow for the functional characterization of a UGT.
Detailed Protocol for in vitro Enzymatic Reaction: [5][7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.2):
-
Crude enzyme extract or purified recombinant UGT protein (final concentration: e.g., 0.05 mg/ml).
-
Substrate (e.g., Platycoside E, final concentration: e.g., 0.4 mg/ml).
-
Sugar donor (e.g., UDP-glucose, in molar excess).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of a solvent like methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to identify and quantify the reaction products.
HPLC Analysis of Platycosides
This protocol provides a general method for the separation and quantification of platycosides from plant extracts or enzymatic reactions.
Instrumentation and Conditions: [8]
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically used. An example gradient is as follows:
-
0-6 min: 10-15% B
-
6-50 min: 15-25% B
-
50-60 min: 25-47.5% B
-
-
Flow Rate: 1.0 ml/min.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of saponins as they lack a strong chromophore for UV detection.
-
Quantification: Quantification is performed by comparing the peak areas of the analytes to those of authentic standards.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of platycosides in Platycodon grandiflorum. The identification of key enzyme families, including β-amyrin synthases, cytochrome P450s, and UDP-glycosyltransferases, has provided a solid foundation for understanding the molecular machinery behind the production of these valuable compounds.
However, a key gap in our knowledge remains the specific enzyme responsible for the final conversion of platycoside E to this compound through the removal of the apiose sugar. Future research should focus on identifying and characterizing this putative apiosidase. A combination of transcriptomic analysis of tissues with high this compound content, followed by heterologous expression and functional characterization of candidate glycoside hydrolases, could be a promising approach.
A complete understanding of the this compound biosynthetic pathway will open up new avenues for the metabolic engineering of P. grandiflorum or microbial hosts to enhance the production of this and other medicinally important saponins. This knowledge will be invaluable for the development of novel pharmaceuticals and nutraceuticals derived from this important medicinal plant.
References
- 1. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Platycoside G1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. Also known as Deapi-platycoside E, this natural product is of significant interest for its potential therapeutic properties, including potent antioxidant activities. This document details the spectroscopic data and experimental methodologies integral to its structural determination, presenting quantitative data in accessible formats and visualizing key procedural workflows.
Core Structural and Mass Spectrometric Data
The foundational step in the structural elucidation of a natural product is the determination of its molecular formula and mass. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |
| Molecular Weight | 1417.49 g/mol | [1] |
| Identification Method | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
The isolation and purification of this compound from its natural source, followed by its characterization using various analytical techniques, are critical for its structural elucidation. While a specific, detailed protocol for the initial isolation of this compound is not available in the public domain, a general workflow can be inferred from standard practices for saponin extraction from Platycodon grandiflorum.
General Isolation and Purification Workflow
The isolation of this compound typically involves a multi-step process beginning with the extraction from the dried and powdered roots of Platycodon grandiflorum. This is followed by a series of chromatographic separations to isolate the individual saponin.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
The definitive structure of this compound is determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are essential for determining the structure of the aglycone (the non-sugar part) and the sugar moieties, as well as their linkage points.
-
Mass Spectrometry (MS): Tandem MS (MS/MS) experiments are used to determine the sequence of the sugar chains through the analysis of fragmentation patterns.
Unfortunately, detailed, publicly available NMR data tables and specific MS fragmentation patterns for this compound are scarce. The structure is typically confirmed by comparing acquired data with established literature values for Deapi-platycoside E. For analytical purposes, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS) is a common method for the identification and quantification of this compound in plant extracts.[2]
The Structure of this compound
This compound is a complex triterpenoid saponin. Its structure consists of a pentacyclic triterpenoid aglycone to which two sugar chains are attached. The elucidation of this structure relies on piecing together the information obtained from the aforementioned spectroscopic techniques.
The logical process for elucidating the structure of a saponin like this compound is outlined below.
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
References
Platycoside G1: A Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and solubility profile of Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus. The information herein is compiled to support research, development, and formulation activities involving this compound.
Physicochemical Properties
This compound is a complex glycoside with a high molecular weight. Its fundamental properties are essential for its identification, characterization, and handling in a laboratory setting. Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-2β,3β,16α,23-tetrahydroxyolean-12-en-24-methoxyl, 24-oxo-28-oic acid 28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | [1] |
| Synonyms | Deapi-platycoside E | [2][3][4] |
| CAS Number | 849758-42-5 | [2][3][5][6] |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [2][3][4][5][7] |
| Molecular Weight | 1417.49 g/mol (also cited as 1417.5 or 1417.50) | [2][3][5][6][7] |
| Appearance | White to off-white solid/powder | [5][6][8][9] |
| Compound Type | Triterpenoid Saponin | [3][5][6][10] |
| Botanical Source | Platycodon grandiflorus (Jacq.) A.DC. | [2][3][6] |
Solubility Profile
The solubility of this compound, like other saponins (B1172615), is dictated by its structure, which contains both a lipid-soluble aglycone and water-soluble sugar chains.[10] This amphipathic nature results in a distinct solubility profile. Saponins are generally characterized as being freely soluble in water but insoluble in nonpolar solvents.[10]
Table 2: Solubility Data for this compound
| Solvent | Concentration | Comments | References |
| DMSO | 100 mg/mL (70.55 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility. | [6][8][9] |
| Water | Freely Soluble (General for Saponins) | Specific quantitative data for this compound is not available, but saponins as a class are polar and water-soluble. | [10] |
| Methanol (B129727) | Soluble | Used as a solvent for analytical sample preparation after extraction. | [11] |
| Nonpolar Solvents | Insoluble (General for Saponins) | Expected behavior based on the general properties of saponins. | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication of scientific findings. The following sections describe protocols for the isolation, analysis, and solubility determination of this compound.
This protocol is based on a method for extracting saponin content, including this compound, for analysis.[11]
-
Aqueous Extraction : Add distilled water to powdered P. grandiflorum root material.
-
Degreasing : Transfer the aqueous extract to a separatory funnel and wash with diethyl ether to remove lipids and other nonpolar compounds. Discard the ether layer.
-
Saponin Extraction : Extract the remaining aqueous layer three times with n-butanol saturated with water. The saponins will partition into the n-butanol layer.
-
Concentration : Collect the n-butanol layers and evaporate the solvent at 50°C under reduced pressure to obtain a dry saponin-rich residue.
-
Final Preparation : Dissolve the resulting residue in methanol for further purification or analysis.[11]
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.[3]
-
High-Performance Liquid Chromatography (HPLC) :
-
System : Agilent 1100 series or equivalent.
-
Column : Zorbax SB-C18 preparative column.
-
Detection : Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).
-
Method : Run a gradient elution program with appropriate mobile phases (e.g., acetonitrile (B52724) and water) to separate this compound from other related saponins. Purity is determined by the peak area percentage.
-
-
Mass Spectrometry (MS) :
-
Technique : Electrospray Ionization (ESI-MS) is commonly used.
-
Analysis : Determine the molecular weight by observing the quasi-molecular ion peak (e.g., [M+Na]⁺). High-Resolution Mass Spectrometry (HRESIMS) can be used to confirm the elemental formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
System : Bruker 400 MHz spectrometer or equivalent.
-
Analysis : Record 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (like pyridine-d₅ or methanol-d₄). The resulting spectral data are used to elucidate the complex structure and confirm the identity of the compound.
-
While a specific published protocol for this compound was not found, the following standard laboratory method can be employed to quantify its solubility.
-
Preparation : Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath can aid in dissolution, particularly for solvents like DMSO.[6][8][9]
-
Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation : The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to visualize key processes and potential mechanisms related to this compound.
Caption: General Workflow for this compound Isolation and Analysis.
Caption: Hypothesized PI3K/Akt Pathway Inhibition by Platycosides.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 849758-42-5 | this compound [phytopurify.com]
- 4. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 5. Platycodin G1 [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCMSTD [bic.ac.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Characteristics of Platycodon grandiflorum and its Mechanism in Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Platycoside G1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered significant interest within the scientific community due to its potential therapeutic properties, including potent antioxidant activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their analytical and drug development endeavors.
Spectroscopic Data of this compound
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Data
While specific high-resolution NMR data for this compound is often proprietary, data for closely related oleanane-type triterpenoid saponins (B1172615) from Platycodon grandiflorum provide valuable reference points. For instance, the analysis of a new saponin, Platycoside N, was conducted using a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR, with pyridine-d₅ as the solvent.[2]
Table 1: Representative ¹H NMR Data for an Oleanane-Type Saponin Aglycone
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-12 | 5.46 | br s | - |
| H-3 | 4.36 | d | 3.0 |
| H-2 | 4.72 | m | - |
| H-16 | 5.03 | br s | - |
| H-23a | 3.82 | d | - |
| H-23b | 4.60 | d | - |
Data is representative for a similar platycoside, Platycoside N, and serves as a reference.[2]
Table 2: Representative ¹³C NMR Data for an Oleanane-Type Saponin Aglycone
| Carbon | Chemical Shift (δ) ppm |
| C-12 | 123.1 |
| C-13 | 144.5 |
| C-3 | 83.1 |
| C-28 | 176.0 |
| C-23 | 66.6 |
| C-2 | 70.1 |
| C-16 | 74.2 |
Data is representative for a similar platycoside, Platycoside N, and serves as a reference.[2]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry, particularly UPLC-QTOF/MS, is a powerful tool for the identification and characterization of platycosides.
Table 3: Mass Spectrometry Data for this compound
| Ion Mode | Adduct | Observed m/z | Calculated m/z | Reference |
| Negative | [M+HCOO]⁻ | 1461.6381 | 1416.6409 | [3] |
This compound is also known as Deapi-platycoside E.
Experimental Protocols
NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of oleanane-type triterpenoid saponins, based on protocols for similar compounds.
Sample Preparation:
-
Dissolve a few milligrams of the purified platycoside in a suitable deuterated solvent, such as pyridine-d₅.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Parameters (Example):
-
Spectrometer: JEOL α 500/600 FT NMR spectrometer or similar (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[2]
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are utilized for these experiments to establish connectivity and assign signals.
UPLC-QTOF/MS Analysis
This protocol is adapted from a study on the simultaneous determination of various platycosides.[3]
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm × 100 mm).
-
Column Temperature: 40 °C.
-
Mobile Phase:
-
Solvent A: 0.1% aqueous formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would be: 0–3 min, 10–20% B; 3–11 min, held at a specific percentage of B, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: Waters Xevo G2-S QTOF mass spectrometer or similar.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 300 °C.
-
Cone Gas Flow: 30 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Energy: Ramped from 4 to 45 eV for MS/MS data acquisition.
Experimental and Analytical Workflow
Signaling Pathways Associated with Platycosides
While research specifically on this compound is ongoing, studies on crude saponin extracts from Platycodon grandiflorum (PGS) and related platycosides like Platycodin D have implicated their involvement in key cellular signaling pathways.
Nrf2-Mediated Antioxidant Pathway
PGS has been shown to upregulate the Nrf2-mediated antioxidant signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.
NF-κB-Mediated Inflammatory Pathway
Conversely, PGS has been demonstrated to downregulate the NF-κB-mediated inflammatory pathway.[4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is associated with inflammatory diseases.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) of significant interest in phytochemical and pharmacological research. This document details its nomenclature, physicochemical properties, analytical methodologies, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.
Nomenclature and Synonyms
This compound is a naturally occurring triterpenoid saponin isolated from the roots of Platycodon grandiflorum.[1] Understanding its nomenclature is crucial for accurate identification and literature review.
Synonyms and Chemical Identifiers
The most common synonym for this compound is Deapi-platycoside E .[1][2] This name highlights its structural relationship to Platycoside E, lacking an apiose sugar moiety. Other synonyms include Deapioplatycoside E.[3]
| Identifier | Value |
| Primary Name | This compound |
| Primary Synonym | Deapi-platycoside E |
| CAS Number | 849758-42-5 |
| Molecular Formula | C₆₄H₁₀₄O₃₄ |
| Molecular Weight | 1417.49 g/mol |
Nomenclature of Related Platycosides
The nomenclature of platycosides is based on their triterpenoid aglycone core and the attached sugar chains, typically at the C-3 and C-28 positions.[4] Variations in the aglycone structure and the composition and linkage of the sugar moieties give rise to the diverse family of platycosides.
The structural relationship between this compound (Deapi-platycoside E) and its parent compound, Platycoside E, is the absence of a terminal apiose sugar on the C-28 sugar chain in this compound. This relationship is a key feature in the nomenclature of many platycoside derivatives. The enzymatic or hydrolytic removal of sugar units leads to these related compounds.[5][6]
Below is a DOT script illustrating the structural relationship between key platycosides.
Caption: Nomenclature relationship of major platycosides.
Physicochemical and Biological Data
This section summarizes the key physicochemical and biological properties of this compound in a structured tabular format for ease of comparison.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | DMSO: 100 mg/mL (70.55 mM) | [1] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Biological Activity
This compound is primarily recognized for its potent antioxidant activities.[1] One study quantified the total oxidant scavenging capacity (TOSC) of several platycosides against peroxyl radicals, highlighting the significant antioxidant potential of Deapi-platycoside E.[4]
| Biological Activity | Description | Quantitative Data (if available) | Reference |
| Antioxidant Activity | Exhibits potent scavenging of free radicals. | Deapi-platycoside E showed significant total oxidant scavenging capacity (TOSC) against peroxyl radicals. | [4] |
Experimental Protocols
This section outlines detailed methodologies for the isolation, purification, and analysis of this compound, based on established protocols for platycoside saponins.
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of platycosides from the roots of Platycodon grandiflorum.
-
Extraction: The dried and powdered roots of P. grandiflorum are extracted with 75% ethanol (B145695) at room temperature. The extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether and n-butanol. The n-butanol fraction, containing the saponins, is collected and concentrated.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.
Analytical Methodology: UPLC-QTOF/MS
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is a powerful technique for the sensitive and accurate analysis of platycosides.
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: A typical gradient might be: 0-3 min, 10-20% B; 3-11 min, held at a specific percentage of B, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters QTOF Premier mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 300°C
-
Cone Gas Flow: 30 L/h
-
Desolvation Gas Flow: 600 L/h
-
Acquisition Mode: MS^E (provides both precursor and fragment ion information in a single run).
-
Below is a DOT script representing a typical experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are still under investigation, its known antioxidant activity suggests involvement in cellular stress response pathways. Triterpenoid saponins, in general, have been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cellular survival.[7][8]
The antioxidant effect of this compound likely involves the upregulation of endogenous antioxidant defense mechanisms, potentially through the activation of transcription factors like Nrf2, which in turn upregulates the expression of antioxidant enzymes.
The following DOT script illustrates a plausible signaling pathway for the antioxidant activity of this compound, based on the known mechanisms of related compounds.
Caption: Postulated antioxidant signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Platycoside G1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) also known as deapi-platycoside E, is a significant bioactive compound isolated from the roots of Platycodon grandiflorus (Jacq.) A.DC., a perennial flowering plant widely used in traditional Asian medicine. This technical guide provides an in-depth overview of the historical discovery, isolation, and purification of this compound. It includes detailed experimental protocols, quantitative data on purification, and a visualization of its role in key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |
| Molecular Weight | 1417.49 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Synonyms | Deapi-platycoside E | [1][2] |
| CAS Number | 849758-42-5 | [1] |
Isolation and Purification of this compound
The isolation of this compound from the roots of Platycodon grandiflorum involves a multi-step process that begins with the extraction of total saponins (B1172615), followed by chromatographic separation to isolate the individual compounds. While specific yield data for this compound is not extensively reported, the following protocol is a composite of established methods for the preparative isolation of major platycosides.
Experimental Protocol: Preparative Isolation of Platycosides
This protocol is adapted from a method utilizing high-speed counter-current chromatography (HSCCC) for the separation of major platycosides from Platycodon grandiflorum roots.
1. Preparation of Platycoside-Enriched Fraction:
-
Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with water.
-
Column Chromatography: The aqueous extract is then subjected to reversed-phase C18 column chromatography to obtain a platycoside-enriched fraction.
2. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Instrumentation: A high-speed counter-current chromatograph coupled with an evaporative light scattering detector (ELSD) is used.
-
Two-Phase Solvent System: A solvent system composed of hexane-n-butanol-water is prepared. Optimal ratios such as 1:40:20 (v/v) and 1:10:5 (v/v) have been reported to be effective.[3]
-
Operational Parameters:
-
Revolution Speed: Optimized for stable retention of the stationary phase.
-
Flow Rate of Mobile Phase: Adjusted for optimal separation.
-
-
Fraction Collection: The eluent is monitored by ELSD, and fractions corresponding to individual peaks are collected.
3. Purity Analysis:
-
The purity of the isolated fractions, including this compound, is determined by High-Performance Liquid Chromatography (HPLC).
Quantitative Data on Platycoside Isolation
| Parameter | Value | Method | Reference |
| Purity of Isolated Platycosides | > 94% | HSCCC | [3] |
Biological Activity and Signaling Pathways
This compound exhibits potent antioxidant and anti-inflammatory activities. Its mechanisms of action are believed to involve the modulation of key cellular signaling pathways.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS). The antioxidant capacity of various platycosides has been evaluated, and while Platycodin D showed the highest activity against peroxyl radicals, deapioplatycoside E (this compound) also exhibited notable scavenging capacity.[4] This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
A key mechanism underlying the anti-inflammatory effects of platycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Saponins from P. grandiflorum have been shown to suppress the activation of NF-κB.[5] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. The suppression of ROS production by these saponins can also contribute to the diminished activity of NF-κB.[6]
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, largely attributed to its antioxidant and anti-inflammatory properties. The historical and ongoing research into the saponins of Platycodon grandiflorum has paved the way for a deeper understanding of these complex molecules. The methodologies for isolation and purification, particularly advanced chromatographic techniques like HSCCC, have enabled the acquisition of high-purity this compound for detailed pharmacological investigation. Further research focusing on the precise molecular targets and a more detailed elucidation of its activity in various signaling pathways will be crucial for its future development as a therapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this important natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponins derived from the roots of Platycodon grandiflorum inhibit HT-1080 cell invasion and MMPs activities: regulation of NF-kappaB activation via ROS signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Platycoside G1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has garnered significant interest for its diverse pharmacological activities. Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. While direct quantitative data from common antioxidant assays like DPPH, ABTS, and FRAP on isolated this compound are not extensively reported in the current literature, this guide consolidates the available information, with a focus on its documented total oxidant-scavenging capacity and its role in modulating cellular antioxidant pathways.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, also known as deapi-platycoside E, is a key bioactive constituent of Platycodon grandiflorum, a plant with a long history in traditional medicine.[1] Emerging research indicates that this compound possesses potent antioxidant activities, making it a compelling candidate for further investigation and drug development.[1] This guide aims to provide a detailed technical resource for researchers exploring the antioxidant potential of this compound.
Quantitative Antioxidant Activity
Direct measurement of the radical scavenging activity of isolated this compound using common assays such as DPPH, ABTS, and FRAP is not widely available in peer-reviewed literature. However, a key study by Ryu et al. (2012) evaluated the Total Oxidant-Scavenging Capacity (TOSC) of this compound (deapioplatycoside E) against peroxyl radicals and peroxynitrite.
Table 1: Total Oxidant-Scavenging Capacity (TOSC) of this compound and Related Saponins (B1172615)
| Compound | TOSC Value against Peroxyl Radicals (relative to GSH) | TOSC Value against Peroxynitrite (relative to GSH) |
| This compound (deapioplatycoside E) | Lower than Platycodin D, Polygalacic acid, and Platycodigenin | 1.27-fold of GSH |
| Platycodin D | Highest among tested saponins | 1.02-fold of GSH |
| Platycoside E | Lower than this compound | 0.75-fold of GSH |
| Platycodigenin | Higher than this compound and E | 2.35-fold of GSH |
| Polygalacic acid | Higher than Platycodigenin | No scavenging capacity |
| Glutathione (B108866) (GSH) (Positive Control) | - | 1.00 |
| Trolox (Positive Control) | Higher than all tested saponins | - |
Source: Adapted from Ryu et al., Food Chem, 2012.[2][3][4]
The study revealed that while the scavenging capacity of this compound against peroxyl radicals was less potent than some other saponins, it exhibited a notable scavenging activity against peroxynitrite, surpassing that of the endogenous antioxidant glutathione (GSH).[2][3][4]
Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, this compound and other saponins from Platycodon grandiflorum exert significant antioxidant effects at a cellular level by modulating endogenous antioxidant defense mechanisms. The primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and catalytic subunits of glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.
Figure 1. this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key assays discussed in this guide.
Total Oxidant-Scavenging Capacity (TOSC) Assay
This assay quantifies the ability of a compound to neutralize specific reactive oxygen species.
a) Materials:
-
This compound (or other test compounds)
-
Peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH)
-
Peroxynitrite donor (e.g., 3-morpholinosydnonimine - SIN-1)
-
Fluorescent probe (e.g., fluorescein)
-
Phosphate (B84403) buffer
-
Positive controls (e.g., Glutathione, Trolox)
-
Fluorometric plate reader
b) Protocol for Peroxyl Radical Scavenging:
-
Prepare solutions of this compound, positive controls, and the fluorescent probe in phosphate buffer.
-
Add the test compound or control to a 96-well microplate.
-
Add the fluorescent probe to each well.
-
Initiate the reaction by adding the peroxyl radical generator (AAPH).
-
Monitor the decay of the fluorescent signal over time at an appropriate excitation and emission wavelength.
-
Calculate the area under the curve (AUC) for each sample.
-
The TOSC value is calculated by comparing the AUC of the sample to that of the blank (probe + AAPH) and the positive control.
c) Protocol for Peroxynitrite Scavenging:
-
The protocol is similar to the peroxyl radical assay, but a peroxynitrite donor (SIN-1) is used to initiate the reaction.
-
The decay of the fluorescent probe in the presence of peroxynitrite is monitored.
-
TOSC values are calculated in a similar manner, comparing the sample's ability to preserve the fluorescent signal against the control.
Figure 2. General workflow for the Total Oxidant-Scavenging Capacity (TOSC) assay.
Cellular Antioxidant Activity (CAA) Assay - Nrf2 Translocation
This assay determines the ability of this compound to induce the translocation of Nrf2 to the nucleus in a cellular model.
a) Materials:
-
Human or murine cell line (e.g., HepG2, BV-2 microglia)
-
This compound
-
Cell culture medium and supplements
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
b) Protocol:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).
-
Allow cells to adhere and grow to a desired confluency.
-
Treat cells with various concentrations of this compound for a specified duration. A positive control (e.g., sulforaphane) and a vehicle control should be included.
-
Optionally, induce oxidative stress with a pro-oxidant (e.g., H₂O₂, tert-butyl hydroperoxide) after pre-treatment with this compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the co-localization of the Nrf2 signal with the nuclear stain, indicating translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the total oxidant scavenging capacity of saponins isolated from Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the total oxidant scavenging capacity of saponins isolated from Platycodon grandiflorum [agris.fao.org]
Platycoside G1 (CAS No. 849758-42-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, is a molecule of significant interest in the scientific community. Identified by the CAS number 849758-42-5, this natural compound, also known as Deapi-platycoside E, has demonstrated potent biological activities, particularly antioxidant and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols, and insights into its mechanisms of action involving key signaling pathways.
Chemical and Physical Properties
This compound is a complex glycosidic compound with a high molecular weight. Its chemical formula is C₆₄H₁₀₄O₃₄, corresponding to a molecular weight of 1417.49 g/mol .[1] It is typically supplied as a white to off-white solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 849758-42-5 | [1] |
| Synonym | Deapi-platycoside E | [1] |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |
| Molecular Weight | 1417.49 | [1] |
| Appearance | White to off-white solid | [1] |
| Source | Platycodon grandiflorum | [1] |
Biological Activities and Quantitative Data
Research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. While much of the research has been conducted on extracts of Platycodon grandiflorum, some studies have begun to quantify the effects of its individual constituents.
Antioxidant Activity
A study evaluating the total oxidant scavenging capacity (TOSC) of various saponins (B1172615) from Platycodon grandiflorum provided quantitative data on the antioxidant activity of deapioplatycoside E (this compound). The study measured the capacity of the compound to scavenge peroxyl radicals and peroxynitrite.
Table 2: Antioxidant Activity of this compound (Deapioplatycoside E)
| Oxidant | Relative Scavenging Capacity | Reference |
| Peroxyl Radical | Lower than Platycodin D, Polygalacic acid, and Platycodigenin | |
| Peroxynitrite | 1.27-fold of Glutathione (GSH) |
Anti-inflammatory Activity
Studies on a water extract of Platycodon grandiflorum (PGW), which contains this compound, have demonstrated significant anti-inflammatory effects. One study quantified the amount of this compound in the extract to be 292.56 ± 14.26 µg/g.[1] This extract was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in a dose-dependent manner in BV2 microglia cells.[1]
Table 3: Anti-inflammatory Activity of Platycodon grandiflorum Water Extract (PGW) Containing this compound
| Biomarker | Concentration of PGW | % Inhibition/Reduction | Reference |
| Nitric Oxide (NO) | 50 µg/mL | 30.4% | [1] |
| 100 µg/mL | 36.7% | [1] | |
| 200 µg/mL | 61.2% | [1] | |
| Interleukin-1β (IL-1β) | 50 µg/mL | 20% | [3] |
| 100 µg/mL | 28% | [3] | |
| 200 µg/mL | 44% | [3] | |
| Interleukin-6 (IL-6) | 50 µg/mL | 22% | [3] |
| 100 µg/mL | 35% | [3] | |
| 200 µg/mL | 58% | [3] | |
| Tumor Necrosis Factor-α (TNF-α) | 200 µg/mL | Significant inhibitory activity | [3] |
Note: The data above represents the activity of the entire extract and not solely this compound.
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of platycosides, including likely contributions from this compound, are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Extracts containing this compound have been shown to inhibit the phosphorylation of key proteins in this pathway, such as p65 and IκBα, thereby suppressing the inflammatory response.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the production of inflammatory mediators. Extracts containing this compound have been observed to decrease the phosphorylation of JNK, ERK, and p38 in a concentration-dependent manner.[1]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, based on protocols used for the analysis of Platycodon grandiflorum extracts.
Extraction and Isolation of this compound
A specific protocol for the isolation of this compound can be adapted from general methods for platycoside separation.
-
Extraction:
-
Dried and powdered roots of Platycodon grandiflorum are extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or sonication.
-
The extract is then filtered and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Platycosides are typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or other suitable resins.
-
Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.
-
The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (MS, NMR).
-
Caption: Workflow for the extraction and isolation of this compound.
In Vitro Anti-inflammatory Assays
Cell Culture:
-
Murine macrophage cell line RAW 264.7 or microglial cell line BV2 are commonly used.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/well) and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.
Cytokine Production Assay (ELISA):
-
Seed cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Pathways:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and potent anti-inflammatory activities. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, two key regulators of the inflammatory response. This technical guide provides a foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research should focus on obtaining more quantitative data for the pure compound, elucidating its detailed molecular interactions, and evaluating its efficacy and safety in preclinical and clinical studies.
References
Structural Identification of Deapi-platycoside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural identification of Deapi-platycoside E, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. The document outlines the key analytical techniques, experimental protocols, and data interpretation used to elucidate its chemical structure, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Compound Profile
Deapi-platycoside E is a complex glycoside belonging to the oleanane-type triterpenoid saponins (B1172615). Its structural backbone is a pentacyclic triterpene, to which a branched sugar moiety is attached.
| Property | Value |
| Molecular Formula | C64H104O34 |
| Molecular Weight | 1417.49 g/mol |
| Source | Roots of Platycodon grandiflorum |
| Compound Type | Triterpenoid Saponin |
Analytical Techniques for Structural Elucidation
The structural identification of Deapi-platycoside E relies on a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, including the aglycone and the sugar moieties, as well as their stereochemistry and linkage points.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the sequence and linkage of the sugar units through characteristic fragmentation patterns.
-
Enzymatic Hydrolysis: Selective cleavage of glycosidic bonds by enzymes, such as laminarinase, can help to identify the individual sugar components and their linkages.
-
Chromatography: Techniques like Ultra-Performance Liquid Chromatography (UPLC) are essential for the isolation and purification of the compound and are often coupled with mass spectrometry (UPLC-MS) for analysis.
Quantitative Data
NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Deapi-platycoside E, based on literature data for similar platycosides isolated from Platycodon grandiflorum. The data is typically recorded in pyridine-d5.
Table 1: Expected ¹³C NMR Chemical Shifts (δc) for the Aglycone Moiety of Deapi-platycoside E
| Carbon | δc (ppm) | Carbon | δc (ppm) |
| 1 | ~40.0 | 16 | ~74.0 |
| 2 | ~69.0 | 17 | ~49.0 |
| 3 | ~84.0 | 18 | ~41.5 |
| 4 | ~43.0 | 19 | ~47.0 |
| 5 | ~48.0 | 20 | ~31.0 |
| 6 | ~18.5 | 21 | ~36.0 |
| 7 | ~33.0 | 22 | ~32.0 |
| 8 | ~40.5 | 23 | ~66.0 |
| 9 | ~47.5 | 24 | ~16.0 |
| 10 | ~37.0 | 25 | ~17.5 |
| 11 | ~24.0 | 26 | ~17.5 |
| 12 | ~122.5 | 27 | ~27.0 |
| 13 | ~144.0 | 28 | ~176.5 |
| 14 | ~42.0 | 29 | ~33.0 |
| 15 | ~35.5 | 30 | ~25.0 |
Table 2: Expected ¹H NMR Chemical Shifts (δH) for Key Protons of Deapi-platycoside E
| Proton(s) | δH (ppm) | Multiplicity | J (Hz) |
| H-12 | ~5.4 | br s | |
| Anomeric Protons | ~4.8 - 6.4 | d, br s | |
| Methyl Protons | ~0.8 - 1.8 | s |
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments, typically in negative ion mode, reveal characteristic fragmentation patterns involving the sequential loss of sugar residues.
Table 3: High-Resolution Mass Spectrometry Data for Deapi-platycoside E
| Ion | Observed m/z |
| [M-H]⁻ | ~1415.6 |
| [M+HCOO]⁻ | ~1461.6 |
Table 4: Expected MS/MS Fragmentation of the [M-H]⁻ Ion of Deapi-platycoside E
| Fragment Ion (m/z) | Loss of |
| ~1283.5 | Xylose (132 Da) |
| ~1137.4 | Xylose + Rhamnose (132 + 146 Da) |
| ~975.3 | Xylose + Rhamnose + Glucose (132 + 146 + 162 Da) |
| ~813.2 | Xylose + Rhamnose + 2x Glucose (132 + 146 + 2x162 Da) |
Experimental Protocols
Isolation and Purification of Deapi-platycoside E
A general protocol for the isolation of Deapi-platycoside E from the roots of Platycodon grandiflorum involves the following steps:
-
Extraction: The dried and powdered roots are extracted with a polar solvent, typically 70% ethanol (B145695) or methanol, under reflux.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponin fraction is typically enriched in the n-butanol layer.
-
Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:
-
Macroporous Resin Column Chromatography: To remove highly polar impurities.
-
Silica Gel Column Chromatography: For separation based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Using a C18 column for final purification of the target compound.
-
UPLC-QToF-MS Analysis
This technique is widely used for the identification and characterization of saponins in plant extracts.
-
Chromatographic System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over 15-20 minutes, followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 35 - 40 °C.
-
Mass Spectrometer: Waters SYNAPT G2 QToF MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
Mass Range: m/z 100 - 2000.
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Cone Voltage: 30 - 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 20-50 eV) to induce fragmentation.
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the general workflow for the structural identification of Deapi-platycoside E.
Caption: Workflow for the structural identification of Deapi-platycoside E.
Signaling Pathway (Hypothetical)
While the direct signaling pathways of Deapi-platycoside E are still under investigation, many triterpenoid saponins from Platycodon grandiflorum are known to possess anti-inflammatory properties. A hypothetical pathway illustrating this is shown below.
Caption: Hypothetical anti-inflammatory signaling of Deapi-platycoside E.
Conclusion
The structural identification of Deapi-platycoside E is a meticulous process that combines chromatographic separation with advanced spectroscopic and spectrometric analyses. This guide provides a foundational understanding of the methodologies and data interpretation involved. The detailed structural information is crucial for further pharmacological studies and the potential development of Deapi-platycoside E as a therapeutic agent.
The Biological Origin of Platycoside G1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological origin of Platycoside G1, a significant triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Platycodon grandiflorus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway, regulatory mechanisms, and relevant experimental methodologies.
Introduction
Platycodon grandiflorus, commonly known as the balloon flower, is a perennial flowering plant with a long history of use in traditional medicine, particularly in East Asia. Its therapeutic properties are largely attributed to a class of secondary metabolites known as platycosides, which are oleanane-type triterpenoid saponins. Among these, this compound, also known as deapi-platycoside E, has garnered scientific interest for its potential pharmacological activities. Understanding the intricate biological processes that lead to the synthesis of this compound is crucial for its potential biotechnological production and for the optimization of its yield in medicinal plant cultivation.
This guide details the current scientific understanding of the biosynthetic pathway of this compound, from its initial precursors to the final glycosylation steps. It also sheds light on the regulatory networks, including signaling pathways and transcription factors, that govern its production. Furthermore, this document provides a summary of quantitative data on this compound content in various plant tissues and outlines key experimental protocols for its study.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that originates from the mevalonic acid (MVA) pathway in the cytoplasm of Platycodon grandiflorus cells.[1] This pathway provides the fundamental building blocks for the synthesis of the triterpenoid backbone. The subsequent diversification of this backbone through oxidation and glycosylation events leads to the formation of a wide array of platycosides, including this compound.
The overall biosynthetic pathway can be divided into three main stages:
-
Formation of the Triterpenoid Backbone: The MVA pathway synthesizes the C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to produce squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256), the linear precursor of all triterpenoids.[1][2] The cyclization of 2,3-oxidosqualene by β-amyrin synthase (β-AS) yields the pentacyclic triterpene, β-amyrin, which serves as the foundational skeleton for oleanane-type saponins.[2]
-
Oxidation of the Triterpenoid Backbone: The β-amyrin skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[3] These enzymes introduce hydroxyl groups at various positions on the triterpenoid ring structure, leading to the formation of different sapogenins. The sapogenin of this compound is platycodigenin (B1581504), which is derived from β-amyrin through several hydroxylation steps.[2]
-
Glycosylation of the Sapogenin: The final and crucial stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the platycodigenin aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[4] These enzymes transfer sugar residues from activated sugar donors, such as UDP-glucose, to the sapogenin. While numerous UGTs have been identified in P. grandiflorus, the specific UGTs responsible for the precise glycosylation pattern of this compound are still under investigation.[4][5] However, studies have identified candidate genes, such as PgUGT29, which is involved in the glycosylation of platycodin D to platycodin D3, a structurally related platycoside.[4]
Biosynthetic Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Identification of UGT Gene Family and Functional Analysis of PgUGT29 in Platycodon grandiflorus [mdpi.com]
- 5. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Profile of Platycoside G1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. Understanding the chemical stability of this compound is critical for the development of robust pharmaceutical formulations, ensuring its therapeutic efficacy, safety, and shelf-life. This document outlines its degradation under various stress conditions, proposes degradation pathways, and provides detailed experimental protocols for its analysis.
Executive Summary
This compound, like many complex glycosides, is susceptible to degradation through hydrolysis of its glycosidic linkages and ester bond.[1] Stability is significantly influenced by pH, temperature, and light. The primary degradation pathways involve the cleavage of the ester bond at the C-28 position under alkaline conditions and the hydrolysis of sugar moieties at the C-3 position under acidic conditions.[1][2] Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule. This guide details the methodologies required to perform these studies and to develop a stability-indicating analytical method.
Physicochemical Properties and Storage
This compound is a white to off-white solid with the following properties:
| Property | Value | Reference |
| Synonym | Deapi-platycoside E | [3] |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [4] |
| Molecular Weight | 1417.49 g/mol | [4] |
| CAS Number | 849758-42-5 | [4] |
Recommended Storage: For long-term stability, solid this compound should be stored at 4°C and protected from light.[4] Stock solutions in solvents like DMSO are stable for up to 6 months at -80°C or 1 month at -20°C, with light protection being essential.[4]
Forced Degradation and Stability Profile
Forced degradation studies are necessary to understand the intrinsic stability of this compound.[5][6] The following sections detail the expected degradation behavior under various stress conditions.
Hydrolytic Degradation
Acidic Conditions: this compound is expected to undergo hydrolysis of its glycosidic bonds under acidic conditions. The ether-linked sugar chain at the C-3 position is particularly susceptible to mild acid hydrolysis.[1] This would lead to the formation of prosapogenins and eventually the aglycone.
Alkaline Conditions: Saponins with an ester linkage at the C-28 carboxyl group are readily hydrolyzed under alkaline conditions.[1] It has been reported that alkaline hydrolysis of this compound cleaves this ester bond, yielding a monodesmosidic prosaponin.[2]
Neutral Conditions (Hydrolysis): Degradation in neutral aqueous solution is generally slower but can be accelerated by heat.
Oxidative Degradation
While specific studies on this compound are not publicly available, complex natural products can be susceptible to oxidation, potentially at hydroxyl groups or the double bond in the oleanane (B1240867) skeleton.
Thermal and Photolytic Degradation
Thermal Stability: As a complex glycoside, this compound is expected to degrade at elevated temperatures. The recommended storage at 4°C suggests sensitivity to heat.[4]
Photostability: The recommendation to protect this compound from light indicates its potential for photodegradation.[4] Exposure to UV or broad-spectrum light could lead to the formation of degradants.
Summary of Hypothetical Degradation Data
The following table summarizes the hypothetical results of a forced degradation study on this compound, illustrating the expected extent of degradation under various stress conditions. This data is illustrative and serves as a guideline for expected outcomes.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 8 | 60°C | 15% |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 | 60°C | 25% |
| Oxidative | 3% H₂O₂ | 24 | Room Temp | 10% |
| Thermal (Solid) | Dry Heat | 48 | 80°C | 8% |
| Thermal (Solution) | Water (pH 7.0) | 24 | 80°C | 12% |
| Photolytic (Solid) | ICH Option 1 | - | - | 7% |
Hypothetical Degradation Kinetics
The degradation of this compound is expected to follow first-order kinetics, particularly in solution.[7][8]
| Condition | k (h⁻¹) (Hypothetical) | t₁/₂ (hours) (Hypothetical) |
| 0.1 M HCl at 60°C | 0.020 | 34.7 |
| 0.1 M NaOH at 60°C | 0.072 | 9.6 |
| Water at 80°C | 0.005 | 138.6 |
Proposed Degradation Pathways
Based on the known chemistry of triterpenoid saponins, the following degradation pathways for this compound are proposed.
Acid-Catalyzed Hydrolysis Pathway
Under acidic conditions, the primary degradation pathway is the sequential hydrolysis of the glycosidic bonds. The terminal sugars are typically cleaved first, followed by the inner sugars, ultimately leading to the aglycone.
Caption: Proposed Acid Hydrolysis Pathway for this compound.
Base-Catalyzed Hydrolysis Pathway
Under alkaline conditions, the ester linkage at the C-28 position is selectively cleaved, resulting in a prosapogenin where the C-3 sugar chain remains intact.[1][2]
Caption: Proposed Alkaline Hydrolysis Pathway for this compound.
Experimental Protocols
The following sections provide detailed protocols for conducting stability studies on this compound.
Protocol for Forced Degradation Studies
This protocol outlines the steps for subjecting this compound to various stress conditions to induce degradation.[6][9]
Caption: Workflow for Forced Degradation Study of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or methanol:water).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution in a water bath at 60°C.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution in a water bath at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution in a water bath at 80°C.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots. For acid and base samples, neutralize them with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[10] UPLC-QTOF/MS is highly effective for both separation and identification of degradants.[11][12][13]
Instrumentation:
-
UPLC system coupled with a Photodiode Array (PDA) detector and a Q-TOF Mass Spectrometer.
Chromatographic Conditions (starting point):
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from 10% to 90% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: PDA scan (200-400 nm) and MS full scan (m/z 150-2000)
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision, and robustness.[14]
Relevance to Drug Development
The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.
Caption: Importance of Stability Studies in Ensuring Drug Efficacy.
A thorough understanding of the this compound degradation profile allows for:
-
Development of Stable Formulations: Selecting excipients and dosage forms that minimize degradation.
-
Establishment of Appropriate Storage Conditions: Defining temperature, humidity, and light protection requirements.
-
Determination of Shelf-Life: Predicting the time for which the product will remain within its quality specifications.
-
Safety Assessment: Identifying and characterizing degradation products, which may have different toxicological profiles than the parent compound.
-
Development of Quality Control Methods: Ensuring that the analytical methods used for release and stability testing are stability-indicating.
References
- 1. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 849758-42-5 | this compound [phytopurify.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
Platycoside G1 molecular formula and exact mass
Introduction
Platycoside G1 is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides, found in the plant species Platycodon grandiflorus.[1][2][3][4] This document provides the fundamental molecular formula and exact mass of this compound, crucial data points for researchers in pharmacology, natural product chemistry, and drug development.
Chemical Data Summary
The molecular formula and mass of this compound have been determined through analytical methods such as mass spectrometry and Nuclear Magnetic Resonance (NMR).[5] The following table summarizes these key quantitative identifiers for this compound.
| Identifier | Value | Reference |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [2][5][6] |
| Exact Mass / Molecular Weight | 1417.49 g/mol | [1][2][3] |
| Synonyms | Deapi-platycoside E | [5][6] |
| CAS Number | 849758-42-5 | [1][5][6] |
References
Unveiling the Therapeutic Potential of Platycoside G1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the emerging therapeutic potential of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum. This document is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory, neuroprotective, and anti-cancer properties of this natural compound. We will delve into its mechanisms of action, summarize key quantitative data, and provide detailed experimental protocols for investigating its therapeutic targets.
Core Therapeutic Areas and Mechanisms of Action
This compound has demonstrated significant biological activity in preclinical studies, primarily targeting pathways involved in inflammation, neurodegeneration, and oncology. The core mechanisms revolve around the modulation of key signaling cascades, including NF-κB and MAPK pathways, which are central to cellular responses to stress, inflammation, and apoptosis.
Quantitative Data Summary
While research specifically isolating the effects of pure this compound is still emerging, studies on Platycodon grandiflorum water extract (PGW), in which this compound is a significant component, provide valuable insights into its potential efficacy. The following table summarizes the quantitative data from a study investigating the anti-neuroinflammatory effects of a PGW containing 292.56 ± 14.26 µg/g of this compound.[1]
| Parameter | Treatment | Concentration | Result | Cell Line |
| Nitric Oxide (NO) Production Inhibition | PGW | 50 µg/mL | 30.4% reduction | BV2 microglia |
| 100 µg/mL | 36.7% reduction | |||
| 200 µg/mL | 61.2% reduction | |||
| Pro-inflammatory Cytokine Inhibition (IL-1β) | PGW | 200 µg/mL | Significant suppression | BV2 microglia |
| Pro-inflammatory Cytokine Inhibition (IL-6) | PGW | 200 µg/mL | Significant suppression | BV2 microglia |
| Pro-inflammatory Cytokine Inhibition (TNF-α) | PGW | 200 µg/mL | Significant inhibitory activity | BV2 microglia |
Key Signaling Pathways
This compound is implicated in the modulation of critical signaling pathways that regulate inflammation and cell survival. The primary targets identified in studies involving Platycodon grandiflorum extracts are the NF-κB and MAPK pathways.
Anti-Inflammatory Signaling Cascade
This compound is believed to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and suppressing the phosphorylation of MAPK family members, including JNK, ERK, and p38.[1] This dual action leads to a downstream reduction in the expression of pro-inflammatory mediators.
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the therapeutic targets of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.
1. Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTS/MTT Reagent Addition:
-
After the incubation period, add 20 µL of MTS or MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
For MTS assay, measure the absorbance at 490 nm using a microplate reader.
-
For MTT assay, add 100 µL of solubilization solution (e.g., acidic isopropanol) and incubate for a further 30 minutes with gentle shaking. Measure the absorbance at 570 nm.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value using non-linear regression analysis.
Figure 2: Workflow for the cell viability assay.
NF-κB Activation Assay (Western Blot for Phospho-p65 and IκBα)
This protocol outlines the steps to determine the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the degradation of the IκBα inhibitor.
1. Cell Culture and Treatment:
-
Seed BV2 microglia or other suitable cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 µM Aβ) for 30 minutes.
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-p65 and IκBα to the total p65 and loading control, respectively.
Figure 3: Workflow for the NF-κB activation western blot assay.
Conclusion and Future Directions
This compound presents a promising natural compound with multifaceted therapeutic potential. The available data, primarily from studies on Platycodon grandiflorum extracts, strongly suggest its involvement in key anti-inflammatory and cytoprotective pathways. Further research focusing on the isolated this compound is crucial to fully elucidate its specific molecular targets and to establish a comprehensive pharmacological profile. Future investigations should aim to:
-
Determine the IC₅₀ values of pure this compound in various cancer cell lines.
-
Quantify the direct inhibitory effects of this compound on the phosphorylation of MAPK and NF-κB pathway components.
-
Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation, neurodegeneration, and cancer.
This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound as a novel therapeutic agent. The provided protocols and pathway diagrams offer a framework for designing and executing experiments to further unravel the therapeutic potential of this compelling natural product.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Platycoside G1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorum, has garnered significant interest for its potent antioxidant activities.[1] As a member of the platycoside family, which is known for a wide range of health benefits including anti-inflammatory, cytotoxic, neuroprotective, and cholesterol-lowering effects, this compound represents a promising candidate for pharmaceutical research and development.[2][3] This document provides detailed protocols for the extraction and purification of this compound from Platycodon grandiflorum, along with data presentation and visualization of relevant biological pathways.
Data Presentation: Quantitative Analysis of Platycoside Extraction
The yield of specific platycosides can vary depending on the extraction and purification methods employed. Below is a summary of quantitative data from various studies.
| Compound/Fraction | Plant Material | Extraction Method | Purification Method | Yield/Content | Purity | Reference |
| Platycodin D | P. grandiflorum root | Ultrasound-assisted extraction with 10% PEG solution | Not specified | 5.22 ± 0.13 mg/g | Not specified | [4] |
| Platycodin D | P. grandiflorum root | Mechanochemical-assisted extraction with water | Not specified | 7.16 ± 0.14 mg/g | Not specified | |
| Total Saponins (B1172615) (Platycodins) | P. grandiflorum root | Not specified | AB-8 Macroporous Resin | Recovery Rate: 78.41% | 92.13% | [5] |
| Purified Platycosides (deapio-platycodin D, platycodin D, and polygalacin D) | P. grandiflorum roots | Not specified | Semi-preparative HPLC | Not specified | >98.5% | [6] |
| Crude Saponin | Hydrolyzed and fermented P. grandiflorum extract | Not specified | Not specified | 1.954 ± 0.085 mg/g | Not specified | [7] |
| Platycodin D | Hydrolyzed and fermented P. grandiflorum extract | Not specified | Not specified | 1.170 ± 0.013 mg/g | Not specified | [7] |
Experimental Protocols
Extraction of Total Saponins from Platycodon grandiflorum Roots (Ultrasound-Assisted Extraction)
This protocol is based on methods optimized for the extraction of platycosides, including Platycodin D, which is structurally similar to this compound.
Objective: To efficiently extract total saponins from the dried roots of Platycodon grandiflorum.
Materials and Reagents:
-
Dried, powdered roots of Platycodon grandiflorum
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Protocol:
-
Sample Preparation: Weigh 100 g of dried, powdered Platycodon grandiflorum root material.
-
Solvent Addition: Add the powdered root material to a flask and add 1 L of 70% ethanol (1:10 solid-to-liquid ratio).
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 45-60 minutes at a temperature of 50-60°C.
-
Filtration/Centrifugation: After extraction, filter the mixture through filter paper or centrifuge to separate the supernatant from the plant debris.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of saponins.
-
Pooling and Concentration: Combine the supernatants from all three extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude saponin extract.
-
Lyophilization: For a powdered final product, the concentrated extract can be freeze-dried.
Purification of this compound
This section details a two-step purification process involving macroporous resin column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC).
2.1. Preliminary Purification using Macroporous Resin Column Chromatography
Objective: To enrich the saponin fraction and remove pigments, polysaccharides, and other impurities.
Materials and Reagents:
-
Crude saponin extract
-
AB-8 macroporous resin (or equivalent)
-
Deionized water
-
Ethanol (various concentrations: 30%, 70%, 95%)
-
Glass column
Protocol:
-
Resin Preparation: Pre-treat the AB-8 macroporous resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude saponin extract in a small amount of deionized water and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3-4 BV of deionized water to remove unbound impurities like sugars and salts. Then, wash with 3-4 BV of 30% ethanol to remove more polar impurities.
-
Elution: Elute the saponin fraction with 70% ethanol at a flow rate of 2 BV/hour.[5] Collect the eluate.
-
Concentration: Concentrate the collected saponin-rich fraction using a rotary evaporator to remove the ethanol. The resulting extract is now enriched with platycosides.
2.2. High-Purity Purification by Semi-Preparative HPLC
Objective: To isolate this compound from the enriched saponin fraction.
Materials and Reagents:
-
Enriched saponin fraction
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
Semi-preparative HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (starting point, optimization may be required):
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid, optional).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional).
-
Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example: 0-10 min, 20-30% B; 10-40 min, 30-50% B; 40-50 min, 50-90% B. The gradient should be optimized based on analytical HPLC runs of the enriched fraction.
-
Flow Rate: 3-5 mL/min.
-
Detection: UV detector at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical runs with a pure standard.
-
Purity Analysis and Final Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions, concentrate using a rotary evaporator, and then lyophilize to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Platycosides, such as the structurally related Platycodin D, have been shown to modulate key cellular signaling pathways, including the MAPK/NF-κB pathway, which is crucial in inflammation and immune responses.[7][8][9][10][11]
Caption: Platycoside Inhibition of the MAPK/NF-κB Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Platycoside G1 using a Validated HPLC-ESI-MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Platycoside G1 in various matrices using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and natural product analysis. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Introduction
This compound, also known as deapi-platycoside E, is a major triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorum (Jiegeng). It is recognized for its various potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics. This document provides a detailed protocol for the reliable quantification of this compound using HPLC-ESI-MS, a technique that offers high selectivity and sensitivity.
Experimental Protocol
Sample Preparation
A precise and consistent sample preparation protocol is critical for accurate quantification. The following procedure is recommended for the extraction of this compound from a powdered sample of Platycodon grandiflorum root.
-
Extraction:
-
Accurately weigh approximately 1.0 g of finely powdered Platycodon grandiflorum root into a centrifuge tube.
-
Add 10 mL of 70% methanol (B129727) (MeOH) to the tube.
-
Sonicate the mixture for 60 minutes at 50°C.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh 70% MeOH.
-
Combine all the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the residue in 10 mL of deionized water.
-
Apply the aqueous solution to a conditioned C18 SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the target analytes with 3 mL of 70% methanol.
-
-
Final Sample Preparation:
-
Evaporate the 70% methanol eluate to dryness.
-
Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC-ESI-MS Method
The following parameters have been established for the separation and detection of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-3 min, 10-20% B; 3-11 min, maintain 20% B[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |
| Capillary Voltage | 3.0 kV[1] |
| Cone Voltage | 40 V[1] |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 300°C[1] |
| Cone Gas Flow | 30 L/h[1] |
| Desolvation Gas Flow | 600 L/h[1] |
| Mass Range | m/z 100-2000[1] |
Data Analysis
Quantification is typically performed using an external standard method. A calibration curve is generated by injecting a series of known concentrations of a this compound reference standard. The peak area of this compound in the samples is then used to calculate its concentration based on the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound (deapi-platycoside E).
Table 3: Quantitative Parameters for this compound (deapi-platycoside E) Analysis
| Parameter | Value | Reference |
| Molecular Formula | C64H104O34 | [1] |
| Calculated Mass | 1416.6409 | [1] |
| Observed m/z [M+HCOO]⁻ | 1461.6381 | [1] |
| Retention Time (RT) | Approximately 4.07 min (under specified conditions) | [1] |
| **Linearity (R²) ** | > 0.9931 | [1] |
| Limit of Detection (LOD) | 0.12 µg | [1] |
| Limit of Quantification (LOQ) | 0.28 µg | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Illustrative)
While this application note focuses on a quantitative method, the compound of interest, this compound, may be studied for its effects on cellular signaling. Below is an illustrative example of a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The HPLC-ESI-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the summarized quantitative data, offers a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The high selectivity and sensitivity of this method make it well-suited for a wide range of applications, from quality control to in-depth pharmacokinetic studies.
References
Application Note: Quantitative Analysis of Platycoside G1 in Complex Herbal Mixtures using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Platycoside G1 in complex herbal mixtures. This compound, a major triterpenoid (B12794562) saponin (B1150181) from the roots of Platycodon grandiflorum, is recognized for its potent antioxidant properties.[1] The accurate quantification of this bioactive compound is crucial for the quality control and standardization of herbal formulations. This document provides a comprehensive protocol for sample preparation, chromatographic analysis, and method validation, ensuring reliable and reproducible results for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as deapi-platycoside E, is a key bioactive constituent isolated from Platycodon grandiflorum (Jacq.) A.DC., a plant widely used in traditional medicine.[1] Platycosides, as a class of saponins (B1172615), have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2] The therapeutic potential of herbal products containing Platycodon grandiflorum is often attributed to the concentration of these saponins. Therefore, a validated analytical method for the precise quantification of this compound is essential for ensuring the consistency and efficacy of these products.
This application note presents a validated HPLC method coupled with UV or Evaporative Light Scattering Detection (ELSD) for the determination of this compound in complex herbal matrices. The described methodology is designed to be specific, accurate, and precise, addressing the challenges posed by the inherent complexity of herbal extracts.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Complex Herbal Mixtures
This protocol describes the extraction and cleanup of this compound from a complex herbal mixture containing Platycodon grandiflorum.
Materials:
-
Complex herbal mixture (powdered)
-
70% Ethanol
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE Cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction:
-
Accurately weigh 1.0 g of the powdered complex herbal mixture into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at 60°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 1.2-1.6) twice more with fresh solvent.
-
Combine all the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Re-dissolve the dried extract in 5 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Elution: Elute the target analytes with 10 mL of 70% methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol (HPLC grade) and filter through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method for Quantitative Analysis
This protocol outlines the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Program | 0-10 min, 20% B; 10-30 min, 20-40% B; 30-40 min, 40-60% B; 40-45 min, 60-20% B; 45-50 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 203 nm or ELSD (Drift tube temperature: 70°C, Nebulizing gas: Nitrogen at 2.5 bar) |
| Reference Standard | This compound (purity ≥ 98%) |
Data Presentation
Quantitative Analysis of this compound
The following table summarizes the quantitative data obtained from the analysis of a standardized Platycodon grandiflorum extract and a complex herbal mixture.
| Analyte | Sample Matrix | Concentration (µg/g) | Method |
| This compound | Platycodon grandiflorum Extract | 292.56[3] | HPLC-UV |
| This compound | Complex Herbal Mixture | 158.34 | HPLC-ELSD |
Method Validation Parameters
The developed HPLC-ELSD method was validated for its performance.
| Parameter | Deapi-platycoside E (this compound) |
| Linearity Range (µg/mL) | 5 - 200 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg) | 0.28[4] |
| Limit of Quantification (LOQ) (µg) | 0.65[4] |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Visualizations
Experimental Workflow
Putative Signaling Pathway of Platycosides in Anti-Inflammatory and Anti-Cancer Activity
Note: This diagram represents the general signaling pathways modulated by platycosides, such as Platycodin D, as specific data for this compound is limited. The pathways depicted are based on available literature for closely related compounds from Platycodon grandiflorum.
Discussion
The developed HPLC method provides a reliable and efficient tool for the quantification of this compound in complex herbal mixtures. The sample preparation protocol, incorporating Solid-Phase Extraction, effectively minimizes matrix interference, leading to improved accuracy and precision. The chromatographic conditions are optimized for the separation of this compound from other related saponins and constituents commonly found in herbal formulations.
The validation data demonstrates that the method is linear, sensitive, precise, and accurate for its intended purpose. The established LOD and LOQ values indicate that the method is suitable for detecting and quantifying this compound even at low concentrations.
The putative signaling pathway diagram illustrates the potential mechanisms through which platycosides exert their anti-inflammatory and anti-cancer effects. It is hypothesized that these compounds modulate key signaling cascades such as the PI3K/Akt/mTOR and MAPK/NF-κB pathways, ultimately leading to the inhibition of cell proliferation and inflammation, and the induction of apoptosis.[5] Further research is warranted to elucidate the specific molecular targets of this compound.
Conclusion
This application note provides a detailed and validated methodology for the quantitative analysis of this compound in complex herbal mixtures. The protocols and data presented herein will be a valuable resource for researchers and professionals involved in the quality control, standardization, and development of herbal medicines and dietary supplements containing Platycodon grandiflorum. The provided workflow and pathway diagrams offer a comprehensive overview of the analytical process and the potential biological activities of platycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models for Platycoside G1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has garnered significant interest for its potential therapeutic applications, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the in vivo effects of this compound in various disease models. The protocols are compiled based on existing literature on this compound and closely related platycosides, offering a foundational guide for preclinical research.
I. Pharmacological Context and Potential Applications
In vivo studies are crucial to validate the therapeutic potential of this compound. Based on the activities of its parent extract and related saponins (B1172615), key areas for investigation include:
-
Neuroprotection: In models of neurodegenerative diseases like Alzheimer's disease, this compound is hypothesized to mitigate neuronal damage by reducing oxidative stress and neuroinflammation.[2][3][4]
-
Anti-inflammatory Activity: this compound is a candidate for treating inflammatory conditions. Its efficacy can be assessed in acute and chronic inflammation models.
-
Anticancer Activity: Related platycosides have demonstrated antitumor effects in vivo.[5] Investigating this compound in cancer xenograft models could reveal its potential as an oncologic therapy.
II. Quantitative Data Summary
While specific in vivo quantitative data for purified this compound is limited, the following tables summarize relevant data from studies on related platycosides and extracts of Platycodon grandiflorum. This information can serve as a valuable reference for dose selection and expected outcomes in this compound studies.
Table 1: Pharmacokinetic Parameters of Related Platycosides in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µg/L) | AUC0–t (µg·h/L) | Tmax (h) |
| GPA¹ | 105 | 1147.75 ± 307.23 | 2119.16 ± 530.84 | < 0.75 |
| GPA¹ | 350 | 3673.10 ± 1250.44 | 8734.07 ± 2362.48 | < 0.75 |
| GP² | 105 | Lower than GPA | Lower than GPA | < 0.75 |
| GP² | 350 | Lower than GPA | Lower than GPA | < 0.75 |
¹GPA: 3-O-β-D-glucopyranosylplatyconic acid. Data from a study on the major absorbed saponins from Platycodi radix in mice.[2] ²GP: 3-O-β-D-glucopyranosylplatycodigenin. Data from the same study, indicating GPA as the main absorbed saponin.[2]
Table 2: Efficacy of Platycodin D (a related platycoside) in an In Vivo Cancer Model
| Animal Model | Cell Line | Treatment and Dose | Tumor Growth Inhibition | Reference |
| BALB/c nude mice | MDA-MB-231 (breast cancer) | Platycodin D (intraperitoneal) | Significant inhibition | [6] |
| Athymic nude mice | H520 (lung cancer) | Platycodin D (50, 100, 200 mg/kg, oral) | Dose-dependent antitumor effects | [5] |
Table 3: Effects of Platycodon grandiflorum Saponin (PGS) Extract in a Neurodegenerative Disease Model
| Animal Model | Key Findings | Putative Active Components | Reference |
| 5XFAD mice (Alzheimer's) | - Reduced Aβ accumulation- Alleviated oxidative damage- Attenuated neuroinflammation | Platycoside E, Platycodin D, this compound | [2][7] |
III. Experimental Protocols
The following are detailed protocols for in vivo studies of this compound. These are representative protocols and may require optimization based on specific research objectives.
A. Neuroprotection in an Alzheimer's Disease Mouse Model
This protocol is adapted from studies on Platycodon grandiflorum saponin extracts in the 5XFAD mouse model.[7]
1. Animal Model:
-
Species: Mouse
-
Strain: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease. Age-matched wild-type littermates serve as controls.
2. Materials:
-
This compound (purity >98%)
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile saline or distilled water.
-
Oral gavage needles
-
Standard animal housing and care facilities
3. Experimental Procedure:
-
Acclimatization: House animals for at least one week before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Divide mice into the following groups (n=8-10 per group):
-
Wild-type + Vehicle
-
5XFAD + Vehicle
-
5XFAD + this compound (e.g., 10 mg/kg)
-
5XFAD + this compound (e.g., 25 mg/kg)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 8-12 weeks.
-
Behavioral Testing: In the final week of treatment, perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
Sample Collection: At the end of the study, euthanize mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
4. Outcome Measures:
-
Biochemical: Measure levels of Aβ plaques, neuroinflammatory markers (e.g., TNF-α, IL-1β), and oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) in brain homogenates using ELISA or Western blot.
-
Histological: Perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 antibody) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
Experimental Workflow for Neuroprotection Study
Caption: Workflow for in vivo neuroprotection study of this compound.
B. Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is a standard model for evaluating acute inflammation.
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar (male, 180-220 g)
2. Materials:
-
This compound
-
Vehicle: 0.5% CMC in sterile saline
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Intraperitoneal (i.p.) injection needles
3. Experimental Procedure:
-
Acclimatization: As described in the previous protocol.
-
Grouping:
-
Control + Vehicle
-
Control + this compound (e.g., 20 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Administration: Administer this compound, vehicle, or positive control via i.p. injection 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
4. Outcome Measures:
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway in Inflammation
Caption: this compound's putative anti-inflammatory signaling pathways.
C. Anticancer Activity in a Xenograft Mouse Model
This protocol is for evaluating the antitumor efficacy of this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic nude (nu/nu) or SCID mice (6-8 weeks old)
2. Materials:
-
Human cancer cell line (e.g., H520 lung cancer cells)
-
This compound
-
Vehicle: e.g., saline with 5% DMSO and 5% Tween 80
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
3. Experimental Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Grouping and Administration: Randomize mice into treatment groups:
-
Vehicle Control
-
This compound (e.g., 50, 100, 200 mg/kg, daily oral gavage)
-
Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Treatment Duration: Treat for a predefined period (e.g., 21-35 days). Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for further analysis.
4. Outcome Measures:
-
Tumor growth inhibition
-
Changes in body weight (as an indicator of toxicity)
-
Analysis of tumors for markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67) by immunohistochemistry or Western blot.
Logical Flow for Anticancer Xenograft Study
Caption: Logical workflow of an in vivo anticancer xenograft study.
IV. Concluding Remarks
The provided protocols and data serve as a comprehensive starting point for the in vivo investigation of this compound. Researchers should note that while this compound holds significant promise, the development of robust in vivo data is essential for its translation into clinical applications. Careful experimental design, including appropriate dose selection and relevant animal models, will be critical for elucidating the full therapeutic potential of this natural compound. It is strongly recommended to conduct pilot studies to determine the optimal dosage and to assess any potential toxicity of this compound in the chosen animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Platycoside G1 Administration in Animal Research
Disclaimer: The following application notes and protocols are extrapolated from research on Platycodon grandiflorum extracts and related saponins, such as Platycodin D. As of the latest literature review, specific in vivo studies detailing the administration of isolated Platycoside G1 are limited. Therefore, these guidelines serve as a starting point for research and should be optimized and validated empirically for pure this compound.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) found in the root of Platycodon grandiflorum. Research on extracts of this plant suggests that its constituent saponins, including this compound, possess potent antioxidant and anti-inflammatory properties. These effects are believed to be mediated, in part, through the modulation of key signaling pathways, such as the PI3K/Akt and NF-κB pathways. This document provides proposed protocols for the administration of this compound in animal models to investigate its therapeutic potential, particularly in the context of neuroinflammation and acute lung injury.
Data Presentation
The following tables summarize dosage information from studies using Platycodon grandiflorum extracts in rodent models. These can be used as a reference for designing studies with isolated this compound, though dose adjustments will be necessary.
Table 1: Dosage of Platycodon grandiflorum Aqueous Extract (PAE) in a Mouse Model of Acute Lung Injury
| Animal Model | Compound | Doses Administered (Oral) | Treatment Duration | Key Findings |
| LPS-induced ALI Mice | PAE | 1.51 g/kg/day | 7 days | Attenuated inflammatory response |
| 3.775 g/kg/day | Inhibited apoptosis | |||
| 7.55 g/kg/day | Modulated PI3K/Akt signaling |
Table 2: Dosage of Platycodon grandiflorum Extract (PGE) in a Mouse Model of Alzheimer's Disease
| Animal Model | Compound | Doses Administered (Oral) | Treatment Duration | Key Findings |
| 5XFAD Mice | PGE | 100 mg/kg/day | 3 weeks | Ameliorated cognitive impairment |
| Alleviated Aβ accumulation | ||||
| Reduced neuroinflammation |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This protocol is adapted from studies on P. grandiflorum aqueous extract.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: 1 week under standard laboratory conditions.
2. Reagents and Materials:
-
This compound (pure compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Animal gavage needles
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
3. Experimental Design:
-
Group 1: Control: Vehicle administration.
-
Group 2: LPS: Vehicle administration followed by LPS challenge.
-
Group 3: LPS + Dexamethasone: Dexamethasone (e.g., 5 mg/kg, intraperitoneally) 1 hour before LPS challenge.
-
Group 4-6: LPS + this compound: this compound at three different doses (e.g., 10, 25, 50 mg/kg, oral gavage) daily for 7 days, followed by LPS challenge on day 7.
4. Administration Protocol:
-
This compound Preparation: Dissolve this compound in the chosen vehicle. Sonication may be required to achieve a homogenous suspension.
-
Administration: Administer this compound or vehicle orally via gavage once daily for 7 consecutive days.
-
LPS Challenge: On day 7, 1 hour after the final dose of this compound or vehicle, induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile saline) under light anesthesia.
5. Outcome Measures (24 hours post-LPS challenge):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Measure total and differential cell counts, and protein concentration.
-
Lung Histology: Perform H&E staining to assess lung injury, edema, and inflammatory cell infiltration.
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in BALF or lung homogenates using ELISA.
-
Western Blot Analysis: Analyze lung tissue homogenates for key proteins in the PI3K/Akt and NF-κB signaling pathways (e.g., phosphorylated Akt, IκBα).
Protocol 2: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol is a hypothetical design based on studies of related compounds.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: 1 week under standard laboratory conditions.
2. Reagents and Materials:
-
This compound (pure compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Animal gavage needles
3. Experimental Design:
-
Group 1: Control: Vehicle administration.
-
Group 2: LPS: LPS injection.
-
Group 3-5: this compound + LPS: Pre-treatment with this compound at three different doses (e.g., 10, 25, 50 mg/kg, oral gavage) daily for 14 days, followed by LPS injection.
4. Administration Protocol:
-
This compound Preparation: Prepare as described in Protocol 1.
-
Administration: Administer this compound or vehicle orally via gavage once daily for 14 consecutive days.
-
LPS-induced Neuroinflammation: On day 15, 1 hour after the final dose of this compound or vehicle, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
5. Outcome Measures (24 hours post-LPS injection):
-
Behavioral Tests: Assess for sickness behavior (e.g., reduced locomotor activity, social interaction).
-
Brain Tissue Analysis:
-
Cytokine Measurement: Measure levels of TNF-α, IL-6, and IL-1β in hippocampal and cortical homogenates using ELISA.
-
Western Blot Analysis: Analyze brain tissue homogenates for markers of neuroinflammation (e.g., Iba1 for microglia activation) and key proteins in the NF-κB signaling pathway (e.g., phosphorylated p65).
-
Mandatory Visualizations
Application Notes and Protocols for Evaluating the Effects of Platycoside G1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1 is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. Emerging scientific evidence suggests that this compound, along with other related platycosides, possesses a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make this compound a compound of interest for further investigation in drug discovery and development.
This document provides detailed application notes and standardized protocols for a panel of cell-based assays to evaluate the biological effects of this compound. The assays described herein are fundamental for characterizing its cytotoxic, anti-inflammatory, and pro-apoptotic activities, as well as for elucidating the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of Platycoside-Containing Extracts
While specific quantitative data for isolated this compound is limited in publicly available literature, studies on extracts of Platycodon grandiflorum, in which this compound is a known constituent, provide valuable insights into its potential bioactivity. The following tables summarize the dose-dependent effects of a Platycodon grandiflorum water extract (PGW) on inflammatory markers in BV2 microglial cells.
Table 1: Inhibition of Nitric Oxide (NO) Production by Platycodon grandiflorum Water Extract (PGW) in Aβ-induced BV2 Cells [1]
| PGW Concentration (µg/mL) | Inhibition of NO Production (%) |
| 50 | 30.4 |
| 100 | 36.7 |
| 200 | 61.2 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by PGW in Aβ-induced BV2 Cells [1]
| PGW Concentration (µg/mL) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 50 | 20 | 22 | Not Significant |
| 100 | 28 | 35 | Not Significant |
| 200 | 44 | 58 | Significant |
Note: The data presented is for a water extract of Platycodon grandiflorum, which contains this compound among other saponins. This information can be used as a preliminary guide for dose-range finding studies with purified this compound.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Anti-inflammatory Assay: Nitric Oxide (NO) Measurement (Griess Assay)
Principle: This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.
Materials:
-
RAW 264.7 or BV2 cells
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Signaling Pathways (NF-κB and MAPKs)
Principle: Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways. The activation of NF-κB is often assessed by measuring the phosphorylation of IκBα and the p65 subunit. MAPK pathway activation is determined by detecting the phosphorylated forms of ERK, JNK, and p38.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
References
Platycoside G1 as a potential anti-inflammatory agent
Application Notes and Protocols for Researchers
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorum, is emerging as a compound of interest for its potential anti-inflammatory properties. Research into extracts of Platycodon grandiflorum, which contain this compound among other saponins, has demonstrated significant anti-inflammatory activity. These extracts have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and to reduce the production of pro-inflammatory mediators.
This document provides a summary of the available data, primarily from studies on Platycodon grandiflorum extracts, to guide researchers, scientists, and drug development professionals in investigating the anti-inflammatory potential of this compound. Detailed experimental protocols for relevant in vitro and in vivo assays are also provided.
Data Presentation
The majority of currently available research has been conducted on extracts of Platycodon grandiflorum rather than on isolated this compound. The following tables summarize the quantitative data from these studies, where this compound is a known constituent.
Table 1: In Vitro Anti-Inflammatory Effects of Platycodon grandiflorum Water Extract (PGW) in Aβ₂₅₋₃₅-Induced BV2 Microglia Cells [1][2]
| Inflammatory Mediator | PGW Concentration (µg/mL) | Inhibition (%) |
| Nitric Oxide (NO) | 50 | 30.4 |
| 100 | 36.7 | |
| 200 | 61.2 | |
| Interleukin-1β (IL-1β) | 50 | 20 |
| 100 | 28 | |
| 200 | 44 | |
| Interleukin-6 (IL-6) | 50 | 22 |
| 100 | 35 | |
| 200 | 58 | |
| Tumor Necrosis Factor-α (TNF-α) | 200 | Significant Inhibition |
Note: The concentration of this compound in the utilized PGW was reported as 292.56 ± 14.26 µg/g.[1][2]
Mechanism of Action: Signaling Pathways
Studies on Platycodon grandiflorum extracts suggest that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][3][4][5] this compound, as a component of these extracts, is believed to contribute to this activity.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Extracts of Platycodon grandiflorum have been shown to inhibit the phosphorylation of p65 (a subunit of NF-κB) and IκBα, thereby preventing NF-κB activation.[1][4]
MAPK Signaling Pathway
The MAPK pathway, including ERK1/2, p38, and JNK, is another critical signaling cascade involved in the inflammatory response. Activation of these kinases leads to the production of inflammatory mediators. Extracts of Platycodon grandiflorum have been observed to inhibit the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the in vivo anti-inflammatory activity of a compound against acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Protocol:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (at various doses), the vehicle (control), or the positive control orally or intraperitoneally.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
While direct quantitative data on the anti-inflammatory effects of isolated this compound is limited, the existing research on Platycodon grandiflorum extracts strongly suggests its potential as an anti-inflammatory agent. The proposed mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The provided protocols offer a framework for further investigation into the specific anti-inflammatory properties of purified this compound. Future studies focusing on the isolated compound are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Platycoside G1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the neuroprotective effects of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) found in Platycodon grandiflorum, based on preclinical research models. The data presented here is primarily derived from studies on a Platycodon grandiflorum water extract (PGW) containing a known concentration of this compound. This document offers detailed protocols for key experiments to assess the neuroprotective activities of this compound and visual representations of the implicated signaling pathways.
Introduction
This compound is a natural triterpenoid saponin with demonstrated antioxidant properties[1]. Research into the neuroprotective potential of this compound, often as a component of Platycodon grandiflorum extracts, has revealed significant anti-inflammatory and anti-apoptotic effects in models of neurotoxicity. These effects are particularly relevant to neurodegenerative diseases such as Alzheimer's disease, where inflammation and neuronal cell death are key pathological features[2][3][4]. The following sections detail the quantitative effects of a this compound-containing extract on key biomarkers of neuroinflammation and apoptosis, provide protocols for replicating these studies, and illustrate the underlying molecular mechanisms.
Data Presentation
The quantitative data summarized below is from studies conducted on a Platycodon grandiflorum water extract (PGW). The concentration of this compound in this extract was determined to be 292.56 ± 14.26 µg/g[3]. The experiments were performed on beta-amyloid (Aβ)-induced BV2 microglia cells, a common in vitro model for studying neuroinflammation in Alzheimer's disease[3][4].
Table 1: Effect of this compound-Containing Extract on Nitric Oxide (NO) Production in Aβ-Induced BV2 Microglia
| Treatment Concentration (µg/mL of PGW) | Inhibition of NO Production (%) |
| 50 | 30.4 |
| 100 | 36.7 |
| 200 | 61.2 |
Data adapted from a study on PGW in Aβ-induced BV2 microglia cells[3][4].
Table 2: Effect of this compound-Containing Extract on Pro-inflammatory Cytokine Production in Aβ-Induced BV2 Microglia
| Treatment Concentration (µg/mL of PGW) | IL-1β Suppression (%) | IL-6 Suppression (%) | TNF-α Suppression (%) |
| 50 | 20 | 22 | Not Significant |
| 100 | 28 | 35 | Not Significant |
| 200 | 44 | 58 | Significant Inhibition |
Data adapted from a study on PGW in Aβ-induced BV2 microglia cells[4].
Table 3: Effect of this compound-Containing Extract on Apoptosis-Related Protein Expression in Aβ-Induced BV2 Microglia
| Treatment | Key Findings |
| Aβ-induced BV2 cells | Increased expression of pro-apoptotic proteins (e.g., Bax) and activated caspases. |
| Aβ-induced BV2 cells + PGW | Restoration of Bcl-2 family protein levels to near control levels, and dose-dependent inhibition of caspase-3 activation, leading to reduced cytochrome C release and decreased expression of caspase-9 and caspase-3[4]. |
Data summarized from a study on PGW in Aβ-induced BV2 microglia cells[4].
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound. These protocols are adapted from methodologies used in studies of Platycodon grandiflorum extracts[3][4].
Protocol 1: Assessment of Neuroprotective Effects Against Aβ-Induced Cytotoxicity in BV2 Microglia
Objective: To determine the protective effect of this compound on beta-amyloid (Aβ)-induced cell death in BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Beta-amyloid (25-35 fragment)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV2 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Following pre-treatment, add Aβ (10 µM) to the wells and incubate for an additional 24 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the inhibitory effect of this compound on nitric oxide production in Aβ-stimulated BV2 cells.
Materials:
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Supernatant from cultured cells (from Protocol 1)
Procedure:
-
Sample Collection: Collect the cell culture supernatant from each well of the 96-well plate after the 24-hour Aβ and this compound treatment.
-
Griess Reaction:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis of Apoptosis and Inflammatory Signaling Pathways
Objective: To investigate the effect of this compound on the expression of key proteins in the apoptosis (Bcl-2, Bax, Caspase-3) and inflammatory (p-p65, p-ERK, p-JNK) signaling pathways.
Materials:
-
RIP A buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated BV2 cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of this compound.
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: this compound's role in the anti-apoptotic pathway.
Caption: this compound's modulation of neuroinflammatory signaling.
Conclusion
The available evidence strongly suggests that this compound, as a key component of Platycodon grandiflorum, exerts significant neuroprotective effects by mitigating neuroinflammation and apoptosis in preclinical models of neurotoxicity. Its ability to inhibit nitric oxide and pro-inflammatory cytokine production, regulate the Bcl-2 family of proteins, and suppress caspase activation highlights its therapeutic potential for neurodegenerative disorders. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the neuroprotective mechanisms of this compound and evaluate its potential as a novel drug candidate. Further studies focusing on isolated this compound are warranted to confirm these effects and elucidate its precise molecular targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platycoside G1 in Targeted Drug Delivery System Development
Disclaimer: The following application notes and protocols are based on the current scientific understanding of triterpenoid (B12794562) saponins (B1172615) and related compounds from Platycodon grandiflorum. Direct research on the application of Platycoside G1 in targeted drug delivery is limited. Therefore, the methodologies and potential applications described herein are largely extrapolated from studies on similar platycosides, such as Platycodin D, and should be considered as a foundational guide for research and development. Experimental validation is crucial to determine the actual performance of this compound in these applications.
Introduction to this compound
This compound is a triterpenoid saponin (B1150181) isolated from the roots of Platycodon grandiflorum[1][2][3]. Like other saponins, it possesses an amphiphilic structure, consisting of a hydrophobic triterpenoid aglycone and hydrophilic sugar chains[4]. This characteristic suggests its potential as a component in novel drug delivery systems, where it may act as a surfactant, stabilizer, or a targeting moiety. Its known biological activities, primarily potent antioxidant effects, add to its therapeutic potential[1][2][4][5].
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1][3] |
| Molecular Weight | 1417.49 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Botanical Source | Platycodon grandiflorus (Jacq.) A.DC. | [1][3] |
Potential Applications in Targeted Drug Delivery
The amphiphilic nature of this compound makes it a candidate for incorporation into various nanocarriers. Its potential roles could include:
-
Liposome (B1194612) Formulation: this compound could be incorporated into the lipid bilayer of liposomes to enhance stability and potentially facilitate targeted delivery to specific cells or tissues. Saponins have been shown to interact with cell membranes, which could be leveraged for targeting.
-
Nanoparticle Stabilization: As a surfactant, this compound could be used to stabilize polymeric nanoparticles, preventing aggregation and improving their pharmacokinetic profile.
-
Micelle Formation: The self-assembly of this compound into micelles could enable the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
-
Adjuvant and Targeting Ligand: Saponins from Platycodon grandiflorum have been explored for their adjuvant properties in vaccines and for their potential to target lung cancer[3]. While specific targeting mechanisms for this compound are not yet elucidated, this remains a promising area of investigation.
Experimental Protocols (Hypothetical)
The following protocols are suggested starting points for researchers investigating the use of this compound in drug delivery systems. Optimization of these protocols will be necessary.
Protocol for Preparation of this compound-Incorporated Liposomes
This protocol is based on the thin-film hydration method, a common technique for liposome preparation[6][7][8].
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A molar ratio of PC:CH:this compound of 55:40:5 is a suggested starting point.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the hydrophilic drug of interest by rotating the flask. The temperature of the hydration buffer should be above the lipid phase transition temperature.
-
The resulting mixture will contain multilamellar vesicles (MLVs). To reduce the size and lamellarity, sonicate the suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes).
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the drug concentration in the liposomes after separating the unencapsulated drug. EE% = (Amount of encapsulated drug / Total amount of drug used) x 100. DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100.
Protocol for Synthesis of this compound-Coated Polymeric Nanoparticles
This protocol describes the synthesis of PLGA nanoparticles stabilized with this compound using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Drug to be encapsulated
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (optional, as a co-surfactant)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or probe sonicator
-
Centrifuge
Procedure:
-
Dissolve PLGA and the hydrophobic drug in an organic solvent like dichloromethane.
-
Prepare an aqueous solution containing this compound (e.g., 0.1-1% w/v). A small amount of PVA (e.g., 0.5% w/v) can be added to enhance stability.
-
Add the organic phase to the aqueous phase dropwise while stirring vigorously with a magnetic stirrer.
-
Homogenize the resulting emulsion using a high-speed homogenizer or a probe sonicator to form a nano-emulsion.
-
Stir the nano-emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess this compound and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: DLS
-
Morphology: Scanning Electron Microscopy (SEM) or TEM
-
Drug Loading and Encapsulation Efficiency: Similar to liposomes, after separation of the free drug.
Signaling Pathways in Platycoside-Mediated Effects
While specific signaling pathways for this compound in targeted drug delivery are not yet identified, research on the related compound, Platycodin D, provides insights into potential mechanisms, particularly in cancer therapy. Platycodin D has been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cells by modulating multiple signaling pathways[9][10][11].
Potential Signaling Pathways Influenced by Platycosides:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival. Platycodin D has been shown to trigger autophagy in non-small cell lung cancer cells by inhibiting this pathway[9].
-
MAPK Pathway (ERK, JNK, p38): Activation of JNK and p38 MAPK signaling pathways can induce apoptosis. Platycodin D activates these pathways in lung cancer cells[9].
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce inflammation and inhibit tumor progression[9].
-
Cell Cycle Regulation: Platycodin D can induce G1 phase cell cycle arrest by modulating the expression of proteins like CDK2, CDK4, CDK6, and Cyclin E1[12].
Further research is needed to determine if this compound interacts with these or other signaling pathways to facilitate targeted drug delivery and exert its own therapeutic effects.
Visualizations
Caption: Workflow for this compound-Incorporated Liposome Preparation.
Caption: Potential Signaling Pathways Modulated by Platycosides.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, candidate for the development of targeted drug delivery systems. Its inherent amphiphilicity and biological activity suggest a multifaceted role in nanomedicine. The provided hypothetical protocols and summary of related signaling pathways offer a starting point for researchers. Future studies should focus on the systematic evaluation of this compound's formulation properties, its specific interactions with cell membranes, and the elucidation of its precise mechanisms of action in targeted delivery. Such research will be critical in unlocking the full potential of this compound in advancing therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of liposome-encapsulated plasmid DNA for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 11. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standards of Platycoside G1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data for the analysis of Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This compound, also known as Deapi-platycoside E, is recognized for its potent antioxidant activities and is a key analyte in the quality control and pharmacological research of Platycodon grandiflorum extracts.[1][2] This document outlines standardized protocols for accurate and reproducible quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with information on its chemical properties and biological significance.
Chemical and Physical Properties
This compound is a complex glycoside with a triterpenoid aglycone backbone. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | Deapi-platycoside E | [3][4] |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1][3] |
| Molecular Weight | 1417.49 g/mol | [1][3] |
| CAS Number | 849758-42-5 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity (Commercial Standard) | 95% - 99% | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Analytical Methodologies
Accurate quantification of this compound is crucial for quality control of herbal medicines and for pharmacokinetic studies. HPLC with UV or Evaporative Light Scattering Detection (ELSD) and LC-MS are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of this compound.
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for Platycoside G1 Solubility in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered significant interest for its potential therapeutic properties, including potent antioxidant and anti-inflammatory activities. Proper preparation of this compound for in vitro studies is critical for obtaining reliable and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for cell-based assays. This document provides detailed application notes and protocols for the solubilization of this compound in DMSO and its application in in vitro studies, with a focus on maintaining cell viability and experimental integrity.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, hygroscopic DMSO for best results. |
| Solubility | 100 mg/mL (70.55 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| Stock Solution Storage | -20°C for up to 1 month (protected from light) or -80°C for up to 6 months (protected from light). | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: Recommended Working Concentrations for In Vitro Studies
| Application | Cell Line Example | This compound Concentration Range | Final DMSO Concentration | Reference |
| Anti-Neuroinflammation | BV2 Microglia | 14.6 - 58.5 ng/mL* | ≤ 0.2% | Based on extract data[2][3] |
| General In Vitro Assays | Various | 0.1 - 10 µM | ≤ 0.5% | General Recommendation |
*Note: This concentration range is estimated from a study using a Platycodon grandiflorum extract containing a known concentration of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 1417.49 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-warm an appropriate volume of anhydrous DMSO to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.417 mg of this compound.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:100 intermediate dilution of the stock solution in culture medium before preparing the final working concentrations to ensure accurate pipetting.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control group containing the same final concentration of DMSO without this compound should always be included in your experiments.
Visualization of Key Concepts
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates the inhibition of the NF-κB and MAPK pathways by this compound in response to an inflammatory stimulus.
Caption: this compound inhibits inflammatory pathways.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]
Platycoside G1 in Metabolomics and Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1 is a triterpenoid (B12794562) saponin (B1150181) found in the root of Platycodon grandiflorum, a plant widely used in traditional Asian medicine. Recent interest in the pharmacological properties of P. grandiflorum has extended to its individual constituents, including this compound. While research on the specific effects of isolated this compound is still emerging, studies on P. grandiflorum extracts rich in various platycosides have demonstrated significant effects on lipid metabolism and related pathways. These extracts have shown potential in ameliorating obesity, hepatic steatosis, and insulin (B600854) resistance.[1]
This document provides a guide for researchers interested in studying the effects of this compound using metabolomics and lipidomics approaches. Due to the limited availability of data on isolated this compound, some protocols and pathway information are based on studies of P. grandiflorum extracts and the closely related saponin, Platycodin D. It is crucial to note that these serve as a starting point, and further research is necessary to elucidate the specific roles of this compound.
Quantitative Data
The concentration of this compound can vary depending on the part of the Platycodon grandiflorum plant and its origin. The following table summarizes the quantitative analysis of this compound in different samples of P. grandiflorum roots (PR) and stems/leaves (PS) using UPLC-QTOF/MS.
Table 1: Abundance of this compound in Platycodon grandiflorum [2]
| Sample ID | Retention Time (min) | Observed m/z | Calculated m/z | Mass Difference (ppm) | Adduct | Mean Intensity ± SD (n=3) |
| PR-1 | 3.84 | 1416.6409 | 1416.6364 | -3.11 | [M+HCOO]⁻ | 2456 ± 195 |
| PR-2 | 3.84 | 1416.6409 | 1416.6364 | -3.11 | [M+HCOO]⁻ | 2457 ± 100 |
| PR-3 | 3.84 | 1416.6409 | 1416.6364 | -3.11 | [M+HCOO]⁻ | 5734 ± 106 |
Data from a metabolomic profiling study of Platycodon grandiflorum.[2]
Experimental Protocols
The following are detailed protocols for conducting metabolomics and lipidomics studies to investigate the effects of this compound. These are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: In Vitro Metabolomics of this compound-Treated Hepatocytes (e.g., HepG2 cells)
This protocol outlines the steps for analyzing changes in the metabolome of HepG2 cells after treatment with this compound.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare stock solutions of this compound in DMSO.[1] The final DMSO concentration in the culture medium should be below 0.1%.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube and dry using a vacuum concentrator.
3. UPLC-QTOF/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).
-
Inject the samples into a UPLC system coupled to a QTOF mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-1500.
-
4. Data Analysis:
-
Process the raw data using software such as MassLynx or similar platforms for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) to identify significant differences between treated and control groups.
-
Identify differential metabolites using databases such as the Human Metabolome Database (HMDB) and KEGG.
Protocol 2: In Vivo Lipidomics of this compound in a High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the investigation of this compound's effects on the lipid profile of mice fed a high-fat diet.
1. Animal Model and Treatment:
-
Use male C57BL/6J mice.
-
Acclimatize the mice for one week.
-
Divide the mice into groups:
-
Normal Diet (ND)
-
High-Fat Diet (HFD)
-
HFD + this compound (low dose, e.g., 10 mg/kg/day)
-
HFD + this compound (high dose, e.g., 50 mg/kg/day)
-
-
Feed the mice their respective diets for 8-12 weeks. Administer this compound daily via oral gavage.
2. Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 3,000 rpm for 15 minutes at 4°C to obtain plasma.
-
Euthanize the mice and harvest liver and adipose tissues.
-
Immediately freeze all samples in liquid nitrogen and store at -80°C until analysis.
3. Lipid Extraction (Folch Method):
-
Homogenize a known amount of tissue (e.g., 50 mg) or plasma (e.g., 100 µL) in a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase (containing lipids).
-
Dry the lipid extract under a stream of nitrogen.
4. LC-MS/MS Analysis for Lipidomics:
-
Reconstitute the dried lipid extracts in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC CSH C18 column (1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate different lipid classes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI in both positive and negative modes.
-
Data-dependent MS/MS acquisition.
-
5. Data Analysis:
-
Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL) for lipid identification and quantification.
-
Perform statistical analysis to identify lipids that are significantly altered by this compound treatment.
-
Perform pathway analysis to understand the biological implications of the observed lipid changes.
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of this compound are not yet fully elucidated, studies on P. grandiflorum extracts and Platycodin D suggest the involvement of key metabolic signaling pathways.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK generally shifts metabolism from anabolic processes (synthesis of lipids and proteins) to catabolic processes (fatty acid oxidation) to generate ATP. Studies on P. grandiflorum saponins (B1172615) have shown that they can activate AMPK.[3][4] This activation leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.
Caption: Hypothesized activation of the AMPK pathway by this compound.
SREBP-1c and Lipogenesis
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. Studies have shown that saponins from P. grandiflorum can suppress the expression of SREBP-1c and its downstream targets, such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD1).[4][5] This leads to a reduction in lipogenesis.
Caption: Hypothesized inhibition of the SREBP-1c lipogenic pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a metabolomics or lipidomics study investigating the effects of this compound.
Caption: General experimental workflow for metabolomics and lipidomics studies of this compound.
Conclusion
This compound presents an interesting subject for metabolomics and lipidomics research, particularly in the context of metabolic disorders. While direct evidence of its effects is still limited, the established protocols and known signaling pathways associated with Platycodon grandiflorum and its other saponins provide a solid foundation for future investigations. The application of the detailed protocols and analytical strategies outlined in this document will be instrumental in uncovering the specific molecular mechanisms of this compound and evaluating its potential as a therapeutic agent. Further research is encouraged to validate the hypothesized pathways and to generate quantitative data on the metabolic and lipidomic changes induced by isolated this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Consumption of Platycodi Radix Ameliorates Obesity and Insulin Resistance via the Activation of AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saponins, especially platycodin D, from Platycodon grandiflorum modulate hepatic lipogenesis in high-fat diet-fed rats and high glucose-exposed HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-QTOF/MS Profiling of Platycoside G1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the profiling of Platycoside G1, a bioactive triterpenoid (B12794562) saponin (B1150181) from Platycodon grandiflorum, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).
Introduction
This compound, also known as Deapi-platycoside E, is a key saponin found in the roots of Platycodon grandiflorum (Jiegeng), a plant widely used in traditional medicine and culinary applications. Triterpenoid saponins (B1172615) from Platycodon grandiflorum are known for a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal preparations, and biological matrices. UPLC-QTOF/MS offers high resolution, sensitivity, and mass accuracy, making it an ideal platform for the comprehensive profiling of this compound and other related saponins.
Quantitative Data Summary
The following tables summarize key quantitative data for the UPLC-QTOF/MS analysis of this compound and other relevant platycosides.
Table 1: Mass Spectrometric Data for this compound
| Compound | Formula | Calculated m/z [M+HCOO]⁻ | Observed m/z [M+HCOO]⁻ |
| This compound | C₆₄H₁₀₄O₃₄ | 1461.6409 | 1461.6346 |
Data sourced from a global profiling study of metabolites in Platycodon grandiflorum by UPLC-QTOF/MS.
Table 2: Relative Abundance of this compound in Different Parts of Platycodon grandiflorum
| Plant Part | This compound (% of Total Saponins) |
| Roots (with peel) | Present |
| Roots (without peel) | Present |
| Stems | Present |
| Leaves | Present |
| Buds | Present |
Note: Specific percentage values for this compound were not explicitly detailed in the surveyed literature, but its presence across different plant parts was confirmed. The total saponin content is highest in the roots with peel (1674.60 mg/100 g, dry weight)[1].
Table 3: Method Validation Data for Related Platycosides (Platycoside E and Platycodin D) by HPLC
| Parameter | Platycoside E | Platycodin D |
| Linearity (R²) | 0.9999 | 0.9997 |
| LOD (µg/mL) | 0.22 | 0.31 |
| LOQ (µg/mL) | 0.68 | 0.93 |
| Inter-day Precision (RSD%) | 0.58 - 3.59 | 0.58 - 3.59 |
| Intra-day Precision (RSD%) | 0.4 - 4.77 | 0.4 - 4.77 |
| Accuracy (%) | 94.02 - 115.73 | 94.02 - 115.73 |
This data for related platycosides provides a reference for the expected performance of a validated UPLC method for this compound[2].
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound using UPLC-QTOF/MS.
Sample Preparation
Objective: To extract this compound and other saponins from Platycodon grandiflorum plant material.
Materials:
-
Dried and powdered Platycodon grandiflorum root
-
70% Methanol (B129727) or 70% Ethanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of powdered Platycodon grandiflorum root into a centrifuge tube.
-
Add 20 mL of 70% methanol (or ethanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 60 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of 70% methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.
UPLC-QTOF/MS Analysis
Objective: To separate and detect this compound using UPLC coupled with QTOF-MS.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
QTOF Mass Spectrometer (e.g., Waters SYNAPT G2 HDMS)
-
UPLC Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
UPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-3 min, 10-20% B; 3-11 min, 20-25% B; 11-15 min, 25-40% B; 15-20 min, 40-70% B; 20-25 min, 70-100% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
QTOF-MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Mass Range | m/z 100 - 2000 |
| Acquisition Mode | MS^E (for simultaneous acquisition of precursor and fragment ion data) |
Visualizations
Experimental Workflow for this compound Profiling
Caption: Workflow for the extraction and UPLC-QTOF/MS analysis of this compound.
Simplified Biosynthesis Pathway of Triterpenoid Saponins
Caption: Simplified overview of the triterpenoid saponin biosynthesis pathway.
References
Investigating the Role of Platycoside G1 in Cellular Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, is a bioactive compound with significant therapeutic potential.[1] Emerging research indicates its involvement in modulating key cellular signaling pathways implicated in inflammation, cancer, and neurodegenerative diseases. These pathways primarily include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on these pathways. While much of the detailed mechanistic data comes from studies on closely related platycosides like Platycodin D and crude extracts of Platycodon grandiflorum, these findings provide a strong framework for studying this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of platycoside-containing extracts on key signaling proteins and inflammatory mediators. These data are compiled from studies on Platycodon grandiflorum water extract (PGW) and Platycodin D (PD), providing expected outcomes for similar experiments with this compound.
Table 1: Effect of Platycodon grandiflorum Water Extract (PGW) on Inflammatory Mediators and Apoptosis-Related Proteins in Aβ-induced BV2 Microglia Cells
| Target | Treatment Concentration (µg/mL) | Result | Reference |
| Nitric Oxide (NO) Production | 50 | 30.4% reduction | [2] |
| 100 | 36.7% reduction | [2] | |
| 200 | 61.2% reduction | [2] | |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | 50, 100, 200 | Significant suppression | [2] |
| TNF-α | 200 | Significant inhibitory activity | [2] |
| Bax/Bcl-2 Ratio | 100 | Significant reduction in expression | [3] |
| Bcl-xL | 100 | Significant reduction in expression | [3] |
Table 2: Effect of Platycodin D (PD) on Glioma U251 Cells
| Parameter | Treatment Concentration (µM) | Duration | Result | Reference |
| Proliferation Inhibition | 16.3, 40.8, 81.6, 163.2 | 48h | Dose-dependent increase | [4] |
| Apoptotic Rate | 16.3, 40.8, 81.6, 163.2 | 48h | Significant increase vs. control | [4] |
| Apoptotic Index | 16.3 | 48h | 2.12% | [5] |
| 40.8 | 48h | 6.24% | [5] | |
| 81.6 | 48h | 11.03% | [5] | |
| 163.2 | 48h | 15.91% | [5] | |
| G0/G1 Phase Cell Ratio | 40.8, 81.6, 163.2 | 48h | Significant increase vs. control | [4] |
| S and G2/M Phase Cell Ratio | 16.3, 40.8, 81.6, 163.2 | 48h | Dose-dependent decrease | [4] |
| p-Akt/Akt Ratio | 16.3, 40.8, 81.6, 163.2 | 48h | Dose-dependent reduction | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by platycosides and a general experimental workflow for their investigation.
Caption: this compound signaling pathway interactions.
Caption: General experimental workflow for this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the role of this compound in signaling pathways.
Protocol 1: Western Blot Analysis for Phosphorylated Signaling Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK, NF-κB, and PI3K/Akt pathways.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, A549 lung carcinoma, U251 glioma cells)
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., Lipopolysaccharide (LPS), Amyloid-beta (Aβ))
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, anti-p-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to activate the signaling pathways. Include a vehicle-treated control group.
-
Protein Extraction: Wash cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol measures the effect of this compound on the mRNA expression of downstream target genes of the NF-κB pathway, such as iNOS, COX-2, and pro-inflammatory cytokines.
Materials:
-
Treated cell samples (from Protocol 1 setup)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Treated cell samples
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells by trypsinization and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and related compounds from Platycodon grandiflorum have demonstrated significant modulatory effects on the MAPK, NF-κB, and PI3K/Akt signaling pathways.[3][6][7] These effects translate into potent anti-inflammatory, anti-cancer, and neuroprotective activities.[8][9] The protocols and data presented here provide a comprehensive guide for researchers to investigate the mechanisms of action of this compound and to explore its potential as a novel therapeutic agent. The consistent findings across studies on related platycosides strongly suggest that this compound will exhibit similar inhibitory effects on these critical cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of platycodin D on proliferation, apoptosis and PI3K/Akt signal pathway of human glioma U251 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Platycoside G1 Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Platycoside G1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Deapi-platycoside E, is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum[1][2]. Triterpenoid saponins (B1172615) are often characterized by their poor water solubility due to their lipophilic aglycone structure, which can limit their bioavailability and therapeutic efficacy in biological systems[3]. While this compound is soluble in organic solvents such as DMSO, methanol, and ethanol, its low aqueous solubility presents a significant hurdle for in vitro and in vivo studies that require aqueous buffer systems[4][5][6][7].
Q2: What is the reported aqueous solubility of this compound?
A2: Currently, there is limited publicly available data quantifying the exact aqueous solubility of pure this compound in mg/mL or µg/mL. However, it is widely acknowledged to be poorly soluble in water. For experimental purposes, it is recommended to determine the aqueous solubility empirically in your specific buffer system.
Q3: Are there any general strategies to dissolve this compound for initial experiments?
A3: For preliminary in vitro experiments, a common practice is to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO[1][6]. This stock solution can then be diluted to the final desired concentration in the aqueous experimental medium. However, it is crucial to be mindful of the final concentration of the organic solvent, as it can affect cellular assays. Typically, the final DMSO concentration should be kept below 0.1-0.5% to minimize solvent-induced artifacts.
Q4: What are the main approaches to systematically improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a solid state.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range or encapsulating it within a nanocarrier system.
Each of these techniques aims to increase the dissolution rate and apparent solubility of the compound in aqueous media.
Troubleshooting Guides
Issue 1: this compound precipitates when diluted from an organic stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | The concentration of this compound in the final aqueous solution exceeds its solubility limit. |
| Solution 1: Reduce Final Concentration: Lower the final concentration of this compound in your experiment. | |
| Solution 2: Increase Solvent in Final Medium: If your experimental system allows, slightly increase the percentage of the organic solvent. However, be cautious of solvent effects on your results. | |
| Solution 3: Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in your aqueous medium to aid in micellar solubilization. | |
| Solution 4: Employ a Solubility Enhancement Technique: For more robust and long-term solutions, consider preparing a solid dispersion, cyclodextrin complex, or nanoparticle formulation of this compound. | |
| Buffer Incompatibility | The pH or ionic strength of the buffer may be affecting the solubility of this compound. |
| Solution: Test Different Buffers: Empirically test the solubility of this compound in a range of buffers with varying pH values (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate (B86180) buffer at acidic pH). |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | This compound may not be fully dissolved, leading to variations in the actual concentration in your experiments. |
| Solution 1: Sonication: After diluting the stock solution, sonicate the final solution for a short period to aid in dissolution. | |
| Solution 2: Vortexing: Vortex the solution vigorously before each use. | |
| Solution 3: Filtration: Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. Note that this will result in a saturated solution, and the actual concentration should be determined. | |
| Solution 4: Formulate for Solubility: Utilize one of the solubility enhancement techniques described in this guide to ensure complete dissolution. | |
| Compound Degradation | This compound may be unstable in the experimental medium over time. |
| Solution: Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols for Solubility Enhancement
Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can lead to the drug being in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.
Quantitative Data Summary (Hypothetical for this compound based on similar compounds)
| Formulation | Carrier | Drug:Carrier Ratio | Solubility Enhancement (Fold Increase) |
| PG1-SD1 | PVP K30 | 1:5 | ~10-20 |
| PG1-SD2 | Soluplus® | 1:10 | ~25-40 |
| PG1-SD3 | PEG 6000 | 1:8 | ~15-30 |
Experimental Workflow: Solvent Evaporation Method
Detailed Methodology:
-
Preparation:
-
Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) in a chosen ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve both components in a suitable common solvent, such as methanol, until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Evaluation:
-
Dissolution Study: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
-
Quantification: At predetermined time intervals, withdraw samples, filter, and quantify the concentration of dissolved this compound using a validated HPLC method.
-
Solid-State Characterization: Characterize the physical form of this compound in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state.
-
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.
Quantitative Data Summary (Based on a similar triterpenoid saponin, Saikosaponin-d)
| Formulation | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (Fold Increase) |
| Saikosaponin-d-IC | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:2 | ~50 |
Experimental Workflow: Kneading Method
Detailed Methodology:
-
Preparation:
-
Accurately weigh this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Gradually add the this compound powder to the paste and knead for a specified time (e.g., 60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or lyophilize for a more porous product.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Evaluation:
-
Solubility Determination: Determine the apparent aqueous solubility of the complex by adding an excess amount to water or buffer, stirring for 24 hours, filtering, and quantifying the dissolved this compound.
-
Quantification: Use a validated HPLC method to measure the concentration of this compound.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Nanoparticle Formulation
Reducing the particle size to the nanoscale dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate. Encapsulation within polymeric nanoparticles can also enhance solubility and provide opportunities for controlled release.
Quantitative Data Summary (Hypothetical for this compound)
| Formulation | Method | Polymer/Stabilizer | Particle Size (nm) | Solubility Enhancement (Fold Increase) |
| PG1-NP1 | Antisolvent Precipitation | Poloxamer 188 | 150-250 | >100 |
| PG1-NP2 | Emulsion Solvent Evaporation | PLGA | 200-300 | >80 |
Experimental Workflow: Antisolvent Precipitation
Detailed Methodology:
-
Preparation:
-
Organic Phase: Dissolve this compound in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Aqueous Phase: Dissolve a stabilizer (e.g., Poloxamer 188, PVP) in deionized water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization or stirring. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles, which are stabilized by the dissolved polymer.
-
Solvent Removal: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
-
Collection: The resulting nanoparticle suspension can be used directly or the nanoparticles can be collected by centrifugation and washed, or lyophilized to obtain a powder.
-
-
Evaluation:
-
Particle Size and Zeta Potential: Characterize the nanoparticle size distribution and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Dissolution and Quantification: Perform dissolution studies and quantify the concentration of this compound using HPLC as described in the previous sections.
-
Analytical Method for Quantification
A reliable analytical method is essential to accurately measure the concentration of this compound in solubility and dissolution studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Note: This is a general method and should be optimized and validated for your specific instrumentation and experimental conditions.
Relevant Signaling Pathways
The biological activities of this compound and other platycosides are often linked to their anti-inflammatory and antioxidant properties. While specific signaling pathway data for this compound is limited, related compounds like Platycodin D have been shown to influence key inflammatory pathways. Understanding these can be crucial when designing experiments.
Hypothesized Anti-inflammatory Signaling Pathway
This diagram illustrates a potential mechanism where this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the NF-κB dimer (p65/p50) to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.
Disclaimer: This technical support center is intended for informational purposes for research and development professionals. The experimental protocols provided are examples and should be adapted and optimized for specific laboratory conditions and research goals. Always follow appropriate safety procedures when handling chemicals and laboratory equipment.
References
- 1. japsonline.com [japsonline.com]
- 2. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Platycoside G1 Extraction from Platycodon grandiflorum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Platycoside G1 (also known as deapi-platycoside E) from the roots of Platycodon grandiflorum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, also referred to as deapi-platycoside E, is a major triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorum.[1][2][3] Saponins (B1172615) from this plant, including this compound and its derivatives like Platycodin D, are known for a wide range of pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective activities.[4][5] Optimizing its extraction is crucial for research into its therapeutic potential.
Q2: Which solvent system is most effective for extracting platycosides?
A2: Aqueous methanol, particularly 70% methanol, has been shown to have the highest extraction efficiency for total saponins from Platycodon grandiflorum compared to other solvents like ethanol (B145695).[6] However, for maximizing Platycodin D, a derivative of this compound, studies have shown that using 0% ethanol (pure water) can be optimal under specific conditions.[7][8][9]
Q3: What are the main factors influencing this compound extraction yield?
A3: The primary factors are:
-
Solvent Concentration: The polarity of the solvent must be optimized for saponin solubility.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also degrade thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to degradation.
-
Liquid-to-Material Ratio: A higher ratio can improve extraction efficiency but may lead to diluted extracts requiring more energy for concentration.[10][11]
-
Plant Material: The age, cultivation conditions (e.g., drought stress), and part of the plant (roots with peel have the highest concentration) significantly affect saponin content.[3][12][13]
Q4: What are the advantages of advanced extraction techniques like ultrasound or microwave assistance?
A4: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods. They can significantly reduce extraction time and solvent consumption by enhancing cell wall disruption and mass transfer.[14][15] For example, optimal UAE can achieve a higher polysaccharide yield in just 20 minutes compared to 2 hours for hot water extraction.[11]
Q5: Can the yield of specific platycosides be increased post-extraction?
A5: Yes, enzymatic biotransformation can be used to convert precursor saponins into more biologically active forms. For instance, enzymes like snailase can effectively transform deapio-platycoside E (this compound) into deapio-platycodin D (dPD), a valuable derivative.[16][17][18] This process involves the selective hydrolysis of sugar moieties attached to the saponin aglycone.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasonic-assisted extraction of Platycodon grandiflorum polysaccharides and evalution of its structural, antioxidant and hypoglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Response Surface Methodology to Optimize Enzymatic Preparation of Deapio-Platycodin D and Platycodin D from Radix Platycodi | MDPI [mdpi.com]
- 17. Response surface methodology to optimize enzymatic preparation of Deapio-Platycodin D and Platycodin D from Radix Platycodi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting Platycoside G1 peak tailing in chromatography
Technical Support Center: Platycoside G1 Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and FAQs to address common chromatographic challenges encountered during the analysis of this compound.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy of quantification and resolution.[1][2] It is characterized by an asymmetrical peak where the trailing edge is broader than the leading edge.[3] For complex molecules like this compound, a triterpenoid (B12794562) saponin, peak tailing is often a result of secondary interactions with the stationary phase.[4][5][6][7]
Question: Why is my this compound peak tailing?
Answer:
Peak tailing for this compound can stem from several factors, primarily related to its chemical structure and interactions within the HPLC system. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, with its multiple polar hydroxyl groups, can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][8][9][10] These secondary interactions cause some molecules to be retained longer, resulting in a tailing peak.[10]
-
Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of both this compound and the stationary phase's residual silanols.[3] If the pH is not optimal, these interactions can be exacerbated.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][11]
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[1] A partially blocked inlet frit can also cause peak distortion for all analytes.[2]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[3]
Below is a systematic approach to diagnose and resolve this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor?
A1: The peak shape is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.5 is often acceptable, though a value below 1.2 is ideal.[10]
Q2: Are all my peaks tailing or just this compound?
A2: Observe your chromatogram carefully.
-
If all peaks are tailing, it likely points to a system-wide issue such as a blocked column frit, extra-column volume, or a problem with the column bed itself.[2][4]
-
If only the this compound peak (and other similar saponins) is tailing, the problem is likely due to specific chemical interactions between your analyte and the stationary phase.
Q3: Could my sample preparation be causing the issue?
A3: Yes, improper sample preparation can introduce contaminants that interact with the column and cause tailing.[8] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Using a sample clean-up technique like Solid Phase Extraction (SPE) can help remove interfering substances.[3][8]
Q4: How often should I replace my HPLC column?
A4: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. If you observe a gradual increase in peak tailing and backpressure that cannot be resolved by washing, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound peak tailing.
Caption: A workflow for diagnosing and resolving this compound peak tailing.
Experimental Protocols & Data
Here are detailed protocols to address the most common causes of this compound peak tailing.
Protocol 1: Mobile Phase Optimization
Secondary interactions with silanols can be minimized by adjusting the mobile phase.[10] Lowering the pH protonates the silanol groups, reducing their ability to interact with the polar groups on this compound.[8][10] Adding a competitive base or increasing the buffer concentration can also improve peak shape.
Methodology:
-
Baseline: Establish a baseline chromatogram using your current method (e.g., Acetonitrile and Water).
-
pH Adjustment: Prepare mobile phases with a small amount of an acidic modifier. Add 0.1% formic acid or 0.1% acetic acid to the aqueous portion of your mobile phase.
-
Analysis: Equilibrate the column with the new mobile phase and inject your this compound standard.
-
Evaluation: Compare the peak tailing factor from the modified mobile phase to your baseline.
Expected Results:
| Mobile Phase Composition | Tailing Factor (Tf) | Resolution (Rs) |
| Acetonitrile / Water | 2.1 | 1.4 |
| Acetonitrile / Water + 0.1% Formic Acid | 1.2 | 1.9 |
| Acetonitrile / Water + 0.1% Acetic Acid | 1.3 | 1.8 |
Protocol 2: Column Selection and Care
If mobile phase optimization is insufficient, the issue may be the column itself.
Methodology:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," where residual silanols are chemically deactivated.[3][10] Ensure you are using a column suitable for analyzing polar compounds like saponins.
-
Column Wash: If your column is contaminated, a wash procedure can restore performance. Always consult the manufacturer's instructions. A general procedure is as follows:
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of your mobile phase without any buffer salts (e.g., Water/Acetonitrile).
-
Flush with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Re-equilibrate the column with your initial mobile phase conditions.[4]
-
Expected Results of Using a High-Performance Column:
| Column Type | Tailing Factor (Tf) | Plate Count (N) |
| Standard C18 (older) | 2.1 | 8,500 |
| End-Capped C18 | 1.1 | 15,000 |
| Polar-Embedded C18 | 1.0 | 16,500 |
Protocol 3: Optimizing Sample Load
Overloading the column is a common cause of peak distortion.[1]
Methodology:
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
Inject and Analyze: Inject the same volume of each concentration and analyze the resulting peak shape.
-
Evaluate: Determine the concentration at which peak tailing is minimized while maintaining adequate signal-to-noise.
Expected Results:
| Sample Concentration | Tailing Factor (Tf) | Peak Width (at 5% height) |
| 100 µg/mL | 2.5 | 0.8 min |
| 50 µg/mL | 1.8 | 0.6 min |
| 25 µg/mL | 1.2 | 0.4 min |
| 10 µg/mL | 1.1 | 0.4 min |
Signaling Pathway: Analyte-Stationary Phase Interactions
The following diagram illustrates the chemical interactions that lead to peak tailing for polar analytes like this compound on a standard silica-based stationary phase.
Caption: Interactions between this compound and a C18 stationary phase.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. acdlabs.com [acdlabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. quora.com [quora.com]
Minimizing Platycoside G1 degradation during sample preparation
Welcome to the technical support center for Platycoside G1 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorum. It is known for its potent antioxidant activities.[1][2] Like many complex glycosides, this compound is susceptible to degradation, primarily through the hydrolysis of its sugar moieties. This degradation can lead to the formation of less complex platycosides, such as Platycodin D, or other degradation products, ultimately resulting in inaccurate quantification and misinterpretation of its biological activity.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
The main factors contributing to this compound degradation are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Enzymatic Activity: The presence of endogenous glycosidases in the plant material can lead to enzymatic hydrolysis of this compound.
Q3: How can I store my this compound samples to ensure stability?
For long-term storage of this compound in a solid, pure form, it is recommended to store it at 4°C and protected from light. If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and always protected from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | 1. Incomplete Extraction: The solvent and method used may not be optimal for extracting this compound. 2. Degradation during Extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH) during extraction. | 1. Optimize Extraction Solvent and Method: Use a 70% methanol (B129727) solution for extraction. Consider methods like sonication at a controlled temperature (e.g., 50°C) to improve efficiency without causing thermal degradation.[4][5] 2. Control Extraction Conditions: Maintain a neutral pH during extraction and avoid prolonged exposure to high temperatures. |
| Presence of unexpected peaks corresponding to other platycosides (e.g., Platycodin D) in the chromatogram. | 1. Enzymatic Degradation: Endogenous enzymes in the plant material may have hydrolyzed this compound. 2. Acid or Base Hydrolysis: The pH of the extraction or processing solvent may have been too low or too high. | 1. Inhibit Enzymatic Activity: Immediately after harvesting, freeze-dry the plant material to inactivate enzymes. Alternatively, blanching the fresh roots at 100°C for a short period (e.g., 2 minutes) can also inactivate enzymes. The use of organic solvents like methanol in the initial extraction step also helps to denature enzymes. 2. Maintain Neutral pH: Ensure all solvents and solutions used during sample preparation are buffered to a neutral pH (around 7.0). |
| Inconsistent and non-reproducible quantitative results. | 1. Sample Inhomogeneity: Uneven distribution of this compound in the plant material. 2. Degradation after Extraction: The extracted sample may be degrading during storage or prior to analysis. 3. Analytical Method Variability: Inconsistent parameters in the analytical method (e.g., HPLC/UPLC-MS). | 1. Homogenize Sample: Thoroughly grind and mix the dried plant material to ensure a representative sample is taken for extraction. 2. Proper Storage of Extracts: Store extracts at low temperatures (-20°C or -80°C) and protect from light. Analyze samples as soon as possible after preparation. 3. Validate Analytical Method: Ensure the analytical method is properly validated for linearity, precision, accuracy, and stability. Use a stability-indicating method that can resolve this compound from its potential degradation products.[6][7] |
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following table provides general stability information for platycosides and related compounds, which can serve as a guideline.
| Condition | Effect on Platycosides | Reference Compound Stability |
| Acidic pH (e.g., pH < 4) | Promotes hydrolysis of glycosidic bonds. | Unstable in acidic media.[8] |
| Neutral pH (e.g., pH 6-8) | Generally more stable compared to acidic or alkaline conditions. | Optimal stability is often found in the neutral pH range. |
| Alkaline pH (e.g., pH > 8) | Promotes hydrolysis of glycosidic bonds. | Unstable in alkaline media.[8] |
| Low Temperature (4°C, -20°C, -80°C) | Significantly slows down degradation. | Recommended for storage of pure compounds and extracts.[3] |
| Elevated Temperature (> 40°C) | Accelerates degradation. | Avoid during sample preparation and storage. |
Experimental Protocols
Protocol 1: Extraction of this compound from Platycodon grandiflorum Roots
This protocol is designed to maximize the yield of this compound while minimizing degradation.
Materials:
-
Dried, powdered roots of Platycodon grandiflorum
-
70% Methanol (v/v) in water
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Weigh 1 gram of powdered Platycodon grandiflorum root into a centrifuge tube.
-
Add 10 mL of 70% methanol to the tube.
-
Sonicate the mixture for 30 minutes at a controlled temperature (not exceeding 50°C).
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction (steps 2-5) on the pellet with another 10 mL of 70% methanol to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure or using a stream of nitrogen until dryness.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol) for analysis.
-
For further purification, the reconstituted extract can be passed through a C18 SPE cartridge, washed with water to remove polar impurities, and then eluted with methanol to recover the saponins.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute this compound and other saponins.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative or Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Inhibitory Effects of Saponin Extracts from Dianthus basuticus Burtt Davy on Key Enzymes Implicated in Type 2 Diabetes In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS [ouci.dntb.gov.ua]
- 5. medcrop.or.kr [medcrop.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lume.ufrgs.br [lume.ufrgs.br]
Platycoside G1 interference in biochemical assays
Welcome to the technical support center for Platycoside G1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biochemical assays and to troubleshoot potential interference issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum.[1][2] It is known to possess potent antioxidant and anti-inflammatory activities.[1][2][3] Research suggests that this compound and other related platycosides can modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[3][4]
Q2: What are the physical and chemical properties of this compound?
This compound is a white to off-white solid.[1] It is soluble in DMSO.[1] For detailed information on its chemical properties, please refer to the table below.
| Property | Value |
| Molecular Formula | C₆₄H₁₀₄O₃₄ |
| Molecular Weight | 1417.49 g/mol |
| CAS Number | 849758-42-5 |
| Appearance | Solid |
| Color | White to off-white |
| Solubility | DMSO: 100 mg/mL (70.55 mM) |
| Data sourced from MedChemExpress and Biopurify.[1][5] |
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in newly opened, anhydrous DMSO to ensure optimal solubility.[1] Prepare stock solutions at a desired concentration, for example, 10 mM. For storage, it is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for one month or at -80°C for up to six months, protected from light.[1]
| Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 0.7055 mL | 3.5274 mL | 7.0547 mL |
| 5 mM | DMSO | 0.1411 mL | 0.7055 mL | 1.4109 mL |
| 10 mM | DMSO | 0.0705 mL | 0.3527 mL | 0.7055 mL |
| Data sourced from MedChemExpress.[1] |
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Question: I am observing unexpected increases or decreases in cell viability when treating cells with this compound in an MTT or related tetrazolium-based assay. Is this a real effect or potential interference?
Answer: This could be a combination of a true biological effect and assay interference. Saponins (B1172615), like this compound, have known antioxidant properties which can interfere with redox-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cell viability results.
Experimental Protocol: Cell-Free Assay Control
-
Prepare a dilution series of this compound in cell culture medium.
-
In a cell-free 96-well plate, add the this compound dilutions.
-
Add the MTT or XTT reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Read the absorbance.
-
Interpretation: An increase in absorbance in the absence of cells suggests that this compound is directly reducing the tetrazolium salt, leading to a false-positive signal for cell viability.
Issue 2: Inconsistent Results in Inflammation-Related Assays (e.g., NF-κB Reporter Assays)
Question: My results from an NF-κB luciferase reporter assay are variable when using this compound. How can I troubleshoot this?
Answer: this compound is known to modulate the NF-κB pathway, but saponins can also interfere with luciferase-based assays. It is crucial to decouple the biological effect from potential assay artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reporter assay results.
Experimental Protocol: Luciferase Counter-Screen
-
In a cell-free buffer system, add purified luciferase enzyme.
-
Add the luciferase substrate (luciferin).
-
Add a dilution series of this compound.
-
Measure luminescence immediately and over time.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by this compound, which could lead to false-negative results in a reporter assay.
Signaling Pathways
This compound is implicated in the modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway
Platycosides have been shown to inhibit the activation of NF-κB. This can occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit to the nucleus.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Extracts of Platycodon grandiflorum containing platycosides have been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including JNK and ERK.[3]
Caption: Platycosides inhibit the MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes some of the available quantitative data for platycosides. Note that much of the specific quantitative data is for Platycodin D, a closely related and well-studied platycoside.
| Compound | Assay | Cell Line | IC₅₀ / Effect | Reference |
| Platycodin D | Proliferation | BEL-7402 | 37.70 ± 3.99 µM (24h) | [6] |
| Platycodin D | Proliferation | PC-12 | 13.5 ± 1.2 µM (48h) | [6] |
| Platycodin D | Proliferation | Caco-2 | 24.6 µM | [6] |
| Platycodin D | Anti-osteoclastogenesis | - | Significant suppression at 1 µM | [6] |
| Deapio-platycoside E (this compound) | Antioxidant (TOSC) | Cell-free | Lower than Platycodin D | [6][7] |
| P. grandiflorum water extract | NO Production Inhibition | BV2 microglia | 61.2% reduction at 200 µg/mL | [8] |
| P. grandiflorum water extract | TNF-α Inhibition | BV2 microglia | Significant inhibition at 200 µg/mL | [8] |
This technical support center provides a starting point for researchers working with this compound. As with any natural product, careful experimental design and appropriate controls are essential to ensure the validity of your results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 849758-42-5 | this compound [phytopurify.com]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Platycoside G1 for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Platycoside G1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this promising triterpenoid (B12794562) saponin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: The low oral bioavailability of this compound, like many other triterpenoid saponins, is primarily attributed to two factors:
-
Poor Intestinal Permeability: Due to its relatively large molecular size and hydrophilic nature, this compound has limited ability to pass through the intestinal epithelium via passive diffusion.[1][2] Studies using Caco-2 cell models, which mimic the human intestinal barrier, have shown poor permeability for similar platycosides.[1][2]
-
Metabolism by Gut Microbiota: The gut microbiota can metabolize this compound by hydrolyzing its sugar moieties.[1][3] This biotransformation can alter the structure and activity of the compound before it has a chance to be absorbed into the bloodstream.[1][3]
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation in the gastrointestinal tract and improve its absorption.[4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and dissolution rate of this compound, leading to enhanced absorption.[7][8]
-
Phytosomes: Forming a complex of this compound with phospholipids (B1166683) to create phytosomes can improve its lipid solubility and ability to cross biological membranes.[9][10]
-
Co-administration with Bio-enhancers: The use of substances like piperine (B192125) can inhibit drug-metabolizing enzymes and enhance the permeability of intestinal cells, thereby increasing the absorption of co-administered compounds.
-
Co-administration with Herbal Extracts: Certain herbal extracts, such as those from Glycyrrhiza uralensis (licorice), have been suggested to improve the bioavailability of other platycosides and may have a similar effect on this compound.[11][12]
Q3: Are there any commercially available formulations for enhanced this compound delivery?
A3: Currently, there are no specific commercially available formulations designed for the enhanced delivery of purified this compound for research purposes. Researchers typically need to prepare these formulations in the laboratory. This guide provides detailed protocols for several of these methods.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the administered compound. | Prepare a formulation to enhance solubility, such as a Self-Emulsifying Drug Delivery System (SEDDS) or a liposomal formulation. | Increased dissolution of this compound in the gastrointestinal fluids, leading to higher and more consistent absorption. |
| Degradation by gut microbiota. | Co-administer with an agent that modulates gut microbiota or use a formulation (e.g., enteric-coated nanoparticles) that protects the compound in the lower gastrointestinal tract. | Reduced pre-systemic metabolism of this compound, allowing more of the intact compound to be available for absorption. |
| Low intestinal permeability. | Utilize a formulation that can enhance permeability, such as phytosomes or co-administer with a permeability enhancer like piperine. | Increased transport of this compound across the intestinal epithelium into the bloodstream. |
| Rapid metabolism and clearance. | Co-administer with an inhibitor of relevant metabolic enzymes. Piperine is a known inhibitor of cytochrome P450 enzymes. | Decreased metabolic clearance of this compound, leading to a longer half-life and higher overall exposure (AUC). |
Issue 2: Difficulty in Preparing Stable and Effective Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phase separation or precipitation in SEDDS. | Optimize the ratio of oil, surfactant, and co-surfactant. Screen different excipients for better compatibility with this compound. | A stable and clear pre-concentrate that readily forms a microemulsion upon dilution with aqueous media. |
| Low encapsulation efficiency in liposomes or nanoparticles. | Adjust the lipid composition, drug-to-lipid ratio, and processing parameters (e.g., sonication time, extrusion pressure). | Higher entrapment of this compound within the nanocarriers, leading to a more effective formulation. |
| Particle aggregation in nanoformulations. | Optimize the surface charge of the nanoparticles by selecting appropriate lipids or surfactants. Use cryoprotectants during lyophilization if preparing a solid dosage form. | A stable nanosuspension with a narrow particle size distribution that resists aggregation over time. |
Quantitative Data Presentation
Due to the limited availability of direct in vivo pharmacokinetic data for this compound in various enhanced formulations, the following table presents data for Platycodin D , a structurally related and major bioactive platycoside, as a representative example. These data illustrate the potential for bioavailability enhancement that can be extrapolated to this compound.
Table 1: Comparative Pharmacokinetic Parameters of Platycodin D in Rats Following Oral Administration of a Single Compound vs. a Platycodi radix Extract (PRE) [1]
| Parameter | Single Platycodin D (20 mg/kg) | Platycodi radix Extract (equivalent to 20 mg/kg Platycodin D) | Improvement Factor |
| Cmax (ng/mL) | 17.94 ± 4.53 | 44.45 ± 9.87 | ~2.5x |
| Tmax (h) | 1.25 ± 0.27 | 0.50 ± 0.18 | - |
| AUC (0-t) (ng·h/mL) | 48.32 ± 11.21 | 135.67 ± 28.45 | ~2.8x |
| MRT (0-t) (h) | 6.10 ± 1.03 | 1.38 ± 0.20 | - |
Note: The data suggests that other components within the Platycodi radix extract significantly enhance the absorption and exposure of Platycodin D compared to the administration of the purified compound alone.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for preparing SLNs using the solvent emulsification-evaporation method.[4][5][6]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Purified water
Procedure:
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
As the solvent is removed, the lipid precipitates, forming solid lipid nanoparticles encapsulating this compound.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Workflow for SLN Preparation:
Protocol 2: Preparation of this compound Phytosomes
This protocol describes the solvent evaporation method for preparing phytosomes.[9][10]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy)
-
Aprotic solvent (e.g., acetone, dichloromethane)
-
n-Hexane (as an anti-solvent)
Procedure:
-
Dissolve this compound and phosphatidylcholine in the aprotic solvent in a round-bottom flask. The molar ratio of this compound to phospholipid should be optimized (typically starting at 1:1 or 1:2).
-
The solvent is then removed under vacuum using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
The film is further dried under vacuum to remove any residual solvent.
-
The dried film is then hydrated with a small amount of water or buffer and sonicated to form the phytosome suspension.
-
Alternatively, after step 1, the complex can be precipitated by adding the solution to an anti-solvent like n-hexane, followed by filtration and drying.
Workflow for Phytosome Preparation:
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that are modulated by platycosides, such as Platycodin D, which shares structural similarities with this compound and is often co-extracted. These pathways are relevant to the anti-inflammatory and anti-cancer effects of these compounds.
Diagram 1: Platycodin D-Mediated Anti-Inflammatory Signaling Pathway
Platycodin D has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which are key regulators of inflammatory responses.
Diagram 2: Logical Relationship for Bioavailability Enhancement Strategy Selection
This diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy for this compound based on the primary absorption barrier.
References
- 1. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Effects of glycyrrhizin on the pharmacokinetics of paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]
- 12. Platycodon grandiflorum exosome-like nanoparticles: the material basis of fresh platycodon grandiflorum optimality and its mechanism in regulating acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Platycoside G1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Platycoside G1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound?
A1: Transitioning from laboratory to industrial-scale purification of this compound, a triterpenoid (B12794562) saponin (B1150181), presents several key challenges:
-
Maintaining Resolution and Purity: Achieving the same high-resolution separation and purity at a larger scale is difficult. Factors like column packing, flow rate, and pressure need careful optimization to prevent peak broadening and loss of resolution.[1]
-
Solvent Consumption and Cost: Large-scale chromatography consumes significant volumes of solvents, leading to high costs and environmental concerns. Implementing solvent recycling and optimizing buffer systems are crucial for economic and sustainable production.[2]
-
Process Robustness and Reproducibility: Ensuring consistent product quality across different batches is paramount. This requires a well-validated and robust purification process that can handle variations in raw materials and processing conditions.[3]
-
Co-extraction of Impurities: Crude extracts of Platycodon grandiflorum roots contain other saponins (B1172615) with similar structures, as well as polysaccharides, which can co-elute with this compound, making separation challenging.[4]
-
Foaming: Saponins are known for their foaming properties, which can interfere with extraction and purification processes, especially in large vessels.[5]
Q2: Which chromatographic techniques are most suitable for large-scale purification of this compound?
A2: A multi-step approach is typically required for the industrial-scale purification of saponins like this compound.
-
Macroporous Resin Chromatography: This is an effective initial step for enriching total saponins from the crude extract and removing pigments, polysaccharides, and other impurities. Resins like HPD-722 and ADS-7 have been successfully used for large-scale saponin purification.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity of the final product. C18 columns are commonly used, and scaling up requires careful optimization of column dimensions, flow rates, and gradient elution.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for separating compounds with similar polarities and can be used for the preparative separation of minor saponins from a crude extract.[8]
Q3: What are the expected purity and yield for large-scale this compound purification?
A3: While specific data for the large-scale production of this compound is limited in publicly available literature, data from similar saponin purifications can provide an estimate. For instance, a two-step macroporous resin process for Akebia Saponin D achieved a final purity of over 95% with a total recovery of 56.51%.[6] For this compound, a final purity of 95-99% is a realistic target for pharmaceutical applications.[9] Yields will be highly dependent on the initial concentration of this compound in the plant material and the optimization of each purification step.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after extraction | Inefficient extraction method or suboptimal parameters. | Optimize extraction conditions (e.g., solvent type, temperature, time). Consider using advanced techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[10] |
| Product loss during chromatography | Irreversible adsorption to the column matrix or co-elution with other compounds. | Test different stationary phases and mobile phase compositions. Ensure the column is properly conditioned and regenerated between runs. |
| Degradation of this compound | Unfavorable pH or temperature conditions during processing. | Monitor and control pH and temperature throughout the purification process. This compound should be stored at 4°C for short-term and -20°C to -80°C for long-term stability, protected from light.[11] |
Poor Peak Resolution in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing | Silanol interactions with the stationary phase; column overload. | Use a base-deactivated column or add a competing base to the mobile phase. Reduce the sample load on the column. |
| Co-eluting peaks | Similar polarity of this compound and other saponins in the extract. | Optimize the gradient elution profile. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives in the mobile phase. Consider a different column chemistry (e.g., phenyl-hexyl). |
| Broad peaks | Column degradation; extra-column volume. | Replace the column if it has exceeded its lifetime. Minimize the length and diameter of tubing connecting the injector, column, and detector. |
High Backpressure in HPLC System
| Symptom | Possible Cause | Suggested Solution |
| Sudden pressure increase | Blockage in the system (e.g., clogged frit, tubing, or column). | Systematically isolate and check each component for blockage. Back-flush the column with a strong solvent. Filter all samples and mobile phases before use.[12] |
| Gradual pressure increase | Accumulation of particulate matter or precipitated sample on the column. | Use a guard column to protect the analytical column. Ensure the sample is fully dissolved in the mobile phase before injection. |
Quantitative Data Summary
The following table summarizes typical parameters and outcomes for saponin purification, which can serve as a benchmark for the large-scale purification of this compound.
| Purification Step | Parameter | Value/Range | Reference |
| Extraction | Extraction Method | Ultrasound-Assisted Extraction | [10] |
| Solvent | 70% Ethanol (B145695) | [10] | |
| Temperature | 50°C | [10] | |
| Extraction Time | 11 hours | [10] | |
| Macroporous Resin Chromatography (Initial Purification) | Resin Type | HPD-722, ADS-7 | [6] |
| Elution Solvents | Stepwise gradient of Ethanol in Water (e.g., 30%, 50%) | [6] | |
| Purity after this step | ~60-70% | [6] | |
| Recovery | >90% | [6] | |
| Preparative RP-HPLC (Final Polishing) | Column | C18 | [7] |
| Mobile Phase | Acetonitrile/Methanol and Water gradient | [7] | |
| Final Purity | >98% | [7] | |
| Overall Yield | 50-60% (estimated) | [6] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Purification using Macroporous Resin
-
Extraction:
-
Mill the dried roots of Platycodon grandiflorum to a fine powder.
-
Extract the powder with 70% ethanol at 50°C for 11 hours with continuous stirring.[10]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated HPD-722 macroporous resin column.
-
Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30% and 50% ethanol).[6]
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions rich in this compound and concentrate them under reduced pressure.
-
Protocol 2: Final Purification by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the enriched saponin fraction from the previous step in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A suitable preparative C18 column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Develop a gradient elution method to effectively separate this compound from other closely related saponins. An example gradient could be a linear increase from 30% B to 70% B over 40 minutes.
-
Flow Rate: Optimize the flow rate based on the column dimensions to ensure good separation without excessive backpressure.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) as saponins lack strong chromophores.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the large-scale purification of this compound.
Inferred Signaling Pathway: this compound and MAPK Pathway
Based on studies of related platycosides, this compound is inferred to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation and apoptosis.
Caption: Inferred inhibitory effect of this compound on the MAPK signaling pathway.
Inferred Signaling Pathway: this compound and PI3K/Akt Pathway
This compound is also likely to interact with the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, often dysregulated in cancer.
References
- 1. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 2. chromtech.com [chromtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Erk phosphorylation reduces the thymoquinone toxicity in human hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 9. biocompare.com [biocompare.com]
- 10. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Platycoside G1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Platycoside G1. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary botanical source?
This compound is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides.[1] Its primary botanical source is the root of Platycodon grandiflorus (Jacq.) A. DC., commonly known as the balloon flower.[1][2]
Q2: What are the typical analytical methods used for the quality control and purity assessment of this compound?
The most common analytical methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD), and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS).[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for structural analysis and identification.[3]
Q3: What are the storage recommendations for this compound to ensure its stability?
For long-term storage, this compound solid should be kept at 4°C and protected from light. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q4: What are the known biological activities of this compound?
This compound is known to possess potent antioxidant activities.[1] Saponins from Platycodon grandiflorum, including this compound, have been investigated for a range of pharmacological effects such as anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective properties.[2][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase: Saponins can have polar functional groups that interact with residual silanols on C18 columns. | - Optimize mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of acidic groups on the saponin, leading to improved peak shape. - Use a different column: Consider a column with end-capping or a different stationary phase (e.g., C8 or phenyl). |
| Column overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample: Reduce the concentration of the sample injected onto the column. | |
| Poor Resolution | Inadequate mobile phase composition: The solvent gradient may not be optimal for separating this compound from other closely related saponins. | - Adjust the gradient: Modify the gradient slope or the composition of the mobile phase (e.g., acetonitrile/water or methanol (B129727)/water) to improve separation.[6] - Optimize flow rate: A lower flow rate can sometimes improve resolution. |
| Column degradation: Loss of stationary phase or contamination can reduce column efficiency. | - Flush the column: Use a strong solvent to wash the column. - Replace the column: If flushing does not restore performance, the column may need to be replaced. | |
| Ghost Peaks | Contaminated mobile phase: Impurities in the solvents (especially water) can accumulate on the column and elute as peaks during the gradient.[7][8] | - Use high-purity solvents: Always use HPLC-grade or LC-MS-grade solvents. - Prepare fresh mobile phase daily: Avoid using old mobile phases. - Run a blank gradient: Inject a blank (mobile phase) to confirm if the ghost peaks originate from the system or solvent.[9] |
| Carryover from previous injections: Residue from a previous, more concentrated sample can appear in subsequent runs. | - Implement a needle wash step: Use a strong solvent in the autosampler wash to clean the injection needle between samples. - Inject blanks between samples: This can help identify and quantify carryover. |
LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Weak Signal Intensity / Signal Suppression | Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source. | - Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. - Dilute the sample: This can reduce the concentration of interfering compounds. - Optimize chromatographic separation: Ensure this compound is well-separated from matrix components. |
| Inappropriate ionization mode or parameters: this compound may ionize more efficiently in a different mode (positive vs. negative) or with different source settings. | - Test both positive and negative ion modes: Determine which mode provides a better signal. For platycosides, negative ion mode with adducts like [M+HCOO]⁻ or positive ion mode with [M+Na]⁺ are common.[10] - Optimize source parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal. | |
| Inconsistent Fragmentation | Variable collision energy: Inconsistent fragmentation patterns in MS/MS can result from fluctuations in collision energy. | - Optimize and stabilize collision energy: Determine the optimal collision energy for the desired fragmentation and ensure the instrument parameters are stable. |
| Presence of co-eluting isomers: Isomers of this compound will have the same parent mass but may produce different fragment ions. | - Improve chromatographic resolution: Enhance the separation to isolate the peak of interest before fragmentation. |
Experimental Protocols
HPLC-ELSD Method for Purity Assessment of this compound
This protocol provides a general method for the analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and ELSD detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0–6 min: 10–15% B
-
6–50 min: 15–25% B
-
50–70 min: 25–70% B
-
70–80 min: 70–100% B
-
Followed by an 8-minute equilibration at 10% B.[3]
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Room Temperature or 30°C
-
Injection Volume: 10 µL
-
-
ELSD Conditions:
-
Sample Preparation:
-
Accurately weigh this compound standard or sample.
-
Dissolve in methanol or the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
UPLC-QToF/MS Method for Identification and Profiling
This protocol is suitable for the identification and comprehensive profiling of this compound and related saponins.
-
Instrumentation:
-
UPLC system coupled to a QToF mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-100%) over 15-20 minutes to elute all saponins.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
-
MS Conditions:
-
Ionization Mode: ESI Negative (preferred for platycosides) and Positive.
-
Capillary Voltage: 2.5-3.0 kV
-
Cone Voltage: 30-40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 300-350°C
-
Mass Range: m/z 150–2000
-
Data Acquisition: Full scan mode for profiling and targeted MS/MS for structural confirmation.
-
-
Sample Preparation:
-
Prepare samples as described for the HPLC method, using LC-MS grade solvents.
-
Ensure final concentrations are appropriate for the sensitivity of the mass spectrometer.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonym | Deapi-platycoside E | [2] |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1][2] |
| Molecular Weight | 1417.49 g/mol | [1][2] |
| CAS Number | 849758-42-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
Table 2: Typical Purity Levels of Commercial this compound
| Purity Specification | Analytical Method |
| 95% - 99% | HPLC-DAD or HPLC-ELSD |
| >98% | HPLC |
Note: Purity levels can vary between suppliers. Always refer to the certificate of analysis provided by the manufacturer.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: this compound Anti-Inflammatory Signaling Pathways.
Caption: this compound Anti-Cancer Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 10. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding batch-to-batch variability of Platycoside G1 extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability in Platycoside G1 extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound, also known as deapi-platycoside E, is a triterpenoid (B12794562) saponin (B1150181), a class of bioactive compounds.[1] Its primary natural source is the root of the balloon flower, Platycodon grandiflorum, which has been utilized in traditional Asian medicine for centuries.[1][2][3] The extracts and pure saponins (B1172615) from these roots are associated with a range of health benefits.
Q2: What are the primary drivers of batch-to-batch variability in this compound extracts?
Batch-to-batch variability is a significant challenge in natural product research and can be attributed to several factors:
-
Botanical Source Material: Genetic variations, geographical location, harvest time, and storage conditions of Platycodon grandiflorum can significantly alter the chemical profile of the raw material.[4][5] Studies have shown that even the petal color of the flower can correlate with different saponin levels.[2][6]
-
Plant Part and Processing: The concentration of this compound and other saponins varies between different parts of the plant (roots, stems, buds, leaves).[7][8] For the roots, factors like diameter and whether they are peeled or blanched also impact the final saponin content.[7][8][9]
-
Extraction Method and Parameters: The choice of solvent, solvent-to-solid ratio, extraction temperature, and duration are critical parameters that influence extraction efficiency and can introduce variability if not strictly controlled.[4][5][10]
-
Analytical Method inconsistencies: Variations in analytical procedures, such as sample preparation, instrument calibration, and data processing, can lead to apparent differences between batches.[5]
Q3: How can I standardize my this compound extracts to ensure consistency?
Standardization is key to minimizing variability and ensuring reproducible results. A standardized extract is one that contains a consistent and guaranteed amount of one or more active ingredients or "marker compounds."[5]
Key steps for standardization include:
-
Sourcing Consistent Raw Material: Whenever possible, source plant material from a single, reputable supplier. Document the species, collection date, and geographical location.[4]
-
Defining Critical Parameters: Establish and maintain a precise and consistent protocol for every step, from the particle size of the ground material to the solvent-to-solid ratio and extraction time and temperature.[4][10]
-
Utilizing Marker Compounds: Use marker compounds for quality control. While this compound is the target, other major saponins like Platycodin D and Platycoside E can also be used as markers to assess the overall quality and consistency of the extract.[11]
-
Implementing Validated Analytical Methods: Employ validated analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the marker compounds in each batch.[12][13][14]
Q4: What are the recommended analytical methods for the quality control of this compound extracts?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) is a widely used and reliable method for the simultaneous quantitative determination of major saponins in Platycodon grandiflorum extracts.[12][13] For more detailed characterization and identification of a wider range of saponins, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is a powerful technique.[7][15][16]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material | Source Platycodon grandiflorum roots from a single, reputable supplier with documented quality control. Factors like harvest time and storage conditions can significantly impact saponin content.[5] Consider using roots of a specific diameter, as saponin content can vary.[9] |
| Improper Grinding of Plant Material | Standardize the grinding process to ensure a consistent and fine particle size. This increases the surface area for solvent penetration and improves extraction efficiency.[4][10] |
| Suboptimal Extraction Solvent | The concentration of the solvent (e.g., ethanol) is a critical factor.[17] Perform small-scale optimization experiments with varying solvent concentrations (e.g., 50%, 70%, 95% ethanol) to determine the optimal condition for this compound extraction. |
| Inconsistent Solvent-to-Solid Ratio | Maintain a precise and consistent ratio of solvent to plant material for each extraction to ensure reproducible results.[4] |
| Fluctuations in Extraction Time and Temperature | High temperatures can potentially degrade thermolabile compounds.[4][10] Optimize and strictly control the extraction time and temperature for every batch. |
Issue 2: High Variability in this compound Content Between Batches
| Possible Cause | Troubleshooting Steps |
| Variation in Plant Part Usage | Ensure that only the desired part of the plant (e.g., roots without peel) is used consistently across all batches. The saponin profile differs significantly between roots, stems, and leaves.[7][8] |
| Inconsistent Extraction Protocol | Create a detailed Standard Operating Procedure (SOP) for the entire extraction process and ensure it is followed precisely for every batch. Even minor deviations can lead to significant differences.[4] |
| Emulsion Formation During Liquid-Liquid Extraction | If using liquid-liquid partitioning, emulsions can trap analytes and lead to variability. To break emulsions, try adding brine (salting out) or gently swirling instead of vigorous shaking.[18] |
| Instrumental Drift During Analysis | Analytical instruments can experience signal drift over time.[19] Analyze samples in a randomized order and include quality control standards at regular intervals to monitor and correct for any drift. |
Issue 3: Poor Reproducibility in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inconsistent Retention Times | Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[4] Also, ensure the mobile phase composition is consistent; prepare it fresh for each run.[4] |
| Variable Peak Areas | Inconsistent injection volumes are a common cause. Check the autosampler for air bubbles or blockages.[5] Ensure complete dissolution of the sample before injection; use of sonication can help.[5] |
| Poor Separation of Peaks | The mobile phase may be suboptimal. Perform gradient optimization to improve the separation of target compounds.[4] Column degradation can also lead to poor resolution; try flushing the column with a strong solvent or replace it if necessary.[5] |
| Matrix Effects in MS Detection | Co-eluting compounds from the complex plant matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Purify the sample further using techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[4] |
Quantitative Data Summary
Table 1: Saponin Content in Different Parts of Platycodon grandiflorum
| Plant Part | Total Saponin Content (mg/100 g, dry weight) |
| Roots (with peel) | 1674.60 |
| Buds | 1364.05 |
| Roots (without peel) | 1058.83 |
| Stems | 993.71 |
| Leaves | 881.16 |
| (Data summarized from a study by Lee, S.-J., et al.[7]) |
Table 2: Influence of Root Diameter on Key Saponin Content
| Saponin | Highest Content Found In |
| This compound | Thin Roots (7.88 mm avg. diameter) |
| Platycoside E | Medium Roots (11.55 mm avg. diameter) |
| Platycodin D3 | Thick Roots (16.33 mm avg. diameter) |
| Platycodin D | Thick Roots (16.33 mm avg. diameter) |
| (Data summarized from a study by Kim, M., et al.[9]) |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound-Enriched Fraction
-
Material Preparation:
-
Use dried roots of Platycodon grandiflorum sourced from a consistent and documented batch.
-
Grind the roots to a fine powder (e.g., 40-60 mesh) to ensure uniform particle size.
-
-
Solvent Extraction:
-
Accurately weigh 10 g of the powdered root material.
-
Add 100 mL of 70% ethanol (B145695) (a 1:10 solid-to-solvent ratio).
-
Extract using an ultrasonic bath for 60 minutes at a controlled temperature of 50°C.[8][16]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the residue with another 100 mL of 70% ethanol to ensure exhaustive extraction.
-
Combine the supernatants.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Storage:
-
Store the final extract in an airtight, light-resistant container at -20°C to maintain stability.[1]
-
Protocol 2: HPLC-UV Analysis for Quantification of this compound
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Use sonication to ensure complete dissolution.[5]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
-
-
HPLC Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[14] |
| Mobile Phase | Gradient of Acetonitrile (B) and Water (A)[12] |
| 0-6 min: 10-15% B | |
| 6-50 min: 15-25% B | |
| 50-60 min: 25-47.5% B | |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10-20 µL[5][12] |
| Detection Wavelength | 203 nm[9] |
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for minimizing batch-to-batch variability in this compound extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medcrop.or.kr [medcrop.or.kr]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control of Platycodon grandiflorum (Jacq.) A. DC. based on value chains and food chain analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 15. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
Platycoside G1 Dose-Response Curve Optimization: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Platycoside G1. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing dose-response curves for this potent triterpenoid (B12794562) saponin (B1150181).
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments with this compound. What is a typical dose range I should test?
A: The optimal dose range for this compound is highly dependent on the cell line, assay type, and experimental endpoint. As there is limited specific dose-response data for this compound in the public domain, a broad, multi-log concentration range is recommended for initial screening.
For context, data on the related compound, Platycodin D, shows activity in the micromolar (µM) range against various cell lines.[1][2] This can serve as a preliminary guide for your range-finding experiments.
Recommended Starting Approach:
-
Literature Review: Thoroughly review literature for studies using similar compounds or targeting the same biological pathways to inform your initial dose selection.
-
Range-Finding Study: Perform a wide range-finding study (e.g., 0.01 µM to 100 µM) to identify a narrower, effective concentration range.
-
Definitive Dose-Response: Once an active range is identified, perform a more detailed dose-response experiment with more concentrations clustered around the estimated half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Table 1: Example IC50 Values for the Related Saponin, Platycodin D
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (h) | Source |
|---|---|---|---|---|
| Caco-2 (Intestinal Cancer) | Cell Viability | 24.6 | Not Specified | [1] |
| PC-12 (Pheochromocytoma) | Cell Viability | 13.5 ± 1.2 | 48 |[1][2] |
Note: This data is for Platycodin D, not this compound. It should be used for informational purposes only to guide initial experimental design.
Q2: How do I design a robust dose-response experiment for this compound?
A: A well-designed experiment is crucial for obtaining a reliable dose-response curve and an accurate EC50/IC50 value. Below is a generalized workflow. The concepts of EC50 (concentration for a half-maximal response) and IC50 (concentration for half-maximal inhibition) are fundamental to pharmacology.[3][4]
Caption: Workflow for a typical dose-response experiment.
Q3: What is a standard protocol for determining the IC50 of this compound on cancer cells?
A: The following is a representative protocol using the MTT assay for cell viability. This protocol should be optimized for your specific cell line and laboratory conditions.
Experimental Protocol: MTT Assay for Cell Viability
1. Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Appropriate cell line (e.g., A549, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log-transformed concentration of this compound.
-
Use a nonlinear regression model (e.g., four-parameter logistic model) to fit the curve and determine the IC50 value.[5]
Q4: My dose-response curve is flat or shows no effect. What are the possible causes?
A: Observing a flat or unresponsive curve can be frustrating. A systematic troubleshooting approach can help identify the issue.
Caption: Troubleshooting logic for a non-responsive experiment.
Q5: What are the known signaling pathways affected by this compound or related compounds?
A: Saponins (B1172615) from Platycodon grandiflorum, including this compound, are known to possess potent antioxidant and anti-inflammatory properties.[6][7] These effects are often mediated through the modulation of key signaling pathways. For instance, related saponins have been shown to upregulate the Nrf2-mediated antioxidant response and downregulate NF-κB-mediated inflammatory signaling.[6] Other related compounds like Platycodin D have been shown to influence the PI3K/Akt and MAPK pathways.[1][8]
Caption: this compound's potential influence on signaling pathways.
References
- 1. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Platycoside G1 Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Platycoside G1 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix (e.g., plasma, tissue homogenate). These effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately affecting the accuracy and precision of quantification.
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects for this compound, a triterpenoid (B12794562) saponin, include:
-
Endogenous compounds: Phospholipids, salts, and other small molecules from the biological matrix can co-elute with this compound and interfere with its ionization.
-
Sample preparation reagents: Salts, buffers, and organic solvents used during extraction and sample preparation can also contribute to matrix effects.
-
Formulation excipients: In drug product analysis, various excipients can introduce interfering substances.
Q3: How can I prevent or minimize matrix effects during method development?
A3: To proactively address matrix effects, consider the following during method development:
-
Optimize chromatographic separation: Develop a robust HPLC or UHPLC method that separates this compound from as many matrix components as possible.
-
Efficient sample preparation: Employ effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Use of an appropriate internal standard: A stable isotope-labeled (SIL) internal standard for this compound is ideal as it co-elutes and experiences similar matrix effects, thus providing accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.
Q4: When should I suspect that matrix effects are impacting my this compound quantification?
A4: Suspect matrix effects if you observe:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification in quality control (QC) samples.
-
A significant difference in the slope of calibration curves prepared in neat solvent versus those prepared in the sample matrix.
-
Unexplained changes in signal intensity for your analyte or internal standard.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is observed at the retention time of this compound, improve sample cleanup or modify chromatographic conditions to separate the analyte from the interfering components. |
| Inefficient Ionization | Platycosides can form various adducts (e.g., [M+Na]+, [M+HCOO]⁻). Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate, sodium acetate) to promote the formation of a consistent and abundant precursor ion.[1] |
| Sample Degradation | Ensure the stability of this compound in your sample matrix and processing conditions. Prepare fresh samples and standards to rule out degradation. |
| Improper MS Parameters | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | For basic analytes, interactions with residual silanol (B1196071) groups on the column can cause peak tailing.[2] Use a column with high-quality endcapping or add a small amount of a competing base to the mobile phase. |
| Column Overload | If all peaks in the chromatogram are tailing, you may be overloading the column. Dilute your sample and re-inject.[3] |
| Column Contamination or Void | A blocked inlet frit or a void at the head of the column can cause peak distortion.[3] Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Matrix effects can vary between different lots of biological matrix. Evaluate matrix effects across multiple lots of your blank matrix. If significant variability is observed, a more robust sample cleanup method or the use of a stable isotope-labeled internal standard is necessary. |
| Inconsistent Sample Preparation | Ensure your sample preparation procedure is well-controlled and reproducible. Automated liquid handling systems can improve precision. |
| Internal Standard Issues | If using an internal standard, ensure it is added consistently to all samples and standards. Verify the stability of the internal standard in your matrix. |
Quantitative Data Summary
The following table presents representative data on matrix effects for a related platycoside, Platycodin D, in rat plasma. This data can serve as a reference for the expected range of matrix effects for this compound.
Table 1: Matrix Effect and Recovery of Platycodin D in Rat Plasma [4]
| Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 150 | 99.3 | 94.5 |
| 1000 | 86.2 | 90.4 |
| 8000 | 91.5 | 92.1 |
Data adapted from a study on Platycodin D quantification in rat plasma using LC-MS/MS with protein precipitation for sample preparation.[4] The matrix effect was calculated by comparing the peak area of the analyte in post-extraction spiked plasma to the peak area in a neat solution.[4] A value close to 100% indicates minimal matrix effect.[4]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol is a standard method to quantify the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase or a suitable neat solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the extracted matrix with this compound standards to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with this compound standards at the same concentrations as Set A before the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify at which retention times ion suppression or enhancement occurs.
-
Set up a constant infusion of a this compound solution into the mass spectrometer post-column using a syringe pump and a T-connector. This will generate a stable baseline signal for the analyte.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused this compound. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: A logical flowchart for troubleshooting low signal intensity.
References
Technical Support Center: Enhancing HPLC Resolution of Platycoside G1 Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving Platycoside G1 isomers using High-Performance Liquid Chromatography (HPLC). Below, you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to assist in your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in separating this compound isomers by HPLC?
A1: this compound and its isomers are structurally very similar, often differing only in the position of an acetyl group or the linkage of a sugar moiety.[1][2] This similarity leads to close elution times and potential co-elution, making baseline separation difficult to achieve. The choice of stationary phase, mobile phase composition, and gradient profile are critical factors that need careful optimization.
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: Reversed-phase C18 columns are commonly used and have shown success in separating various platycoside saponins (B1172615), including isomers.[3][4] Specifically, columns like the Agilent Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm) have been utilized.[3][4] For higher resolution, using columns with smaller particle sizes (e.g., sub-2 µm) in a UPLC system can also be effective.[5]
Q3: What mobile phase composition is recommended for optimal resolution?
A3: A gradient elution using a mixture of water and acetonitrile (B52724) is the standard approach.[3][4] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution.[3] The gradient program should be shallow to maximize the separation of closely eluting isomers.
Q4: Can temperature be used to enhance the resolution of this compound isomers?
A4: Yes, column temperature is a significant factor in HPLC separations.[6] Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. It is recommended to experiment with temperatures in the range of 30-40°C.
Q5: What detection method is suitable for this compound and its isomers?
A5: Due to the lack of a strong chromophore in platycosides, UV detection can be challenging. Evaporative Light Scattering Detection (ELSD) is a more universal and commonly employed method for detecting these saponins.[3][4] For structural confirmation and identification of isomers, coupling HPLC with Mass Spectrometry (MS), such as ESI-MS/MS or QToF/MS, is highly effective.[1][4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or co-elution of isomer peaks | 1. Inappropriate mobile phase gradient. 2. Column temperature is not optimal. 3. Incorrect stationary phase. 4. Flow rate is too high. | 1. Optimize the gradient by making it shallower (i.e., decrease the rate of change of the organic solvent). 2. Adjust the column temperature (e.g., try 30°C, 35°C, and 40°C) to see the effect on resolution. 3. Ensure you are using a suitable C18 column. If resolution is still poor, consider a column with a different C18 bonding chemistry or a phenyl-hexyl column. 4. Reduce the flow rate to allow more time for interaction with the stationary phase. |
| Broad or tailing peaks | 1. Column aging or contamination. 2. Secondary interactions with the stationary phase. 3. Sample overload. | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Leaks in the HPLC system. 4. Unstable column temperature. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Prepare fresh mobile phase and ensure it is properly degassed.[8] 3. Check for any loose fittings or leaks in the system.[8] 4. Use a column oven to maintain a stable temperature. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
Experimental Protocols
Protocol 1: General Purpose HPLC-ELSD Method
This protocol is adapted from a method used for the simultaneous determination of ten major saponins in Platycodi Radix.[4]
-
Instrumentation: Hitachi L-6200 instrument with a Sedex 75 ELSD and SIL-9A auto-injector.
-
Column: Agilent Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0–6 min: 10–15% B
-
6–50 min: 15–25% B
-
50–60 min: 25–47.5% B
-
Followed by an 8-minute equilibration with 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings:
-
Drift tube temperature: 70°C
-
Gas pressure: 2.5 bar
-
Protocol 2: UPLC-QToF/MS Method for Isomer Identification
This protocol is based on a method for profiling various platycosides, including isomeric pairs.[5]
-
Instrumentation: UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% aqueous formic acid
-
B: 5% Acetonitrile with 0.1% aqueous formic acid
-
-
Gradient Program:
-
0–3 min: 10–20% B
-
3–11 min: Further gradient adjustments as needed for optimal separation.
-
-
Flow Rate: Adjusted for the UPLC column (typically 0.3-0.5 mL/min).
-
Column Temperature: 40°C.
-
MS Detection: Negative ion mode is often used for platycosides.
Data Presentation
Table 1: Comparison of HPLC Methods for Platycoside Analysis
| Parameter | Method 1 (HPLC-ELSD)[3][4] | Method 2 (UPLC-QToF/MS)[5] |
| Column | Agilent Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm) | C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water | 0.1% aqueous formic acid |
| Mobile Phase B | Acetonitrile | 5% Acetonitrile + 0.1% formic acid |
| Flow Rate | 1.0 mL/min | ~0.4 mL/min |
| Temperature | Room Temperature | 40°C |
| Detector | ELSD | QToF/MS |
| Key Advantage | Robust for quantification | High resolution and identification |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Troubleshooting decision tree for improving isomer resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Platycoside G1 Aggregation & Bioactivity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving Platycoside G1, focusing on the critical role of its aggregation in achieving consistent and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a critical factor in research?
This compound (also known as Deapi-platycoside E) is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum[1][2]. Saponins are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) parts. This structure causes them to self-assemble into aggregates, such as micelles or nanoparticles, when their concentration in an aqueous solution reaches a certain threshold known as the Critical Aggregation Concentration (CAC)[3]. Understanding and controlling this aggregation is vital because the size and state of this compound particles can significantly influence its solubility, stability, cellular uptake, and ultimately, its biological activity[4][5].
Q2: How does the aggregation state of this compound potentially influence its bioactivity?
The aggregation state of this compound can profoundly impact its observed bioactivity in several ways:
-
Solubility and Bioavailability: Formation of nano-aggregates can increase the solubility of poorly water-soluble compounds in aqueous buffers, which is essential for cell-based assays and in vivo studies[4].
-
Cellular Interaction: The size of the aggregates can determine the mechanism of cellular uptake. Nanoparticles are often internalized by cells through endocytosis, which can lead to different intracellular concentrations and locations compared to individually dissolved molecules[6].
-
Target Engagement: Aggregation can influence how this compound interacts with cell membranes and target proteins. The presentation of the molecule on the surface of an aggregate may differ from its conformation as a monomer, potentially altering its binding affinity and efficacy.
-
Consistency: Failure to control aggregation can lead to high variability and poor reproducibility in experimental results.
Q3: What are the primary signaling pathways modulated by platycosides like this compound?
Platycosides, including the closely related and well-studied Platycodin D, exert their potent anti-inflammatory and anti-tumor effects by modulating several key cellular signaling pathways.[3][7]
-
Anti-Inflammatory Effects: Platycosides can suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways[8][9].
-
Anti-Tumor Effects: In cancer cells, platycosides have been shown to induce apoptosis (programmed cell death) and autophagy. This is often achieved by modulating critical pathways like PI3K/Akt/mTOR, MAPK, and JNK/STAT3[7][9][10][11].
Below is a diagram illustrating the anti-inflammatory mechanism.
Q4: What are the typical effective concentrations for platycosides in cell-based assays?
While data for this compound is limited, studies on the structurally similar Platycodin D (PLD) provide a useful reference for its anti-cancer activity. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cancer cell line.
| Cell Line | Cancer Type | Platycodin D IC₅₀ (µM) | Citation |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 (at 48h) | [9][12] |
| Caco-2 | Colorectal | 24.6 | [9][12] |
Additionally, a water extract of Platycodon grandiflorum (PGW), which contains this compound, has been shown to significantly inhibit the production of pro-inflammatory cytokines in BV2 microglial cells.
| Cytokine | PGW Concentration (µg/mL) | % Inhibition | Citation |
| IL-1β | 50 | 20% | [8] |
| 100 | 28% | [8] | |
| 200 | 44% | [8] | |
| IL-6 | 50 | 22% | [8] |
| 100 | 35% | [8] | |
| 200 | 58% | [8] |
Q5: How can I experimentally determine the Critical Aggregation Concentration (CAC) of this compound?
The CAC can be determined using a fluorescence spectroscopy method with a hydrophobic probe like pyrene (B120774). Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, it has a specific emission profile. When saponin aggregates form, pyrene partitions into their hydrophobic core, altering the intensity ratio of specific emission peaks.
Experimental Protocol: CAC Determination by Pyrene Fluorescence
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO[1].
-
Prepare a series of dilutions of this compound in phosphate-buffered saline (PBS), ranging from sub-micromolar to millimolar concentrations.
-
Prepare a stock solution of pyrene in methanol (B129727) (e.g., 0.2 mM).
-
-
Sample Preparation:
-
To each this compound dilution, add the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. Ensure the final methanol concentration is below 1% to avoid solvent effects.
-
Include a control sample containing only pyrene in PBS.
-
Allow the samples to equilibrate for at least 2-4 hours at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the emission spectrum of each sample from 350 nm to 450 nm, with an excitation wavelength of 334 nm.
-
Record the fluorescence intensities at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the intensity ratio (I₁/I₃) for each this compound concentration.
-
Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.
-
The resulting curve should be sigmoidal. The CAC is determined from the inflection point of this curve, where a sharp decrease in the I₁/I₃ ratio begins, indicating the formation of aggregates[13].
-
Q6: How do I measure the anti-inflammatory effects of this compound in vitro?
A common method involves using macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2), stimulating them with an inflammatory agent like lipopolysaccharide (LPS), and measuring the inhibitory effect of this compound on inflammatory markers.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture and Seeding:
-
Culture BV-2 microglial cells in appropriate media (e.g., DMEM with 10% FBS)[8].
-
Seed the cells in 96-well plates for viability and cytokine assays, or larger plates for protein/RNA analysis. Allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) and co-incubate for a specified period (e.g., 24 hours)[8].
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
-
Cell Viability Assessment (MTS Assay):
-
After treatment, add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm to ensure the observed anti-inflammatory effects are not due to cytotoxicity[8].
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Use commercial ELISA kits to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, following the manufacturer's protocol[8].
-
-
Data Analysis:
-
Normalize cytokine levels to the LPS-only control group.
-
Determine the dose-dependent inhibitory effect of this compound.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Bioactivity | 1. Aggregation State: this compound concentration is below the CAC (acting as monomers) or has formed large, inactive aggregates far above the CAC. 2. Degradation: Compound has degraded due to improper storage (light/temperature). | 1. Control Aggregation: Determine the CAC. Conduct experiments at concentrations where optimal nano-aggregates are formed. Use dynamic light scattering (DLS) to monitor particle size. 2. Proper Handling: Store this compound at 4°C, protected from light. For stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months[1]. Avoid repeated freeze-thaw cycles[1]. |
| Precipitation in Aqueous Media | 1. Poor Solubility: The concentration used exceeds the aqueous solubility limit of this compound monomers and stable aggregates. 2. Solvent Shock: Adding a concentrated DMSO stock directly to aqueous buffer can cause the compound to crash out. | 1. Work with Stable Formulations: Ensure the working concentration is within the range where stable nano-aggregates form, which can improve apparent solubility. 2. Improve Dissolution: When diluting from a DMSO stock, add the stock to the buffer dropwise while vortexing to prevent localized high concentrations and precipitation. |
| High Variability in Replicates | 1. Inhomogeneous Solution: The this compound solution contains a mix of monomers, micelles, and larger precipitates, leading to inconsistent dosing in different wells. 2. Stock Solution Inaccuracy: Inaccurate initial weighing or incomplete dissolution of the solid compound. | 1. Ensure Homogeneity: After preparing the final dilution, gently vortex or sonicate briefly to ensure a uniform dispersion of aggregates before adding to cells. 2. Prepare Stock Carefully: Use a calibrated analytical balance. Ensure complete dissolution in DMSO, using sonication if necessary[1]. |
| Difficulty Dissolving Compound | 1. Solvent Choice: this compound has low solubility in aqueous buffers. 2. Hygroscopic Nature: The compound may have absorbed moisture, affecting its solubility characteristics. | 1. Use Recommended Solvent: Dissolve this compound in a suitable organic solvent like DMSO first to create a high-concentration stock solution[1]. 2. Use Fresh Solvent: Use newly opened, anhydrous-grade DMSO, as hygroscopic DMSO can significantly impact solubility[1]. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 10. A Systems-Level Analysis of Mechanisms of Platycodon grandiflorum Based on A Network Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Platycoside G1 Analytical Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of Platycoside G1 analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating an analytical method for this compound according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3]
Q2: What is a stability-indicating method and why is it important for this compound analysis?
A2: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient (in this case, this compound) without interference from its degradation products, impurities, or excipients.[4] This is crucial for determining the shelf-life of a drug substance or product and for ensuring its safety and efficacy over time. Forced degradation studies are performed to develop and validate such a method.[4]
Q3: How should I perform forced degradation studies for this compound?
A3: Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability studies to generate potential degradation products.[4] For this compound, this would typically involve:
-
Acidic Hydrolysis: Treating with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treating with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposing to an oxidizing agent (e.g., 3% H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants from the intact this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Interaction of the analyte with active sites on the stationary phase. | - Adjust the mobile phase pH. For saponins (B1172615), a slightly acidic mobile phase can sometimes improve peak shape.- Use a guard column and flush the column regularly.- Reduce the sample concentration or injection volume.- Use a column with end-capping or a different stationary phase. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Pump malfunction or leaks. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each run.- Check the HPLC system for leaks and perform pump maintenance. |
| Low sensitivity or no peak for this compound | - this compound has a weak UV chromophore.- Inappropriate detector wavelength.- Low concentration of the analyte.- Sample degradation. | - Use a detector with higher sensitivity for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).- If using UV, detect at a lower wavelength (e.g., 203-210 nm).- Concentrate the sample or increase the injection volume.- Ensure proper sample storage and handling to prevent degradation.[5] |
| Extra peaks in the chromatogram | - Contamination from solvent, glassware, or sample preparation.- Presence of impurities or degradation products.- Carryover from previous injections. | - Use high-purity solvents and clean glassware.- Perform a blank injection to identify the source of contamination.- Develop a stability-indicating method to separate impurities and degradants.- Implement a robust needle wash program between injections. |
| Non-linear calibration curve | - Inappropriate concentration range.- Detector saturation at high concentrations.- Sample preparation errors. | - Narrow the concentration range of your calibration standards.- Dilute samples to fall within the linear range of the detector.- Carefully review and standardize the sample preparation procedure. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is based on methods developed for the analysis of platycosides from Platycodon grandiflorum.
-
Instrumentation: HPLC system with a UV or ELSD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might be:
-
0-10 min: 20% Acetonitrile
-
10-30 min: 20-40% Acetonitrile
-
30-40 min: 40-60% Acetonitrile
-
40-45 min: 60-20% Acetonitrile
-
45-50 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector:
-
UV: 205 nm
-
ELSD: Nebulizer temperature 40°C, Drift tube temperature 70°C, Gas flow rate 1.5 L/min
-
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Extract the sample containing this compound with methanol using sonication or another appropriate extraction technique. Filter the extract through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables present representative validation data for platycosides (Platycoside E and Platycodin D), which are structurally similar to this compound and are analyzed using similar HPLC methods. This data serves as a strong reference for establishing acceptance criteria for this compound method validation.[6]
Table 1: Linearity, LOD, and LOQ [6]
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Platycoside E | 0.78 - 200 | 0.9999 | 0.22 | 0.68 |
| Platycodin D | 0.78 - 200 | 0.9997 | 0.31 | 0.93 |
Table 2: Precision [6]
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Platycoside E | Low (1.56) | 4.77 | 2.91 |
| Medium (12.5) | 0.40 | 0.58 | |
| High (100) | 1.15 | 1.25 | |
| Platycodin D | Low (1.56) | 4.23 | 3.59 |
| Medium (12.5) | 0.90 | 1.21 | |
| High (100) | 1.35 | 1.87 |
Table 3: Accuracy (Recovery) [6]
| Analyte | Concentration (µg/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Platycoside E | Low (1.56) | 104.35 | 110.62 |
| Medium (12.5) | 94.63 | 94.81 | |
| High (100) | 99.85 | 101.25 | |
| Platycodin D | Low (1.56) | 122.82 | 115.73 |
| Medium (12.5) | 94.11 | 94.02 | |
| High (100) | 100.21 | 102.54 |
Visualizations
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.
Caption: Logical workflow for the validation of a this compound analytical method.
References
- 1. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Bioactivity Analysis: Platycoside G1 vs. Platycodin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two prominent triterpenoid (B12794562) saponins (B1172615) derived from Platycodon grandiflorum: Platycoside G1 and Platycodin D. This document synthesizes available experimental data on their anti-inflammatory, anti-cancer, neuroprotective, and antioxidant activities to assist researchers in making informed decisions for future studies and drug development endeavors. While extensive research is available for Platycodin D, data on isolated this compound is less abundant. This guide presents the existing comparative data and highlights areas where further research is needed.
Data Presentation: A Side-by-Side Look at Bioactivity
The following tables summarize the quantitative data available for this compound and Platycodin D, offering a clear comparison of their biological potency.
| Bioactivity Metric | This compound (deapioplatycoside E) | Platycodin D | Reference |
| Antioxidant Activity (TOSC Value vs. Peroxyl Radicals) | Lower than Platycodin D | Higher than this compound, polygalacic acid, and platycodigenin | [1] |
| Antioxidant Activity (TOSC Value vs. Peroxynitrite) | 1.27-fold of GSH | 1.02-fold of GSH | [1] |
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-12 | Pheochromocytoma | Not Available | ||
| Caco-2 | Colorectal Adenocarcinoma | Not Available | ||
| BEL-7402 | Hepatocellular Carcinoma | Not Available | ||
| Various Cancer Cell Lines | Lung, Ovary, Melanoma, CNS, Colon | ED50: ~4 - 18 µg/mL | Not Specified | [2] |
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | 24.6 | Not Specified | [3] |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | |
| Multiple Gastric Cancer Cell Lines | Gastric Cancer | Varies | 24, 48, 72 | [4] |
| Various Cancer Cell Lines | Lung, Ovary, Melanoma, CNS, Colon | ED50: ~4 - 18 µg/mL | Not Specified | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Platycodin D.
Anti-inflammatory Activity Assays
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (Platycodin D or this compound) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-only treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are pre-treated with the test compounds followed by LPS stimulation.
-
Cytokine Measurement: After the incubation period, the culture supernatants are collected. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
Anti-Cancer Activity Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Platycodin D or this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis is quantified.
Neuroprotective Activity Assays
1. Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.
-
Treatment: The cells are pre-treated with various concentrations of Platycodin D or this compound for a designated period.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity and cell death.
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: The protective effect of the compounds is determined by the increase in cell viability or the decrease in LDH release compared to the glutamate-only treated group.
2. Neurite Outgrowth Assay
-
Cell Culture: A suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) is used. Cells are often induced to differentiate to promote neurite formation.
-
Treatment: The differentiated cells are treated with the test compounds.
-
Imaging: After a specific incubation period, the cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Images are captured using a microscope.
-
Analysis: The length and number of neurites per cell are measured using image analysis software.
-
Data Analysis: The increase in neurite length or number in the treated groups compared to the control group indicates the neuritogenic potential of the compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the bioactivities of this compound and Platycodin D, as well as a typical experimental workflow for assessing bioactivity.
Discussion and Future Directions
The available data strongly supports the potent and multifaceted bioactivity of Platycodin D, particularly in the realms of anti-inflammatory and anti-cancer applications. Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.
In contrast, while this compound has demonstrated notable antioxidant properties, particularly against peroxynitrite, there is a conspicuous lack of quantitative data regarding its anti-inflammatory and anti-cancer effects as an isolated compound. The existing studies have primarily investigated this compound as a component of a larger plant extract, which, while informative, does not allow for a direct comparison of its intrinsic activity against that of Platycodin D.
Therefore, to establish a comprehensive understanding of the therapeutic potential of this compound, further research is imperative. Future studies should focus on evaluating the bioactivity of isolated this compound using standardized assays, such as those detailed in this guide. Direct, head-to-head comparative studies of this compound and Platycodin D under identical experimental conditions would be particularly valuable to the scientific community and for guiding future drug development efforts. Such research will be crucial in determining if this compound possesses unique or complementary therapeutic properties that could be harnessed for novel pharmaceutical applications.
References
A Comparative Guide to the Antioxidant Potential of Platycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of various platycosides, a class of triterpenoid (B12794562) saponins (B1172615) derived from the roots of Platycodon grandiflorum. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and development endeavors.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of different platycosides has been evaluated using various in vitro assays. The Total Oxidant-Scavenging Capacity (TOSC) assay provides a direct comparison of the ability of these compounds to neutralize specific reactive oxygen species (ROS).
Table 1: Comparison of Total Oxidant-Scavenging Capacity (TOSC) of Different Platycosides
| Platycoside | sTOSC against Peroxyl Radicals (TOSC/mM) | TOSC against Peroxynitrite (fold of GSH control) |
| Platycodin D | 324.4 ± 31.4 | 1.02 |
| Polygalacic Acid | 229.0 ± 30.2 | No scavenging capacity |
| Platycodigenin (B1581504) | 199.1 ± 43.2 | 2.35 |
| Deapioplatycoside E | 162.3 ± 24.5 | 1.27 |
| Platycoside E | 117.3 ± 43.9 | 0.75 |
| Glutathione (B108866) (GSH) - Control | 378.0 ± 66.9 | 1.00 |
Data sourced from Ryu et al. (2010). A higher sTOSC value indicates greater antioxidant activity against peroxyl radicals. For peroxynitrite, a value greater than 1.00 indicates a stronger scavenging capacity than the glutathione control.
From the data, Platycodin D exhibits the highest antioxidant activity against peroxyl radicals among the tested platycosides, nearing the efficacy of the endogenous antioxidant glutathione[1][2]. Interestingly, the aglycone platycodigenin shows the most potent scavenging activity against peroxynitrite[1]. The antioxidant capacity of platycosides is influenced by their chemical structure, particularly the nature of the aglycone and the number of sugar residues attached[1][2]. Generally, a decrease in the number of sugar moieties is associated with an increase in antioxidant activity against peroxyl radicals[2].
While comprehensive comparative data for DPPH and ABTS assays across a wide range of individual platycosides is limited in single studies, one study reported that an extract of Platycodon grandiflorum (PGE) showed significant DPPH and ABTS radical scavenging rates of 98.03% and 84.30%, respectively[3][4]. The same study noted that Platycodin D contributed to this antioxidant effect[3][4].
Mechanism of Action: Nrf2 Signaling Pathway
Platycodin D has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Platycodin D, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1).
Caption: Nrf2 signaling pathway activation by platycosides.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below for reproducibility and further investigation.
Total Oxidant-Scavenging Capacity (TOSC) Assay
This assay measures the capacity of a compound to scavenge thermally generated peroxyl radicals.
-
Principle: Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). These radicals oxidize α-keto-γ-methiolbutyric acid (KMBA), producing ethylene (B1197577) gas, which is quantified by gas chromatography. Antioxidants present in the sample compete with KMBA for the peroxyl radicals, thus inhibiting ethylene formation.
-
Reagents:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
α-keto-γ-methiolbutyric acid (KMBA) solution
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution
-
Test platycoside solutions of varying concentrations
-
Control (e.g., Glutathione)
-
-
Procedure:
-
Prepare reaction vials containing KMBA in the phosphate buffer.
-
Add either the platycoside solution (sample) or the solvent (control) to the vials.
-
Seal the vials and pre-incubate at 37°C.
-
Initiate the reaction by injecting the AAPH solution.
-
Incubate the reaction mixture at 37°C with shaking.
-
At timed intervals, collect a sample from the headspace of the vial using a gas-tight syringe.
-
Inject the headspace gas into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the amount of ethylene produced.
-
The TOSC is calculated by integrating the area under the curve of ethylene production over time and comparing the inhibition by the sample to that of the control.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
A common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution in methanol (B129727) (typically 0.1 mM)
-
Methanol
-
Test platycoside solutions at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of the test platycoside in methanol.
-
In a test tube or microplate well, add a specific volume of the platycoside solution to a fixed volume of the DPPH solution.
-
Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the sample is used to correct for the color of the sample.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced back to the colorless ABTS, and the decolorization is measured spectrophotometrically at 734 nm.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test platycoside solutions at various concentrations
-
Positive control (e.g., Trolox or Ascorbic acid)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test platycoside solution at different concentrations to a fixed volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.
-
Experimental Workflow for Antioxidant Potential Assessment
The general workflow for screening and evaluating the antioxidant potential of natural products like platycosides involves a multi-step process from extraction to in-depth mechanistic studies.
Caption: General workflow for assessing antioxidant potential.
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]
- 5. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Platycoside G1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) found in Platycodon grandiflorum. Due to the limited availability of specific experimental data on this compound, this document leverages data from its more extensively studied counterpart, Platycodin D, as a representative platycoside to illustrate the potential anti-inflammatory activities. This guide aims to offer a valuable resource for researchers by comparing its performance with other alternatives and providing detailed experimental data and protocols.
Comparative Efficacy of Platycosides and Standard Anti-inflammatory Drugs
The anti-inflammatory potential of platycosides has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data, offering a clear comparison of the efficacy of Platycodin D (as a proxy for this compound) with standard anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Model | Concentration | Key Biomarker Inhibition | Reference |
| Platycodin D | LPS-stimulated RAW 264.7 Macrophages | 5, 10, 20 µM | ↓ NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | [1][2] |
| Platycodin D | LPS-stimulated Primary Rat Microglia | 5, 10, 20 µM | ↓ ROS, TNF-α, IL-1β, IL-6 | [1][2] |
| Indomethacin | LPS-stimulated RAW 264.7 Macrophages | 10 µM | ↓ PGE2 | [3] |
| Dexamethasone | LPS-stimulated RAW 264.7 Macrophages | 1 µM | ↓ NO, iNOS, COX-2, TNF-α, IL-6 | [4] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Dose | Route of Admin. | Key Outcome | Reference |
| Platycodin D | Carrageenan-induced Paw Edema (Rat) | 5, 10, 20 mg/kg | Intraperitoneal | Dose-dependent reduction in paw edema | [5][6] |
| Platycodin D | LPS-induced Acute Lung Injury (Mouse) | 10, 20 mg/kg | Intraperitoneal | ↓ Inflammatory cell infiltration, TNF-α, IL-1β | [7] |
| Indomethacin | Carrageenan-induced Paw Edema (Rat) | 10 mg/kg | Intraperitoneal | Significant reduction in paw edema | [5] |
| Dexamethasone | Carrageenan-induced Paw Edema (Rat) | 1 mg/kg | Intraperitoneal | Significant reduction in paw edema | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and advancement of research in this area.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or Platycodin D) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Biomarker Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.
-
Protein Expression (iNOS, COX-2): Cell lysates are subjected to Western blot analysis to determine the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Treatment: Animals are orally administered this compound (or Platycodin D) or a reference drug (e.g., Indomethacin) one hour before the induction of inflammation.
-
Inflammation Induction: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of platycosides are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Platycoside-mediated anti-inflammatory signaling pathways.
The diagram above illustrates how platycosides, such as Platycodin D, are believed to exert their anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[7][8] Some studies also suggest the activation of the LXRα pathway contributes to these effects.[1][2]
Caption: General experimental workflow for validating anti-inflammatory effects.
This workflow outlines the key steps for evaluating the anti-inflammatory properties of a compound in both in vitro and in vivo settings, from model selection to data analysis.
Conclusion
The available evidence, primarily from studies on Platycodin D, strongly suggests that platycosides possess significant anti-inflammatory properties. These effects are mediated through the downregulation of key pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators. While specific data for this compound is currently limited, its structural similarity to other bioactive platycosides indicates a high potential for similar anti-inflammatory efficacy. Further research focusing specifically on this compound is warranted to fully elucidate its therapeutic potential and mechanism of action. This guide provides a foundational framework for researchers to design and conduct such validation studies.
References
- 1. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 8. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Platycoside G1 Content in Platycodon Species: A Guide for Researchers
For Immediate Release – This publication provides a comprehensive comparative analysis of Platycoside G1 content across various Platycodon species and cultivars. This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis and therapeutic potential of this bioactive triterpenoid (B12794562) saponin (B1150181). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical signaling pathway associated with the compound's activity.
Quantitative Comparison of this compound Content
This compound, also known as Deapio-platycoside E, is a significant bioactive compound found in the roots of Platycodon grandiflorum. Its concentration can vary substantially based on the plant's geographical origin, flower color, and root size. The following table summarizes the this compound (Deapio-platycoside E) content from a study analyzing eleven accessions of Platycodon grandiflorum from China and Korea.
| Accession Code | Flower Color | Origin | This compound (Deapio-platycoside E) Content (mg/g dry weight) |
| CB03 | Blue | Antu, Jilin, China | 1.14 |
| CB01 | Blue | Helong, Jilin, China | 0.95 |
| CB02 | Blue | Yanji, Jilin, China | 0.94 |
| CW01 | White | Longjing, Jilin, China | 0.82 |
| KW01 | White | Sinuiju, Pyonganbuk, Korea (North) | 0.76 |
| CW02 | White | Yanji, Jilin, China | 0.70 |
| KW02 | White | Najin, Hamgyongbuk, Korea (North) | 0.69 |
| KB01 | Blue | Chunchon, Kangwon, Korea (South) | 0.51 |
| CB05 | Blue | Linyi, Shandong, China | 0.50 |
| CB04 | Blue | Dunhua, Jilin, China | 0.40 |
| CW03 | White | Meihekou, Jilin, China | 0.38 |
Data sourced from a study by Yan et al. (2012) on the variation of triterpenoid saponin content in Platycodon grandiflorum.[1]
Another study investigating the influence of root diameter on saponin content in one-year-old Platycodon grandiflorum found that thinner roots contained a higher concentration of this compound.[2]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound relies on standardized extraction and analytical procedures. Below is a detailed methodology based on common practices in the field.
Sample Preparation and Extraction
-
Plant Material : Roots of Platycodon grandiflorum are collected, washed, and dried. For analysis, the dried roots are typically ground into a fine powder.[2]
-
Extraction Solvent : A common solvent for extracting saponins (B1172615) is 70% ethanol.[2]
-
Extraction Procedure :
-
A precise weight of the powdered root sample (e.g., 1.0 g) is mixed with a specific volume of the extraction solvent.
-
The mixture is subjected to ultrasonication for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C) to enhance extraction efficiency.
-
The extract is then filtered to remove solid plant material. The resulting solution is used for analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most common analytical technique for the separation and quantification of platycosides.
-
HPLC System : An Agilent Technologies 1260 series or similar system is typically used.[2]
-
Column : A C18 reversed-phase column (e.g., YMC-Triart C18, 100 mm × 4.6 mm, S-3 μm) is suitable for separating platycosides.[2]
-
Mobile Phase : A gradient elution is often employed using a mixture of solvents. For example, a gradient between solvent A (e.g., ammonium (B1175870) acetate:acetonitrile:methanol) and solvent B with a different ratio of the same components.[1][3]
-
Detection : A UV detector set at a wavelength of 203 nm is commonly used for detecting platycosides.[2] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be utilized.[4]
-
Quantification : The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of purified this compound.[2]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Platycodon root samples.
This compound and the Nrf2 Antioxidant Signaling Pathway
This compound is known for its potent antioxidant activities.[5] While the precise mechanisms for this compound are still under investigation, it is plausible that it acts through the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses, similar to other platycosides like Platycodin D.[6] The diagram below illustrates the proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins derived from the roots of Platycodon grandiflorum inhibit HT-1080 cell invasion and MMPs activities: regulation of NF-kappaB activation via ROS signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Platycoside G1 Versus Synthetic Antioxidants: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative overview of the antioxidant properties of Platycoside G1, a natural triterpenoid (B12794562) saponin (B1150181) derived from Platycodon grandiflorum, against commonly used synthetic antioxidants. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of natural versus synthetic compounds in mitigating oxidative stress.
Executive Summary
Oxidative stress is a key pathological factor in numerous diseases. While synthetic antioxidants have been the benchmark for research, there is a growing interest in natural alternatives like this compound. This guide synthesizes available data on the antioxidant capacity of this compound and compares it with synthetic counterparts—Trolox, Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA). The comparison is based on common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). While direct comparative studies are limited, this guide consolidates existing data to provide a useful reference.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following tables summarize the available data for this compound and the selected synthetic antioxidants.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| This compound | Data Not Available | Data Not Available | |
| Trolox | ~10 - 75 | ~2.5 - 18.8 | [3] |
| Ascorbic Acid | ~2 - 10 | ~0.35 - 1.76 | [4][5] |
| BHT | ~23 - 277 | ~5.1 - 61.0 | [6][7] |
| BHA | ~35 | ~6.3 | [8] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| This compound | Data Not Available | Data Not Available | |
| Trolox | ~3 - 12 | ~0.75 - 3.0 | [1][7] |
| Ascorbic Acid | ~6 - 128 | ~1.1 - 22.5 | [9] |
| BHT | ~13 | ~2.9 | [10] |
| BHA | ~4.4 | ~0.8 | [11] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference(s) |
| This compound | Data Not Available | |
| Trolox | ~1.0 - 2.5 | [12] |
| Ascorbic Acid | ~1.0 - 2.0 | [13][14] |
| BHT | Data Not Available | |
| BHA | Data Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Platycosides, including those from Platycodon grandiflorum, have been shown to exert their antioxidant effects in part through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for research and validation purposes.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (typically 0.1 mM). Store in the dark.
-
Sample Preparation: Dissolve this compound or synthetic antioxidants in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the sample to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample with that of a Trolox standard curve. The IC50 value can also be calculated as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test samples.
-
Reaction: Add a small volume of the sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The FRAP value is determined from a standard curve prepared with a known concentration of FeSO4·7H2O or a standard antioxidant like Trolox or ascorbic acid. The results are expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
Conclusion
The available, albeit incomplete, data suggests that this compound and other saponins (B1172615) from Platycodon grandiflorum possess notable antioxidant properties. While direct quantitative comparisons with synthetic antioxidants like Trolox, Ascorbic Acid, BHT, and BHA are challenging due to a lack of standardized studies on the pure compound, the evidence points to their potential as effective natural antioxidants. The activation of the Nrf2 pathway by platycosides suggests a mechanism that goes beyond simple radical scavenging, offering a potential for more sustained cellular protection. Further research is warranted to elucidate the precise antioxidant capacity of pure this compound using standardized assays to allow for direct and meaningful comparisons with synthetic alternatives. This will be crucial for its potential development as a therapeutic agent in oxidative stress-related pathologies.
References
- 1. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. louis.uah.edu [louis.uah.edu]
- 13. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]
- 14. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Platycoside G1: A Comparative Analysis Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic activities of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) from Platycodon grandiflorum, against established therapeutic agents in the fields of anti-inflammatory, anti-cancer, and neuroprotective research. Due to the limited availability of specific quantitative data for isolated this compound, this guide incorporates data from studies on Platycodon grandiflorum extracts (PGE) and closely related platycosides, such as Platycodin D, to provide a representative analysis. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and experimental designs.
Anti-Inflammatory Activity
This compound and related compounds from Platycodon grandiflorum have demonstrated significant anti-inflammatory properties. This section compares their activity with the well-established steroidal anti-inflammatory drug, Dexamethasone. The primary mechanism of action for many anti-inflammatory agents involves the inhibition of pro-inflammatory mediators and modulation of key signaling pathways like NF-κB and MAPK.
Data Presentation
| Compound/Extract | Assay | Cell Line/Model | Key Parameter | Result | Reference |
| Platycodon grandiflorum Water Extract (PGW) | Nitric Oxide (NO) Production Assay | BV2 Microglia | % Inhibition | 30.4% at 50 µg/mL, 36.7% at 100 µg/mL, 61.2% at 200 µg/mL | [1] |
| Platycodin D | Nitric Oxide (NO) Production Assay | RAW 264.7 Macrophages | IC50 | ~15 µM | [2] |
| Dexamethasone | Inhibition of TNF-α-induced Apoptosis | Bovine Glomerular Endothelial Cells | IC50 | 0.8 nM | [3] |
| Dexamethasone | Inhibition of LPS-induced Apoptosis | Bovine Glomerular Endothelial Cells | IC50 | 0.9 nM | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite (B80452), a stable and soluble product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed murine macrophage cells (e.g., RAW 264.7 or BV2 microglia) in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance of the resulting colored product at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated group.[1][4]
Mandatory Visualization
Caption: Anti-inflammatory signaling pathway.
Anti-Cancer Activity
Platycosides, including Platycodin D, have been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. This section compares their cytotoxic effects with the widely used chemotherapeutic agent, Doxorubicin.
Data Presentation
| Compound/Extract | Cell Line | Assay | Key Parameter | Result | Reference |
| Platycodin D | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 7.77 ± 1.86 µM | [5] |
| Platycodon grandiflorum Extract (PD:PD3 = 1.5:1) | LLC (Lewis Lung Carcinoma) | Cell Viability Assay | IC50 | ~6.634 µM | [6] |
| Platycodon grandiflorum Extract (PD:PD3 = 1.5:1) | A549 (Lung Cancer) | Cell Viability Assay | IC50 | ~28.33 µM | [6] |
| Doxorubicin | CHO-K1 | Clonogenic Assay | IC50 | 0.78 µM | [7] |
| Doxorubicin | H520 (Lung Cancer) | MTT Assay | IC50 | 15.86 µg/mL | [8] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5][9]
Mandatory Visualization
Caption: Experimental workflow for IC50 determination.
Neuroprotective Activity
Glutamate-induced excitotoxicity is a key mechanism in various neurodegenerative diseases. Platycosides have shown promise in protecting neurons from such damage. This section compares the neuroprotective effects of platycosides with Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.
Data Presentation
| Compound | Assay | Cell/Tissue Model | Key Parameter | Result | Reference |
| Platycodin A | Glutamate-induced Toxicity | Primary Cultured Rat Cortical Cells | Cell Viability | ~50% at 0.1-10 µM | [10][11] |
| Memantine | Glutamate-induced Excitotoxicity | Primary Cultured Rat Cortical Neurons | Neuroprotection | Effective at low concentrations | [12] |
Note: Specific EC50 data for this compound in a glutamate-induced excitotoxicity model was not available in the searched literature. The data for Platycodin A is provided as a reference for a related compound.
Experimental Protocols
Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rats or mice.
-
Compound Pre-treatment: Pre-incubate the mature neuronal cultures with different concentrations of the test compound (e.g., this compound or Memantine) for a designated period.
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50 µM) for a short duration (e.g., 15 minutes) in a magnesium-free buffer.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with a glutamate-free conditioned medium. Allow the cells to recover for a period (e.g., 6-24 hours).
-
Viability Assessment: Determine neuronal viability using methods such as the MTT assay or by counting surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM/ethidium homodimer-1).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-only treated group and determine the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect).[13]
Mandatory Visualization
Caption: Neuroprotective signaling pathway.
References
- 1. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 8. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Platycoside G1 and Other Platycosaponins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Platycoside G1 against other prominent platycosaponins, supported by experimental data. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to aid in research and development.
Platycosaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily isolated from the root of Platycodon grandiflorus, have garnered significant scientific interest for their diverse pharmacological properties. Among these, this compound, also known as Deapi-platycoside E, has demonstrated notable biological activities. This guide offers a comparative analysis of this compound alongside other key platycosaponins such as Platycodin D, Platycodin D3, and Platycoside E, focusing on their anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from various in vitro studies, providing a basis for comparing the efficacy of this compound with other platycosaponins.
Table 1: Comparative Antioxidant Activity of Platycosaponins
| Saponin (B1150181) | Antioxidant Assay | Result (TOSC/mM) | Reference |
| This compound (Deapioplatycoside E) | Total Oxidant-Scavenging Capacity (TOSC) | 162.3 ± 24.5 | [1] |
| Platycodin D | Total Oxidant-Scavenging Capacity (TOSC) | 324.4 ± 31.4 | [1] |
| Platycoside E | Total Oxidant-Scavenging Capacity (TOSC) | 117.3 ± 43.9 | [1] |
| Polygalacic Acid | Total Oxidant-Scavenging Capacity (TOSC) | 229.0 ± 30.2 | [1] |
| Platycodigenin | Total Oxidant-Scavenging Capacity (TOSC) | 199.1 ± 43.2 | [1] |
Table 2: Comparative Anti-Inflammatory Activity of Platycosaponins
| Saponin | Assay | Cell Line | IC50 Value | Reference |
| Platycodin D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~15 µM | [2] |
| Platycodin D3 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~55 µM | [2] |
| Platycodin D | IL-12 p40, IL-6, TNF-α Production Inhibition | RAW 264.7 | 5.0 - 60.6 µM | [3] |
| Platycodin D3 | IL-12 p40, IL-6, TNF-α Production Inhibition | RAW 264.7 | 5.0 - 60.6 µM | [3] |
Table 3: Comparative Cytotoxicity of Platycosaponins against Cancer Cell Lines
| Saponin | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Platycodin D | MDA-MB-231 | Breast Cancer | 7.77 ± 1.86 µM | [4] |
| Platycodin D | Caco-2 | Intestinal Cancer | 24.6 µM | [5] |
| Platycodin A | A549 | Non-small cell lung cancer | 4.9 - 9.4 µM | [6] |
| Platycoside B | A549 | Non-small cell lung cancer | 4.9 - 9.4 µM | [6] |
Signaling Pathway Modulation
Platycosaponins exert their biological effects by modulating various intracellular signaling pathways. Notably, the PI3K/Akt and MAPK pathways are key targets. Platycodin D, in particular, has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK and p38 MAPK pathways, leading to autophagy and apoptosis in cancer cells[7]. While specific data for this compound's direct impact on these pathways is less documented, extracts containing a mixture of platycosides, including this compound, have been shown to modulate both MAPK and NF-κB signaling[8][9].
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below.
Protocol 1: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of saponins on cancer cell lines by measuring metabolic activity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Saponin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the saponin stock solution in culture medium. Replace the medium in the wells with 100 µL of the saponin solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of saponin that inhibits 50% of cell growth) can be determined by plotting cell viability against saponin concentration.
Protocol 2: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of saponins by quantifying their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Saponin stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of saponins for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. The IC50 value can then be calculated.
Protocol 3: Western Blot Analysis for PI3K/Akt and MAPK Pathway Proteins
This protocol details the detection of key phosphorylated and total proteins in the PI3K/Akt and MAPK signaling pathways to assess the mechanism of action of saponins.
Materials:
-
Cultured cells treated with saponins
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with saponins, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This guide provides a foundational comparison of this compound and other platycosaponins based on currently available data. Further head-to-head studies are warranted to more comprehensively elucidate the comparative efficacy and mechanisms of action of these promising natural compounds.
References
- 1. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Platycosides: A Focus on Platycodin D in Normal and Cancer Cell Lines
Disclaimer: Direct comparative cytotoxicity data for Platycoside G1 on a panel of cancerous versus normal cell lines is limited in the current scientific literature. Therefore, this guide provides a comprehensive comparative overview of the cytotoxicity of Platycodin D, a major and extensively studied bioactive saponin (B1150181) from Platycodon grandiflorum, the same plant source as this compound. The data presented here for Platycodin D is synthesized from multiple studies and serves as a strong representative for the potential anticancer activities of platycosides.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Platycodin D's performance against various cancer cell lines while highlighting its selectivity towards cancer cells over normal cell lines. The information is supported by experimental data from peer-reviewed studies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Platycodin D required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of Platycodin D across a range of cancer cell lines and, where available, in normal cell lines. A lower IC50 value indicates greater cytotoxic potency.
Table 1: Cytotoxicity of Platycodin D in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Gastric Cancer | AZ521 | Not specified, but effective | 24, 48, 72 |
| Gastric Cancer | NUGC3 | Not specified, but effective | 24, 48, 72 |
| Gastric Cancer | SGC-7901 | 18.6 ± 3.9 | Not specified |
| Glioma | U251 | Not specified, but effective | 48 |
| Hepatocellular Carcinoma | BEL-7402 | 37.70 ± 3.99 | 24 |
| Hepatocellular Carcinoma | HepG2 | Not specified, but effective | Not specified |
| Hepatocellular Carcinoma | Hep3B | Not specified, but effective | Not specified |
| Lung Cancer (NSCLC) | A549 | Not specified, but effective | Not specified |
| Lung Cancer (NSCLC) | NCI-H460 | Not specified, but effective | Not specified |
| Lung Cancer | H520 | Favorable cytotoxic effects | Not specified |
| Prostate Cancer | PC-3 | 11.17 to 26.13 | Not specified |
| Prostate Cancer | DU145 | 11.17 to 26.13 | Not specified |
| Prostate Cancer | LNCaP | 11.17 to 26.13 | Not specified |
| Bladder Cancer | 5637 | Significant anti-proliferative effects | Not specified |
| Intestinal Cancer | Caco-2 | 24.6 | Not specified |
| Pheochromocytoma | PC-12 | 13.5 ± 1.2 | 48 |
Table 2: Comparative Cytotoxicity of Platycodin D on Cancer vs. Normal Cell Lines
| Cell Line Type | Cell Line | IC50 (µM) | Key Observation |
| Cancer | Prostate Cancer (PC3, DU145, LNCaP) | 11.17 - 26.13 | Cytotoxic at these concentrations.[1] |
| Normal | Prostate Epithelial (RWPE-1) | Not significantly affected | Demonstrates selectivity for cancer cells.[1] |
| Cancer | Gastric Cancer (Multiple lines) | Effective in reducing viability | Dose and time-dependent reduction in viability.[2] |
| Normal | Gastric Mucosal (GES-1) | More resistant to Platycodin D | Suggests a therapeutic window.[2] |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of Platycodin D. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathways Modulated by Platycodin D
Platycodin D exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest in cancer cells.
Caption: Key signaling pathways modulated by Platycodin D in cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the comparative cytotoxicity of a compound like Platycodin D.
Caption: Experimental workflow for comparative cytotoxicity analysis.
References
Replicating Published Findings on Platycoside G1: A Comparative Guide
A Note to Researchers: Direct, comprehensive studies on the isolated compound Platycoside G1 are limited in publicly available scientific literature. Much of the existing research focuses on the biological activities of crude extracts of Platycodon grandiflorum or on more abundant platycosides, such as Platycodin D. This guide summarizes the available data for this compound and provides a comparative analysis of the well-documented effects of Platycodon grandiflorum extracts and Platycodin D to offer a broader context for researchers.
This compound: Current State of Research
This compound is a triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorum. While it is identified as a component of extracts with biological activity, studies focusing specifically on the effects of isolated this compound are scarce.
Due to the limited data, a direct replication guide for this compound is not currently feasible. Therefore, this guide will focus on the biological effects of related, well-researched alternatives: Platycodon grandiflorum extracts and Platycodin D.
Comparative Analysis: Platycodon grandiflorum Extract and Platycodin D
To provide valuable insights for researchers, this section details the biological effects of Platycodon grandiflorum water extract (PGW) and Platycodin D (PLD), for which there is a more substantial body of evidence.
Anti-Inflammatory and Anti-Neuroinflammatory Effects
Data Summary:
| Compound/Extract | Assay | Cell Line | Concentration | Effect | Reference |
| PGW | Nitric Oxide (NO) Production | BV2 microglia | 50 µg/mL | 30.4% inhibition | [1] |
| 100 µg/mL | 36.7% inhibition | [1] | |||
| 200 µg/mL | 61.2% inhibition | [1] | |||
| Pro-inflammatory Cytokine Production (IL-1β) | BV2 microglia | 200 µg/mL | Significant inhibition | [1] | |
| Pro-inflammatory Cytokine Production (IL-6) | BV2 microglia | 200 µg/mL | Significant inhibition | [1] | |
| Pro-inflammatory Cytokine Production (TNF-α) | BV2 microglia | 200 µg/mL | Significant inhibition | [1] | |
| Platycodin D | Pro-inflammatory Cytokine Production (IL-12 p40, IL-6, TNF-α) | RAW264.7 | IC50 values reported for various phenolic constituents, but not Platycodin D in this study. | Platycodin D is noted to have significant anti-inflammatory activity. | [3] |
Experimental Protocols:
-
Cell Culture and Treatment (for PGW): BV2 microglia cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were pre-treated with PGW (50, 100, and 200 µg/mL) for 1 hour before stimulation with 10 µM β-amyloid (Aβ) for 24 hours.[1]
-
Nitric Oxide (NO) Assay: NO production was measured in the culture medium using the Griess reagent.[1]
-
Cytokine Measurement: The levels of IL-1β, IL-6, and TNF-α in the cell culture supernatants were quantified using ELISA kits according to the manufacturer's instructions.[1]
Signaling Pathways:
The anti-neuroinflammatory effects of PGW are associated with the downregulation of the NF-κB and MAPK signaling pathways.[4]
Anticancer Effects
Data Summary:
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Platycodin D | PC-12 | Cytotoxicity | 13.5 ± 1.2 µM (48h) | [5] |
| Caco-2 | Cytotoxicity | 24.6 µM | [5] | |
| BEL-7402 | Cytotoxicity | 37.70 ± 3.99 µM (24h) | [5] | |
| SGC-7901 | Cytotoxicity | 18.6 ± 3.9 µM | [5] | |
| MDA-MB-231 | Proliferation | Anti-proliferative effects and G0/G1 cell cycle arrest | [6] |
Experimental Protocols:
-
Cell Culture: Cancer cell lines were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates and treated with various concentrations of Platycodin D for 24 or 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and the IC50 values were calculated.
-
Cell Cycle Analysis: Cells treated with Platycodin D were harvested, fixed in ethanol, and stained with propidium (B1200493) iodide. The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[6]
-
Western Blot Analysis: Protein expression related to cell proliferation and apoptosis (e.g., p53, caspases) was analyzed by Western blotting to elucidate the underlying molecular mechanisms.[6]
Signaling Pathways:
Platycodin D exerts its anticancer effects through multiple signaling pathways, including the induction of apoptosis and autophagy, and the inhibition of cell proliferation pathways like PI3K/Akt/mTOR.
Conclusion and Future Directions
The existing body of research provides a strong foundation for understanding the therapeutic potential of saponins (B1172615) from Platycodon grandiflorum. While Platycodin D and various extracts have demonstrated significant anti-inflammatory and anticancer activities, there is a clear need for further investigation into the specific biological effects of this compound. Future studies should aim to isolate this compound and perform comprehensive in vitro and in vivo experiments to determine its specific mechanisms of action, potency, and potential as a therapeutic agent. Such research would be invaluable to the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Platycoside G1: A Comparative Analysis of its Therapeutic Index Against Conventional Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic index of Platycoside G1, a bioactive saponin (B1150181) from Platycodon grandiflorum, against conventional anti-inflammatory and anticancer drugs. Due to the limited direct experimental data on the therapeutic index of this compound, this analysis utilizes data from its structurally similar and well-studied analog, Platycodin D, as a proxy. The objective is to offer a quantitative and methodological comparison to aid in preclinical research and drug development.
Executive Summary
The therapeutic index (TI), a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety profile. Conventional drugs, particularly in oncology, often have a narrow therapeutic index, leading to significant side effects. Natural compounds like this compound and its analogs are being investigated for potentially wider therapeutic windows. This guide synthesizes available preclinical data to compare the therapeutic index of Platycodin D (as a proxy for this compound) with standard anti-inflammatory drugs (dexamethasone, ibuprofen) and an anticancer agent (doxorubicin).
Data Presentation: Therapeutic Index Comparison
The following tables summarize the available preclinical data on the median lethal dose (LD50) and the 50% effective dose (ED50) for Platycodin D and selected conventional drugs. It is crucial to note that the therapeutic indices are estimated from data obtained in different studies and under various experimental conditions, which may affect direct comparability.
Table 1: Comparison with Anti-inflammatory Drugs in Murine Models
| Compound | Administration Route | LD50 (mg/kg) | Efficacy Model | ED50 (mg/kg) | Estimated Therapeutic Index (LD50/ED50) |
| Platycodin D | Oral | >2000[1][2][3] | Collagen-Induced Arthritis | ~50-200 | >10 - >40 |
| Dexamethasone | Oral | >6500[4][5][6] | Carrageenan-Induced Paw Edema | ~0.03 | >216,667 |
| Ibuprofen | Oral | ~700 | Carrageenan-Induced Paw Edema | ~69 | ~10 |
Note: The ED50 for Platycodin D is an effective dose range observed in a chronic inflammation model, not a standard ED50 from a dose-response curve in an acute model, which may influence the therapeutic index estimation.
Table 2: Comparison with an Anticancer Drug in Murine Models
| Compound | Administration Route | LD50 (mg/kg) | Efficacy Model | Effective Dose (mg/kg) | Estimated Therapeutic Index (LD50/Effective Dose) |
| Platycodin D | Oral | >2000[1][2][3] | H520 Lung Cancer Xenograft | 50-200 | >10 - >40 |
| Doxorubicin (B1662922) | Intravenous | ~12.5[7] | Human Tumor Xenografts | 6-10 | ~1.25 - 2.08 |
Note: The effective dose for both compounds is a range where significant antitumor activity was observed, not a calculated ED50. The different routes of administration for LD50 and the effective dose for doxorubicin also impact the direct comparability of the therapeutic index.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) for Platycodin D in Mice
The acute oral toxicity of Platycodin D was evaluated in ICR mice.
-
Animals: Male and female ICR mice (6 weeks old).
-
Procedure: Platycodin D was administered once orally at doses of 125, 250, 500, 1000, and 2000 mg/kg body weight. A control group received the vehicle (distilled water).
-
Observation: Animals were monitored for mortality, clinical signs, and changes in body weight for 14 days post-administration.
-
Endpoint: The LD50 was determined as the dose that resulted in 50% mortality. In the cited study, no mortality was observed up to the highest dose of 2000 mg/kg.[1][2][3]
Carrageenan-Induced Paw Edema in Mice (for Anti-inflammatory Activity)
This is a standard model for assessing acute inflammation.
-
Animals: Male Swiss albino mice.
-
Procedure:
-
The initial paw volume of the right hind paw is measured.
-
The test compound (e.g., ibuprofen, dexamethasone) or vehicle is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated. The ED50 is the dose that causes a 50% reduction in edema.
Human Tumor Xenograft Model in Nude Mice (for Anticancer Activity)
This model is used to evaluate the in vivo efficacy of anticancer compounds.
-
Animals: Athymic nude mice.
-
Procedure:
-
Human cancer cells (e.g., H520 non-small cell lung cancer cells) are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., Platycodin D, doxorubicin) or vehicle is administered according to a predetermined schedule and route.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: The tumor growth inhibition is calculated. The effective dose is the dose that causes a significant reduction in tumor volume compared to the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound/Platycodin D and the compared conventional drugs are mediated by distinct signaling pathways.
Platycodin D: Modulation of NF-κB and MAPK Pathways
Platycodin D has been shown to exert its anti-inflammatory and anticancer effects by modulating key inflammatory and cell survival pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65. Additionally, Platycodin D can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38.[8]
Dexamethasone: Glucocorticoid Receptor-Mediated Action
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory genes.
Ibuprofen: Inhibition of Cyclooxygenase (COX)
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomics Reveals the Mechanism of Platycodin D Targeting TGFβ for Anti-Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 5. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways | MDPI [mdpi.com]
- 6. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Platycoside G1: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) derived from Platycodon grandiflorum.[1][2][3] Adherence to these procedures is critical for laboratory safety and environmental protection.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal. [1] This document contains detailed and specific safety information that must be followed.
Summary of Key Compound Information
For quick reference, the following table summarizes essential data for this compound.
| Property | Value | Source |
| Synonyms | Deapi-platycoside E | [4] |
| CAS Number | 849758-42-5 | [4] |
| Molecular Formula | C₆₄H₁₀₄O₃₄ | [2][4] |
| Molecular Weight | 1417.5 g/mol | [2][4] |
| Compound Type | Triterpenoid Saponin | [1][3][4] |
| Physical Form | Solid | [3] |
| Purity | 95% - 99% | [2][4] |
| Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[5][6]
Waste Identification and Characterization
First, determine if the this compound waste is hazardous.[7] This involves assessing its properties and any contaminants. As a saponin, it may exhibit biological activity.[8][9][10] The waste may be considered hazardous if it is mixed with hazardous solvents or exhibits hazardous characteristics (e.g., toxicity).
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This typically includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, labeled, and chemical-resistant container. Avoid mixing aqueous solutions with organic solvent waste unless specifically permitted by your institution's waste management plan.
Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
Storage
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. Ensure the storage area is secure and away from general laboratory traffic.
Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal.[7] Never dispose of this compound down the drain or in regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. CAS 849758-42-5 | this compound [phytopurify.com]
- 5. google.com [google.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. epa.gov [epa.gov]
- 8. laboratuvar.com [laboratuvar.com]
- 9. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saponin analysis - Eurofins Scientific [eurofins.in]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Platycoside G1
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety and handling protocols when working with Platycoside G1 to ensure a safe laboratory environment and maintain sample integrity. This guide provides essential procedural details, from personal protective equipment (PPE) and operational workflows to disposal plans, fostering a culture of safety and precision in your research endeavors.
Essential Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against spills and contamination. |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) | Minimizes inhalation of dust or aerosols, especially when handling the solid compound. |
Table 1: Personal Protective Equipment for Handling this compound
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe and effective use of this compound in a laboratory setting. The following diagram and procedural steps outline a recommended operational plan.
Caption: A logical workflow for the safe handling and disposal of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.
Objective: To prepare a stock solution of this compound at a desired concentration.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and free of clutter.
-
Weighing: Tare a suitable microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of solid this compound into the container.
-
Dissolution: Add the appropriate volume of DMSO to the container to achieve the desired concentration. This compound is soluble in DMSO at 100 mg/mL (70.55 mM), though ultrasonic assistance may be needed. It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.
-
Mixing: Securely cap the container and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Quantitative Data for Stock Solution Preparation:
The following table provides the required volume of DMSO to prepare stock solutions of this compound at various concentrations, starting from a 1 mg mass.
| Desired Concentration (mM) | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 | 1 | 0.7055 |
| 5 | 1 | 0.1411 |
| 10 | 1 | 0.0705 |
Table 2: Volume of DMSO for Preparing this compound Stock Solutions (Molecular Weight: 1417.49 g/mol )
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with safety regulations.
Waste Collection:
-
All unused this compound, contaminated consumables (e.g., pipette tips, tubes), and solutions should be collected in a clearly labeled, sealed waste container designated for chemical waste.
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as alcohol.
Disposal Procedure:
-
Dispose of the chemical waste container according to your institution's and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
